3,4,5-Trifluoro-l-phenylalanine
Description
BenchChem offers high-quality 3,4,5-Trifluoro-l-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trifluoro-l-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKCVRLOYOHGFK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426553 | |
| Record name | L-(3,4,5-Trifluorophenyl)-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646066-73-1 | |
| Record name | L-(3,4,5-Trifluorophenyl)-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4,5-Trifluoro-l-phenylalanine chemical properties and structure
An In-Depth Technical Guide to 3,4,5-Trifluoro-L-phenylalanine: Properties, Synthesis, and Applications
Introduction
3,4,5-Trifluoro-L-phenylalanine is a synthetic, non-canonical amino acid that has emerged as a powerful tool for researchers in medicinal chemistry, chemical biology, and materials science.[1] As a derivative of the natural amino acid L-phenylalanine, its structure is distinguished by the substitution of hydrogen atoms with fluorine at the 3, 4, and 5 positions of the phenyl ring. This strategic fluorination imparts unique physicochemical properties that can be leveraged to enhance the function and stability of peptides, proteins, and small-molecule therapeutics.[2][3]
The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug design.[4] The high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond can profoundly alter a molecule's lipophilicity, metabolic stability, and conformational preferences.[2] Consequently, fluorinated amino acids like 3,4,5-Trifluoro-L-phenylalanine serve as invaluable building blocks for creating novel pharmaceuticals with improved pharmacokinetic profiles and enhanced biological activity.[5][6] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for professionals in drug development and biochemical research.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 3,4,5-Trifluoro-L-phenylalanine dictate its behavior in both chemical and biological systems.
Chemical Structure
The molecule consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3,4,5-trifluorobenzyl side chain. The L-configuration denotes the specific stereochemistry at the alpha-carbon, which is analogous to naturally occurring amino acids.
Caption: Chemical structure of 3,4,5-Trifluoro-L-phenylalanine.
Physicochemical Data
The key properties of 3,4,5-Trifluoro-L-phenylalanine and its common N-protected derivatives are summarized below. These derivatives are essential for its use in standard peptide synthesis workflows.
| Property | 3,4,5-Trifluoro-L-phenylalanine | Boc-3,4,5-trifluoro-L-phenylalanine | Fmoc-3,4,5-trifluoro-L-phenylalanine |
| Synonyms | L-Phe(3,4,5-trifluoro)-OH | Boc-L-Phe(3,4,5-trifluoro)-OH | Fmoc-L-Phe(3,4,5-trifluoro)-OH |
| CAS Number | 646066-73-1[1] | 205445-54-1[5] | 205526-30-3[7] |
| Molecular Formula | C₉H₈F₃NO₂[1] | C₁₄H₁₆F₃NO₄[5] | C₂₄H₁₈F₃NO₄[7] |
| Molecular Weight | 219.16 g/mol [1] | 319.28 g/mol [5] | 441.41 g/mol [7] |
| Appearance | Off-white solid[1] | Off-white powder[5] | White to off-white powder[7] |
| Purity | ≥ 98%[1] | ≥ 98%[5] | ≥ 98%[7] |
| Storage Conditions | 0-8 °C[1] | 0-8 °C[5] | 0-8 °C[7] |
| Melting Point | Not specified | 94 - 100 °C[5] | Not specified |
Spectroscopic Profile
Spectroscopic analysis is critical for structure verification and quality control.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the alpha-proton (α-H), the two beta-protons (β-H), and the aromatic protons. In D₂O, the α-H typically appears as a triplet around 4.0 ppm, while the β-protons appear as a doublet of doublets between 3.1 and 3.3 ppm.[8][9] The aromatic protons will show a complex pattern due to fluorine coupling.
-
¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The carbonyl carbon is the most downfield-shifted signal (>170 ppm), followed by the aromatic carbons and the aliphatic carbons (α-C and β-C).[8]
-
¹⁹F NMR: This is a particularly powerful technique for studying molecules containing this amino acid.[2] The three fluorine atoms will give rise to distinct signals, providing a sensitive probe for monitoring the local chemical environment within a peptide or protein.[10]
-
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The ESI-MS would show a prominent peak at m/z 220.06 [M+H]⁺. Fragmentation patterns can further confirm the structure, often showing a characteristic loss of the carboxyl group.[11][12]
Applications in Research and Development
The unique properties conferred by the trifluorinated phenyl ring make this amino acid a versatile tool in several scientific domains.
Peptide and Protein Engineering
Incorporating 3,4,5-Trifluoro-L-phenylalanine into peptides and proteins can significantly enhance their therapeutic potential.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by proteases that would normally degrade the peptide. This modification can significantly extend the biological half-life of peptide-based drugs.[2]
-
Lipophilicity and Permeability: The fluorinated aromatic ring increases the hydrophobicity of the amino acid side chain. This can improve the peptide's ability to cross cellular membranes, a crucial factor for reaching intracellular targets.[2]
-
Conformational Control: The electron-withdrawing nature of the fluorine atoms can influence non-covalent interactions, such as π-π stacking and cation-π interactions, thereby modulating the peptide's secondary structure and its binding affinity to target receptors.[2]
Caption: Impact of 3,4,5-Trifluoro-L-phenylalanine incorporation on peptide properties.
Drug Discovery and Medicinal Chemistry
This amino acid serves as a key building block in the synthesis of small-molecule drugs.[1] Its inclusion can improve metabolic stability, binding affinity, and overall efficacy of drug candidates targeting specific enzymes or receptors.[5][6] The trifluorophenyl motif is particularly valuable in the design of enzyme inhibitors, where it can form strong interactions within the active site.
¹⁹F NMR Spectroscopy for Structural Biology
Because fluorine has a spin of ½ and is 100% naturally abundant, ¹⁹F NMR is a highly sensitive technique.[2] Incorporating 3,4,5-Trifluoro-L-phenylalanine at specific sites in a protein allows researchers to use ¹⁹F NMR to study protein folding, dynamics, and interactions with other molecules without interference from other signals in the biological matrix.[10]
Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
The most common application of 3,4,5-Trifluoro-L-phenylalanine is in peptide synthesis. This requires the use of an N-terminally protected version, typically Fmoc-3,4,5-trifluoro-L-phenylalanine.[7]
Objective: To incorporate 3,4,5-Trifluoro-L-phenylalanine into a target peptide sequence on a solid support resin.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-3,4,5-trifluoro-L-phenylalanine[7]
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HCTU (or other coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Methodology:
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF and gently agitate for 30 minutes to swell the resin. Drain the DMF.
-
Causality: Swelling the resin exposes the reactive sites for efficient coupling.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a fresh 20% piperidine solution for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Causality: Piperidine is a base that specifically cleaves the acid-labile Fmoc protecting group, exposing the free amine for the next coupling step.
-
-
Amino Acid Coupling (Incorporation of Fmoc-3,4,5-trifluoro-L-phenylalanine):
-
Dissolve Fmoc-3,4,5-trifluoro-L-phenylalanine (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add this activation mixture to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 times).
-
Causality: HCTU is a coupling agent that activates the carboxylic acid of the incoming amino acid, facilitating the formation of a stable amide bond with the resin's free amine. DIPEA acts as a base to facilitate the reaction.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Causality: TFA is a strong acid that cleaves the peptide from the resin support and simultaneously removes acid-labile side-chain protecting groups. TIS acts as a scavenger to prevent side reactions.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the final product by mass spectrometry.
-
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 3,4,5-Trifluoro-L-phenylalanine.
Safety and Handling
While comprehensive toxicological properties have not been thoroughly investigated, standard laboratory safety practices should be followed.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and a lab coat.[14]
-
Handling: Avoid contact with skin and eyes. Do not ingest. Avoid breathing dust. Handle in a well-ventilated area or fume hood.[15][16]
-
Storage: Store in a tightly closed container in a dry, cool (0-8 °C), and well-ventilated place.[1][16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
Al-Sha'er, M. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2343. Retrieved from [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]
-
Chatterjee, A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Communications Biology, 6(1), 7. Retrieved from [Link]
-
Anderson, J. R., & Anderson, F. W. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573–2576. Retrieved from [Link]
-
Soloshonok, V. A., et al. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 26(23), 7171. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 9. L-Phenylalanine(63-91-2) 1H NMR [m.chemicalbook.com]
- 10. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. synquestlabs.com [synquestlabs.com]
Synthesis of 3,4,5-Trifluoro-L-phenylalanine: An In-depth Technical Guide for Research Applications
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining enantiomerically pure 3,4,5-Trifluoro-L-phenylalanine, a crucial building block in contemporary drug discovery and materials science. The unique physicochemical properties imparted by the trifluorinated phenyl ring—such as enhanced metabolic stability, altered lipophilicity, and unique spectroscopic signatures—make this non-canonical amino acid a valuable tool for researchers. This document details established synthetic strategies, including asymmetric synthesis via chiral auxiliaries and catalytic asymmetric hydrogenation, providing both theoretical understanding and practical, field-proven protocols. Emphasis is placed on the rationale behind methodological choices, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile molecule into their research endeavors.
Introduction: The Significance of Fluorinated Amino Acids in Research
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to biological targets.[1] Fluorinated amino acids, when incorporated into peptides or proteins, can induce unique structural constraints and provide a powerful probe for studying protein structure and function using ¹⁹F NMR spectroscopy.[2]
3,4,5-Trifluoro-L-phenylalanine, in particular, offers a unique substitution pattern on the aromatic ring, leading to significant alterations in the electronic properties of the phenyl side chain. This trifluorination can enhance the biological activity of peptide-based drugs and is also explored in materials science for the development of advanced polymers with tailored functionalities.[3] This guide will provide the synthetic knowledge necessary to access this valuable research compound.
Strategic Approaches to the Asymmetric Synthesis of 3,4,5-Trifluoro-L-phenylalanine
The primary challenge in synthesizing 3,4,5-Trifluoro-L-phenylalanine lies in the stereoselective introduction of the amino group to create the desired L-enantiomer. This guide will focus on two robust and widely applicable strategies:
-
Asymmetric synthesis using a chiral auxiliary: This classic and reliable approach utilizes a chiral molecule to direct the stereochemical outcome of a key bond-forming reaction. The Schöllkopf bis-lactim ether method and the use of chiral Ni(II) complexes are prominent examples.[1][4]
-
Catalytic asymmetric hydrogenation: This elegant method employs a chiral transition metal catalyst to stereoselectively hydrogenate a prochiral precursor, typically a dehydroamino acid derivative.
The choice of strategy often depends on the available starting materials, scalability requirements, and the desired level of enantiopurity.
Synthesis of Key Starting Materials
A common precursor for the synthesis of 3,4,5-Trifluoro-L-phenylalanine is 3,4,5-Trifluorobenzyl bromide. Its preparation is a critical first step.
Protocol for the Synthesis of 3,4,5-Trifluorobenzyl bromide
This protocol describes the conversion of (3,4,5-Trifluorophenyl)methanol to the corresponding benzyl bromide.
Experimental Protocol:
-
To a solution of (3,4,5-Trifluorophenyl)methanol (40 mmol) in 150 mL of dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, slowly add a solution of thionyl bromide (6.16 mL, 80 mmol) in 50 mL of CH₂Cl₂ at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Carefully pour the reaction mixture into 200 mL of ice-water.
-
Separate the organic layer and wash it sequentially with 200 mL of saturated sodium bicarbonate (NaHCO₃) solution (x2) and 200 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude 3,4,5-Trifluorobenzyl bromide as a pale yellow oil.
-
The crude product is often of sufficient purity for the subsequent alkylation step.
Method 1: Asymmetric Synthesis via a Chiral Ni(II) Complex
This method, adapted from literature procedures, utilizes a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary to achieve high enantioselectivity in the alkylation step.[1][5]
Rationale
The chiral ligand creates a sterically hindered environment around the nickel-complexed glycine anion. This steric hindrance directs the incoming electrophile (3,4,5-Trifluorobenzyl bromide) to attack from the less hindered face, resulting in a high diastereomeric excess of the alkylated product. Subsequent hydrolysis of the complex releases the desired L-amino acid.
Experimental Workflow
Caption: Workflow for the asymmetric synthesis of 3,4,5-Trifluoro-L-phenylalanine via a chiral Ni(II) complex.
Detailed Protocol
Step 1: Formation of the Chiral Ni(II) Complex
-
Synthesize the chiral ligand, for example, (S)-N-(2-benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide, according to established literature procedures.
-
In a round-bottom flask, dissolve the chiral ligand (1.0 equiv.), glycine (1.2 equiv.), and nickel(II) nitrate hexahydrate (1.0 equiv.) in methanol.
-
Add a solution of sodium hydroxide (2.5 equiv.) in methanol dropwise to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, during which the color should change to a deep red.
-
Cool the mixture to room temperature and filter the precipitate. Wash the solid with cold methanol and dry under vacuum to yield the chiral Ni(II) complex.
Step 2: Asymmetric Alkylation
-
Suspend the chiral Ni(II) complex (1.0 equiv.) and 3,4,5-Trifluorobenzyl bromide (1.5 equiv.) in a suitable solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, such as powdered potassium hydroxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv.), to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.
-
The crude alkylated complex can be purified by column chromatography on silica gel.
Step 3: Hydrolysis and Isolation
-
Dissolve the purified alkylated Ni(II) complex in a mixture of methanol and 3N hydrochloric acid.
-
Heat the mixture at 50-60 °C for 1-2 hours, or until the red color of the complex disappears.
-
Concentrate the reaction mixture to dryness.
-
Add water and ethyl acetate to the residue. The chiral auxiliary will be extracted into the ethyl acetate layer and can be recovered for reuse.
-
The aqueous layer, containing the hydrochloride salt of 3,4,5-Trifluoro-L-phenylalanine, is washed with ethyl acetate and then concentrated under reduced pressure.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure 3,4,5-Trifluoro-L-phenylalanine hydrochloride. A reported yield for a similar process is 86% with an enantiomeric excess of 95%.[1]
Method 2: Catalytic Asymmetric Hydrogenation
This method involves the rhodium-catalyzed asymmetric hydrogenation of a prochiral dehydroamino acid precursor, (Z)-2-acetamido-3-(3,4,5-trifluorophenyl)acrylic acid.
Rationale
A chiral phosphine ligand, such as a DuPhos or BisP derivative, coordinates to a rhodium center to create a chiral catalytic environment.[6] The dehydroamino acid substrate coordinates to the rhodium, and hydrogen is delivered stereoselectively to one face of the double bond, leading to the formation of the desired L-enantiomer with high enantiomeric excess.
Experimental Workflow
Caption: Workflow for the synthesis of 3,4,5-Trifluoro-L-phenylalanine via catalytic asymmetric hydrogenation.
Detailed Protocol
Step 1: Synthesis of (Z)-2-acetamido-3-(3,4,5-trifluorophenyl)acrylic acid
-
In a round-bottom flask, combine 3,4,5-trifluorobenzaldehyde (1.0 equiv.), N-acetylglycine (1.2 equiv.), and sodium acetate (1.0 equiv.) in acetic anhydride (3.0 equiv.).
-
Heat the mixture at 100 °C for 2 hours with stirring.
-
Cool the reaction mixture and add water to hydrolyze the excess acetic anhydride and precipitate the azlactone intermediate.
-
Filter the crude azlactone and wash with cold water.
-
To a solution of the crude azlactone in a suitable solvent like acetone, add a solution of sodium carbonate or sodium hydroxide to hydrolyze the azlactone to the desired acrylic acid derivative.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to obtain (Z)-2-acetamido-3-(3,4,5-trifluorophenyl)acrylic acid.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure hydrogenation vessel, dissolve (Z)-2-acetamido-3-(3,4,5-trifluorophenyl)acrylic acid (1.0 equiv.) in a degassed solvent such as methanol.
-
In a separate flask, prepare the catalyst by dissolving [Rh(COD)₂]BF₄ (0.01 equiv.) and a chiral bisphosphine ligand (e.g., (S,S)-Me-DuPhos) (0.012 equiv.) in methanol under an inert atmosphere.
-
Transfer the catalyst solution to the hydrogenation vessel.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction at room temperature for 12-24 hours.
-
Release the pressure and remove the solvent under reduced pressure.
-
The crude N-acetyl-3,4,5-Trifluoro-L-phenylalanine can be purified by recrystallization or column chromatography.
Step 3: Deprotection
-
Reflux the N-acetyl-3,4,5-Trifluoro-L-phenylalanine in 6N hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The resulting solid can be recrystallized to afford pure 3,4,5-Trifluoro-L-phenylalanine hydrochloride.
Purification and Characterization
Rigorous purification and characterization are essential to ensure the quality of the synthesized 3,4,5-Trifluoro-L-phenylalanine for research applications.
Purification
-
Recrystallization: The final product, typically as the hydrochloride salt, can be purified by recrystallization from solvents like ethanol/ether or water/isopropanol.
-
Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography can be employed.
Characterization
Table 1: Physicochemical and Spectroscopic Data of 3,4,5-Trifluoro-L-phenylalanine
| Property | Value |
| Molecular Formula | C₉H₈F₃NO₂ |
| Molecular Weight | 219.16 g/mol |
| Appearance | Off-white solid |
| ¹H NMR (D₂O) | δ ~7.1-7.3 (m, 2H, Ar-H), 4.2-4.3 (t, 1H, α-H), 3.1-3.3 (m, 2H, β-H₂) |
| ¹³C NMR (D₂O) | δ ~175 (C=O), 148-152 (m, C-F), 138-142 (m, C-F), 112-115 (m, Ar-CH), 55 (α-C), 36 (β-C) |
| ¹⁹F NMR (D₂O) | δ ~ -130 to -135 (m, 2F, meta-F), -160 to -165 (t, 1F, para-F) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and pH.
Chiral HPLC for Enantiomeric Purity Determination
The enantiomeric excess (ee) of the synthesized 3,4,5-Trifluoro-L-phenylalanine should be determined by chiral HPLC.
Representative Chiral HPLC Method:
-
Column: Chiral stationary phase column (e.g., Crownpak CR(+), Chirobiotic T).
-
Mobile Phase: An isocratic mixture of an acidic aqueous buffer (e.g., perchloric acid solution, pH 2.0) and an organic modifier (e.g., methanol or acetonitrile). A typical mobile phase could be 90:10 (v/v) aqueous perchloric acid (pH 2.0) : methanol.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Elution Order: Typically, the D-enantiomer elutes before the L-enantiomer on a Crownpak CR(+) column.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Conclusion
The synthesis of enantiomerically pure 3,4,5-Trifluoro-L-phenylalanine is an achievable goal for research laboratories equipped with standard organic synthesis capabilities. The choice between a chiral auxiliary-based method and catalytic asymmetric hydrogenation will depend on specific laboratory resources and expertise. The protocols and analytical methods detailed in this guide provide a solid foundation for the successful synthesis, purification, and characterization of this valuable fluorinated amino acid. The availability of high-purity 3,4,5-Trifluoro-L-phenylalanine will undoubtedly continue to fuel innovation in drug discovery, protein engineering, and materials science.
References
- Google Patents. (n.d.). CN104610016B - A kind of preparation method of 3,4,5-trifluorobromobenzene compound.
-
El-Faham, A., & Almarhoon, Z. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 918–965. [Link]
-
Wikipedia. (n.d.). Schöllkopf method. Retrieved from [Link]
- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
-
Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein science : a publication of the Protein Society, 9(12), 2573–2576. [Link]
-
Naulet, J. B., Drinkel, E., Frings, M., & Koksch, B. (2021). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]
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3,4,5-Trifluoro-l-phenylalanine CAS number and supplier information
An In-Depth Technical Guide to 3,4,5-Trifluoro-L-phenylalanine for Researchers and Drug Development Professionals
Introduction
3,4,5-Trifluoro-L-phenylalanine is a synthetically modified amino acid that has emerged as a valuable tool in the fields of medicinal chemistry, biochemistry, and materials science.[1] Its structure, which incorporates a trifluorinated phenyl ring, imparts unique chemical and physical properties that are highly sought after in the design of novel therapeutics and advanced materials.[1] The strategic replacement of hydrogen atoms with fluorine can significantly alter the electronic properties, lipophilicity, and metabolic stability of molecules, making this compound a key building block for enhancing the efficacy and pharmacokinetic profiles of peptide-based drugs.[1][2][3] This guide provides a comprehensive overview of 3,4,5-Trifluoro-L-phenylalanine, including its chemical properties, supplier information, and its diverse applications in scientific research, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
The distinct characteristics of 3,4,5-Trifluoro-L-phenylalanine are summarized in the table below. These properties are fundamental to its application in various scientific disciplines.
| Property | Value | Reference |
| CAS Number | 646066-73-1 | [1][4][5] |
| Synonyms | L-Phe(3,4,5-trifluoro)-OH, (S)-2-Amino-3-(3,4,5-trifluorophenyl)propionic acid | [1][5] |
| Molecular Formula | C9H8F3NO2 | [1][4][5] |
| Molecular Weight | 219.16 g/mol | [1][4][5] |
| Appearance | Off-white solid/powder | [1][5] |
| Purity | ≥ 98% (HPLC, Chiral purity) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| Boiling Point | 303.8±42.0 °C (Predicted) | [5] |
| Density | 1.460±0.06 g/cm3 (Predicted) | [5] |
| pKa | 2.12±0.30 (Predicted) | [5] |
Supplier Information
3,4,5-Trifluoro-L-phenylalanine and its derivatives are commercially available from various chemical suppliers that cater to the research and development community. The following table lists several notable suppliers. It is advisable to request certificates of analysis to ensure the purity and identity of the compound for your specific application.
| Supplier | Website |
| Chem-Impex | https://www.chemimpex.com/ |
| J & K SCIENTIFIC LTD. | https://www.jk-scientific.com/ |
| Shanghai HC Biotech Co., Ltd. | http://www.hcbiotech.com.cn/ |
| Capot Chemical Co., Ltd. | https://www.capotchem.com/ |
| Pure Chemistry Scientific Inc. | https://www.chemreagents.com/ |
| Amatek Scientific Co. Ltd. | https://www.amateksci.com/ |
| Santa Cruz Biotechnology | https://www.scbt.com/ |
| Oakwood Chemical | https://www.oakwoodchemical.com/ |
| Alfa Chemistry | https://www.alfa-chemistry.com/ |
| US Biological Life Sciences | https://www.usbio.net/ |
| BOC Sciences | https://www.bocsci.com/ |
Applications in Research and Development
The incorporation of fluorine atoms into amino acids like phenylalanine can dramatically influence molecular properties. The high electronegativity of fluorine can create strong, polarized carbon-fluorine bonds, which can lead to altered acidity, basicity, and conformation of peptides and proteins.[3] This has led to the widespread use of 3,4,5-Trifluoro-L-phenylalanine in several key areas of research.
Medicinal Chemistry and Drug Design
In the realm of drug development, fluorinated amino acids are increasingly utilized to optimize lead compounds.[6][7] The introduction of the trifluorophenyl group can enhance the metabolic stability of peptides by protecting them from enzymatic degradation.[3][8] This can lead to a longer biological half-life and improved therapeutic efficacy. Furthermore, the altered electronic nature of the aromatic ring can modulate interactions with biological targets, potentially increasing binding affinity and selectivity.[1][9]
Peptide Synthesis
3,4,5-Trifluoro-L-phenylalanine is a valuable building block in solid-phase peptide synthesis (SPPS).[8] For efficient incorporation into a growing peptide chain, its amino group is typically protected with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethoxycarbonyl (Fmoc) group.
-
Boc-3,4,5-trifluoro-L-phenylalanine (CAS: 205445-54-1) is used in Boc-based SPPS.[2]
-
Fmoc-3,4,5-trifluoro-L-phenylalanine (CAS: 205526-30-3) is employed in the more commonly used Fmoc-based SPPS.[8]
The use of these protected derivatives allows for the precise and controlled synthesis of peptides containing this non-canonical amino acid at specific positions.[2][8]
Biochemical and Biophysical Research
The fluorine atoms in 3,4,5-Trifluoro-L-phenylalanine serve as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11] ¹⁹F NMR is a powerful technique for studying protein structure, dynamics, and interactions, as the ¹⁹F nucleus has a high gyromagnetic ratio and there is no natural background signal in biological systems.[10][11] By site-specifically incorporating 3,4,5-Trifluoro-L-phenylalanine into a protein, researchers can monitor conformational changes upon ligand binding or during enzymatic reactions.[10][11]
Materials Science
The unique properties imparted by the trifluoromethyl group are also of interest in materials science.[1] This amino acid can be incorporated into polymers to enhance their thermal and chemical resistance, leading to the development of advanced materials with tailored functionalities.[1]
Experimental Protocol: Incorporation of Fmoc-3,4,5-trifluoro-L-phenylalanine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized workflow for the incorporation of Fmoc-3,4,5-trifluoro-L-phenylalanine into a custom peptide sequence using an automated peptide synthesizer.
-
Resin Preparation : Start with a suitable solid support (e.g., Rink Amide resin) pre-loaded with the C-terminal amino acid of the target peptide.
-
Deprotection : Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).
-
Washing : Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling : Activate the carboxyl group of Fmoc-3,4,5-trifluoro-L-phenylalanine using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Add the activated amino acid to the resin to form a new peptide bond.
-
Washing : Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycle : Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection : Once the peptide synthesis is complete, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection : Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitation and Purification : Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 3,4,5-Trifluoro-L-phenylalanine.
Conclusion
3,4,5-Trifluoro-L-phenylalanine is a powerful and versatile building block for researchers in drug discovery, biochemistry, and materials science. Its unique trifluorinated structure offers a means to enhance the properties of peptides and proteins, leading to more stable and effective therapeutics.[1][3] The commercial availability of this compound and its protected derivatives facilitates its integration into established synthetic and biosynthetic methodologies, paving the way for continued innovation in these fields.
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A Comprehensive Technical Guide to the Research Applications of 3,4,5-Trifluoro-L-phenylalanine
Introduction: The Strategic Advantage of Fluorine in Amino Acid Chemistry
In the landscape of modern biochemical and pharmaceutical research, the selective introduction of fluorine into bioactive molecules has become a cornerstone strategy for innovation.[1][2] Fluorinated amino acids (FAAs), a specialized class of these molecules, offer a powerful toolkit for modulating the properties of peptides and proteins.[3] The substitution of hydrogen with fluorine, an element of similar size yet vastly different electronegativity, imparts profound changes in acidity, basicity, hydrophobicity, and metabolic stability.[3][4]
This guide focuses on a particularly potent FAA: 3,4,5-Trifluoro-L-phenylalanine (3,4,5-F3-Phe) . Its trifluorinated aromatic ring serves as a unique probe and structural element, enabling researchers to dissect complex biological processes and engineer novel therapeutic agents with enhanced properties.[5] We will explore the core applications of this compound, from high-resolution biophysical studies to the rational design of next-generation pharmaceuticals, providing both the theoretical underpinnings and practical methodologies for its use.
Section 1: Core Application: Protein Engineering and High-Resolution Biophysical Analysis
The true power of 3,4,5-F3-Phe lies in its ability to be incorporated into proteins, serving as a minimally perturbing yet highly informative probe. Its structural similarity to natural phenylalanine allows for its integration into polypeptide chains, where the trifluorinated ring can report on or influence the local environment.[5]
Probing Protein Structure, Stability, and Aromatic Interactions
The incorporation of fluorinated phenylalanines is a validated method for systematically altering the electrostatic characteristics of an aromatic side chain without significant steric disruption.[6] This allows researchers to parse the contributions of hydrophobic versus electrostatic forces in protein folding, protein-protein interactions, and ligand recognition.[6][7]
The trifluorinated ring of 3,4,5-F3-Phe significantly alters the quadrupole moment of the aromatic ring, influencing cation-pi and other non-covalent interactions that are critical for structural integrity and function. Studies with related tetra- and penta-fluorinated phenylalanines have demonstrated that strategic fluorination can substantially increase the thermal and thermodynamic stability of proteins.[4] This stabilization is often attributed to the strengthening of electrostatic interactions like ArH-π stacking.[4] By introducing 3,4,5-F3-Phe at key positions, researchers can enhance protein stability or dissect the energetic contributions of specific aromatic residues to the overall fold.[3][4]
¹⁹F NMR Spectroscopy: A High-Fidelity Reporter for Molecular Dynamics
Perhaps the most impactful application of 3,4,5-F3-Phe is its use as a sensitive reporter in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Fluorine-19 is an ideal NMR nucleus due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in signal sensitivity comparable to that of protons.[8] Since fluorine is virtually absent from biological systems, ¹⁹F NMR offers a background-free window to observe the labeled protein.[8]
The chemical shift of the fluorine nucleus is exquisitely sensitive to its local electronic environment.[9][10] This property allows researchers to monitor:
-
Conformational Changes: Subtle shifts in protein structure upon ligand binding, substrate turnover, or allosteric regulation are reflected in the ¹⁹F NMR spectrum.[9]
-
Ligand and Inhibitor Binding: Direct observation of binding events and characterization of binding sites.[10]
-
Enzyme Catalysis: Tracking reaction intermediates and enzyme dynamics during catalysis.[]
-
In-Vivo Studies: The high sensitivity and resolution of ¹⁹F NMR are sufficient to differentiate protein environments even within living cells.[10]
Experimental Protocol: Site-Specific Incorporation of 3,4,5-F3-Phe in E. coli
The genetic encoding of non-canonical amino acids is the premier method for introducing probes like 3,4,5-F3-Phe at a specific site within a protein. This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the unnatural amino acid and incorporate it in response to a nonsense codon (e.g., TAG).[6][9]
Methodology:
-
Plasmid Preparation: Co-transform E. coli expression strains (e.g., BL21(DE3)) with two plasmids:
-
Culture Growth:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, use the starter culture to inoculate a minimal medium (e.g., M9) supplemented with all canonical amino acids except phenylalanine.
-
Grow the culture at 37°C with shaking until the optical density (OD₆₀₀) reaches 0.6-0.8.
-
-
Induction and Amino Acid Addition:
-
Add 3,4,5-Trifluoro-L-phenylalanine to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.
-
Induce expression of the synthetase/tRNA machinery by adding L-arabinose to a final concentration of 0.02%.
-
-
Expression and Harvest:
-
Reduce the temperature to 18-25°C and continue shaking for 16-24 hours.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Lyse the cells (e.g., by sonication) and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).
-
-
Verification:
-
Confirm successful incorporation and protein integrity using SDS-PAGE and Electrospray Ionization Mass Spectrometry (ESI-MS). The mass of the purified protein should correspond to the expected mass with 3,4,5-F3-Phe incorporated.[12]
-
Diagram: Workflow for Site-Specific Incorporation
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An In-depth Technical Guide to the Introduction of Fluorinated Amino Acids in Protein Engineering
Abstract
The strategic incorporation of non-canonical amino acids represents a paradigm shift in protein engineering, moving beyond the 20 proteogenic building blocks to create novel functionalities. Among these, fluorinated amino acids (FAAs) have emerged as exceptionally powerful tools.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for subtle yet profound modifications to protein structure, stability, and function with minimal steric perturbation.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and applications of utilizing FAAs in protein engineering. We will delve into the causality behind experimental choices for incorporation, provide self-validating protocols, and explore the transformative impact of fluorination on protein stability, molecular interactions, and its role as a powerful analytical probe, particularly in ¹⁹F NMR spectroscopy.
The Rationale for Fluorination: Augmenting Nature's Toolkit
Fluorine is virtually absent from natural biology, with only one known naturally occurring fluoroamino acid, 4-fluoro-L-threonine, isolated from Streptomyces cattleya.[4][][6][7] This elemental scarcity makes the introduction of man-made FAAs a unique method for modifying proteins without background interference.[3] The primary drivers for incorporating FAAs stem from the unique properties of the carbon-fluorine bond:
-
Extreme Electronegativity: Fluorine is the most electronegative element, leading to highly polarized C-F bonds. This can alter the local electronic environment, influencing pKa values of nearby residues and modulating hydrogen bonding networks.[8]
-
Enhanced Hydrophobicity: Fluorinated aliphatic and aromatic side chains are significantly more hydrophobic than their hydrocarbon counterparts. This property is a major contributor to the enhanced stability observed in many fluorinated proteins.[3][8]
-
Steric Mimicry: Despite its high atomic mass, the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows FAAs to act as near-perfect isosteric replacements for their canonical counterparts, often preserving the native protein fold and function.[6][9]
-
Unique Spectroscopic Signature: The ¹⁹F nucleus is a superb NMR probe. It has a spin of ½, 100% natural abundance, and high gyromagnetic ratio (83% of the sensitivity of ¹H), providing a powerful, background-free signal for studying protein structure, dynamics, and interactions.[10][11][12]
The Building Blocks: A Survey of Fluorinated Amino Acids
The successful application of FAAs begins with selecting or synthesizing the appropriate building block. Synthetic strategies are diverse and complex, generally involving either the introduction of fluorine-containing groups into amino acid scaffolds or the construction of amino acids from fluorinated precursors.[][13] Numerous fluorinated analogs of both aliphatic and aromatic amino acids are now commercially available or accessible through established synthetic routes.[14][15]
Key Classes of Fluorinated Amino Acids:
-
Aromatic FAAs: Analogs like 4-fluorophenylalanine, 3-fluorotyrosine, and 5-fluorotryptophan are widely used. They are excellent probes for ¹⁹F NMR studies and can modulate protein-protein interactions.[6][11]
-
Aliphatic FAAs: Highly fluorinated analogs such as hexafluoroleucine (hFLeu) and trifluorovaline (tFVal) are potent modulators of protein stability due to their significant increase in side-chain hydrophobicity.[3]
-
Fluorinated Prolines: These are used to influence molecular conformation with a high degree of control, which is particularly valuable in designing structured peptides and tuning helix propensity.[16][17]
Below is a comparative table of representative canonical amino acids and their fluorinated counterparts, highlighting the key physicochemical changes upon fluorination.
| Amino Acid | Structure | Fluorinated Analog | Structure | Key Property Changes |
| Leucine (Leu) | CH(CH₃)₂CH₂- | Hexafluoroleucine (hFLeu) | C(CF₃)₂CH₂- | Dramatically increased hydrophobicity, enhanced thermal stability.[3] |
| Phenylalanine (Phe) | C₆H₅CH₂- | 4-F-Phenylalanine (4-F-Phe) | 4-F-C₆H₄CH₂- | Minimal steric change, introduces a sensitive ¹⁹F NMR probe.[6] |
| Proline (Pro) | C₄H₈N- | 4-F-Proline | C₄H₇FN- | Influences pucker conformation, can stabilize collagen triple helices.[16] |
| Tryptophan (Trp) | C₈H₆NCH₂- | 5-F-Tryptophan (5-F-Trp) | 5-F-C₈H₅NCH₂- | Alters electronic properties, useful for fluorescence and NMR studies.[11] |
Methodologies for Incorporation: Integrating FAAs into the Proteome
The choice of incorporation strategy is dictated by the research goal: whether to globally modify a protein or to introduce a single probe at a specific site.
Residue-Specific (Global) Incorporation
This method replaces all instances of a specific canonical amino acid with its fluorinated analog. It is ideal for engineering globally modified proteins with enhanced properties, such as increased thermal stability.[18] The most common approach relies on amino acid auxotrophic host strains.
Causality of the Method: An auxotroph is a bacterial strain (commonly E. coli) that has lost the ability to synthesize a specific amino acid.[10] By providing this strain with a growth medium where the natural amino acid is limited and the FAA is in excess, the cell's translational machinery is compelled to incorporate the analog into all expressed proteins in its place. This method's success hinges on the promiscuity of the native aminoacyl-tRNA synthetase (aaRS), which must recognize and charge the FAA to its corresponding tRNA.[10][18]
Workflow: Residue-Specific Incorporation using an Auxotrophic Strain
Caption: Workflow for global FAA incorporation in an auxotrophic E. coli host.
Site-Specific Incorporation
For applications requiring a single probe, such as studying an enzyme's active site, site-specific incorporation is necessary. This is achieved through the expansion of the genetic code.[19][20]
Causality of the Method: This powerful technique requires an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. This means the engineered aaRS specifically charges the FAA onto its cognate engineered tRNA, and this pair does not cross-react with any of the host cell's endogenous aaRS/tRNA pairs.[20] A nonsense codon, typically the amber stop codon (UAG), is introduced into the gene of interest at the desired incorporation site via site-directed mutagenesis. When the orthogonal aaRS, tRNA, and the FAA are present, the ribosome reads the UAG codon not as a stop signal, but as an instruction to incorporate the FAA.[21][22]
Concept: Site-Specific FAA Incorporation via Stop Codon Suppression
Caption: Orthogonal system for site-specific FAA incorporation at a UAG codon.
Cell-Free Protein Synthesis (CFPS)
CFPS has emerged as a highly flexible and powerful platform for incorporating non-canonical amino acids, including FAAs.[23][24]
Causality of the Method: By removing the cell wall barrier, CFPS systems provide direct access to the translational machinery.[23] This "open" environment allows for the precise control of reaction components. One can simply add the desired FAA to the reaction mixture, often eliminating the need for auxotrophic strains or complex genetic manipulations.[6] For site-specific incorporation, the orthogonal aaRS/tRNA pair can be supplied directly to the reaction. Furthermore, competition with endogenous amino acids can be minimized by simply omitting them from the reaction buffer, making CFPS an exceptionally efficient method for achieving high levels of FAA incorporation.[23]
Impact and Analysis of Fluorinated Proteins
Enhanced Protein Stability
One of the most significant and well-documented consequences of incorporating highly fluorinated amino acids into the hydrophobic core of a protein is a dramatic increase in stability against thermal and chemical denaturation.[1][3][9]
The Underlying Science: This stabilization is not due to a "fluorous effect" (phase segregation of fluorocarbons) within a single protein, but is primarily driven by the classical hydrophobic effect.[3][9] Fluorinated side chains are more hydrophobic and often larger than their hydrocarbon counterparts. When folded, they bury a larger apolar surface area, leading to a more favorable free energy of folding.[25][26] Studies have shown this increased stability correlates well with the increase in buried hydrophobic surface area and is associated with a more unfavorable entropy of unfolding.[25][26] For example, replacing leucine with hexafluoroleucine in a coiled-coil protein increased its melting temperature from 54°C to 76°C.[10]
Characterization and Quality Control
Verifying the successful incorporation of FAAs is a critical, self-validating step in any workflow.
-
Mass Spectrometry (MS): The most direct method for confirmation. The mass of the purified protein is measured and compared to its theoretical mass. Each incorporated FAA will produce a predictable mass shift (e.g., +18 Da for F replacing H in phenylalanine). MS can also determine the efficiency of incorporation.[27]
-
¹⁹F NMR Spectroscopy: This is both a validation tool and a powerful analytical method. A signal in the ¹⁹F NMR spectrum is unambiguous proof of incorporation.[10] Furthermore, the chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment.[11] This allows ¹⁹F NMR to monitor protein folding, conformational changes, ligand binding, and protein-protein interactions with high precision and without the spectral complexity of ¹H NMR.[22][28][29]
-
X-ray Crystallography: High-resolution crystal structures can confirm that the overall protein fold is maintained after FAA incorporation and reveal the specific atomic interactions involving the fluorine atoms.[9]
Applications in Drug Discovery and Bionanotechnology
The ability to fine-tune protein properties using FAAs has profound implications for therapeutics and materials science.
-
Therapeutic Peptides and Proteins: Fluorination can enhance the metabolic stability and proteolytic resistance of peptide drugs, prolonging their circulatory half-life.[16][30][31] It can also improve binding affinity and lipophilicity, potentially enhancing cell permeability.[7][30]
-
Enzyme Design: Placing FAAs in or near an enzyme's active site can alter its electrostatic environment, tuning its catalytic activity and substrate specificity.
-
Advanced Bioimaging: As ¹⁹F generates no background signal in biological systems, proteins containing FAAs can be used as highly sensitive probes for in-cell NMR, allowing for the study of protein function directly within the cellular environment.[28][29]
-
Hyperstable Proteins and Materials: The significant stabilizing effect of FAAs is being harnessed to design hyperstable proteins for use as industrial catalysts or as robust scaffolds for bionanotechnology applications.[1]
Detailed Experimental Protocol: Residue-Specific Incorporation of 4-Fluoro-L-Phenylalanine (4-F-Phe) into a Target Protein using an E. coli Phenylalanine Auxotroph
This protocol provides a self-validating system for the global replacement of Phenylalanine (Phe) with 4-F-Phe.
1. Materials and Reagents:
- E. coli Phe auxotrophic strain (e.g., ATCC 15769) transformed with the expression plasmid for the protein of interest.
- M9 minimal medium components.
- Sterile stock solutions: 20% glucose, 1M MgSO₄, 1M CaCl₂.
- L-Phenylalanine (Phe) stock solution (20 mg/mL).
- 4-Fluoro-L-Phenylalanine (4-F-Phe) stock solution (50 mg/mL).
- IPTG stock solution (1 M).
- Appropriate antibiotic.
2. Causality-Driven Methodology:
- Step 1: Starter Culture (Day 1): Inoculate 5 mL of LB medium with the expression strain. Grow overnight at 37°C. Rationale: This initial, non-selective step ensures a healthy and dense population of cells for the main culture.
- Step 2: Main Culture Growth (Day 2):
- Prepare 1 L of M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and the antibiotic.
- Add 2.5 mL of the Phe stock solution (final concentration 50 µg/mL). Rationale: A limiting amount of Phe is supplied to allow the cells to grow to a sufficient density for protein expression. Depletion of Phe is required before introducing the analog.
- Inoculate with the overnight starter culture to an OD₆₀₀ of ~0.05.
- Incubate at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
- Step 3: Induction and FAA Incorporation:
- Induce protein expression by adding IPTG to a final concentration of 1 mM.
- Simultaneously, add 2 mL of the 4-F-Phe stock solution (final concentration 100 µg/mL). Rationale: With natural Phe depleted, the Phe-tRNA synthetase will utilize the supplied 4-F-Phe, leading to its incorporation at Phe codons during the synthesis of the target protein.
- Reduce the temperature to 25°C and continue shaking for 16-18 hours. Rationale: Lower temperature often improves protein folding and solubility.
- Step 4: Harvest and Lysis:
- Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., via sonication or high-pressure homogenization).
- Clarify the lysate by centrifugation to remove cell debris.
- Step 5: Protein Purification:
- Purify the target protein from the soluble lysate using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
- Step 6: Self-Validation / Quality Control:
- SDS-PAGE: Analyze the purified protein to confirm size and purity.
- Intact Mass Analysis (LC-MS): Dilute a sample of the purified protein and analyze via ESI-MS. Calculate the expected mass for the fully substituted protein (Mass_unmodified + (Number of Phe residues * 18.00 Da)). Rationale: This is the definitive check for successful incorporation. The observed mass must match the theoretical mass of the fluorinated protein.
- ¹⁹F NMR: Acquire a 1D ¹⁹F NMR spectrum of the purified protein. The presence of a signal confirms fluorination. Rationale: This provides orthogonal confirmation and serves as a starting point for more advanced structural or dynamic studies.
Conclusion and Future Outlook
The introduction of fluorinated amino acids has matured from a niche technique to a cornerstone of modern protein engineering. It provides an unprecedented ability to enhance protein stability, modulate function, and introduce unique biophysical probes for detailed mechanistic studies. The continued development of novel FAAs, more efficient and robust incorporation methods—particularly in mammalian cells and cell-free systems—and the expansion of the genetic code promise to further broaden the applications of this technology.[32][27][28] From designing next-generation protein therapeutics with enhanced in vivo performance to building robust nanomaterials, the strategic use of fluorine will undoubtedly continue to push the boundaries of what is possible in the engineering of biological macromolecules.[30][33][34]
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A Senior Application Scientist's Guide to Peptide Synthesis with Boc-3,4,5-Trifluoro-L-phenylalanine
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the strategic incorporation of Boc-protected 3,4,5-Trifluoro-L-phenylalanine (Boc-3,4,5-F3-Phe-OH) into synthetic peptides. We will explore the unique advantages conferred by this non-natural amino acid, detail a robust protocol for its use in solid-phase peptide synthesis (SPPS), and discuss its applications in enhancing peptide stability and enabling advanced analytical studies.
The Strategic Advantage of Fluorination in Peptide Therapeutics
The introduction of fluorine into peptide structures is a powerful strategy in medicinal chemistry to enhance the pharmacological profiles of drug candidates.[1][2] Replacing hydrogen with fluorine can significantly modulate the biophysical and chemical properties of the parent molecule, including its acidity, hydrophobicity, conformation, and metabolic stability.[1] Specifically, the incorporation of fluorinated phenylalanine analogues has been shown to increase the catabolic stability of therapeutic proteins and peptide-based vaccines.[1]
Boc-3,4,5-Trifluoro-L-phenylalanine is a key building block in this endeavor.[3][4] The trifluorinated phenyl ring imparts several desirable characteristics:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds can sterically hinder enzymatic degradation by proteases, prolonging the in vivo half-life of the peptide therapeutic.[5][6] This enhanced stability is a critical factor in improving a drug's pharmacokinetic profile.[3]
-
Increased Lipophilicity: The trifluoromethyl group enhances the lipophilicity of the amino acid side chain, which can lead to improved cell permeability and bioavailability.[3]
-
Modulation of Binding Affinity: The electron-withdrawing nature of the fluorine atoms alters the electronic properties of the aromatic ring. This can influence π-π stacking and other non-covalent interactions within the peptide or between the peptide and its biological target, potentially leading to altered binding affinities and selectivities.[7]
-
¹⁹F NMR Probe: The presence of the three fluorine atoms provides a highly sensitive and specific probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[8] Given the absence of fluorine in native biological systems, ¹⁹F NMR allows for background-free observation of the peptide's conformation, dynamics, and interactions with other molecules.[9]
A brief overview of the synthesis of 3,4,5-trifluorophenylalanine hydrochloride is presented in a review by Tressler and Zondlo, which highlights various synthetic approaches for fluorinated phenylalanines.[1] The subsequent protection of the alpha-amino group with the tert-butyloxycarbonyl (Boc) group is a standard procedure in peptide chemistry.
Core Principles of Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Boc-3,4,5-F3-Phe-OH into a peptide sequence is typically achieved using the well-established Boc-based Solid-Phase Peptide Synthesis (SPPS) methodology. This strategy relies on the differential acid lability of the temporary Nα-Boc protecting group and the more acid-stable side-chain protecting groups.[10]
The fundamental cycle of Boc-SPPS can be visualized as follows:
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for the Incorporation of Boc-3,4,5-F3-Phe-OH
This section provides a detailed, step-by-step protocol for the efficient incorporation of Boc-3,4,5-F3-Phe-OH into a growing peptide chain on a solid support. This protocol is designed to be self-validating through the inclusion of in-process monitoring steps.
Materials and Reagents
-
Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid (0.1-0.4 mmol/g substitution).
-
Amino Acid: Boc-3,4,5-Trifluoro-L-phenylalanine (≥98% purity).[3]
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade).
-
Wash Solvents: DCM, DMF, Isopropanol (IPA).
-
Kaiser Test Kit: For monitoring coupling completion.[11]
Experimental Workflow
The following workflow outlines the key steps for a single coupling cycle of Boc-3,4,5-F3-Phe-OH.
Caption: Detailed workflow for the coupling of Boc-3,4,5-F3-Phe-OH in SPPS.
Step-by-Step Methodology
-
Resin Swelling: Place the peptide-resin in a reaction vessel and swell in DCM for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add the neutralization solution (10% DIEA in DCM) and agitate for 2 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
-
Coupling of Boc-3,4,5-F3-Phe-OH:
-
Pre-activation: In a separate vessel, dissolve Boc-3,4,5-F3-Phe-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Rationale: Fluorinated amino acids can exhibit reduced reactivity due to the electron-withdrawing effects of the fluorine atoms.[13] Therefore, using a highly efficient coupling reagent like HBTU in combination with HOBt is recommended to ensure high coupling yields. A double coupling may be necessary for particularly difficult sequences.[10]
-
-
Monitoring and Validation:
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.
Impact on Peptide Properties: Stability and Analysis
The incorporation of 3,4,5-Trifluoro-L-phenylalanine can profoundly influence the physicochemical properties of a peptide.
Enhanced Proteolytic Stability
Peptides containing fluorinated amino acids generally exhibit increased resistance to enzymatic degradation.[1][5] While the degree of stabilization is dependent on the specific peptide sequence and the protease involved, studies have shown that fluorination can significantly prolong the half-life of peptides in the presence of enzymes like trypsin and in human plasma.[5][14]
| Property | Unmodified Peptide | Peptide with 3,4,5-F3-Phe | Rationale for Improvement |
| Proteolytic Half-life (t₁/₂) in Human Plasma | Variable (often short) | Significantly Increased | The bulky and electron-withdrawing trifluorophenyl group sterically and electronically hinders the approach and action of proteases at or near the cleavage site.[5][6] |
| Degradation by Chymotrypsin | Susceptible at Phe residue | Reduced Susceptibility | Chymotrypsin preferentially cleaves at the C-terminus of aromatic residues like Phe. The altered electronic nature and sterics of the trifluorophenyl ring can reduce the efficiency of enzymatic recognition and cleavage.[6] |
Note: The exact quantitative improvement in stability is sequence-dependent and should be determined empirically for each new peptide.
A Powerful Probe for ¹⁹F NMR Spectroscopy
The three fluorine atoms on the 3,4,5-Trifluoro-L-phenylalanine residue serve as an exceptional NMR probe for studying peptide structure and interactions.[8] The ¹⁹F chemical shift is highly sensitive to the local chemical environment, making it an ideal tool for detecting conformational changes upon ligand binding, protein folding, or changes in the solvent environment.[9][15]
Caption: The change in ¹⁹F NMR chemical shift reports on peptide conformational changes.
| Parameter | Observation | Significance |
| ¹⁹F Chemical Shift (δ) | A single resonance (or a set of resonances) that shifts upon ligand binding or change in environment. | The magnitude and direction of the chemical shift change (Δδ) provides information about the nature and extent of the conformational change in the vicinity of the fluorinated residue.[16][17] |
| Linewidth | Broadening of the ¹⁹F signal. | Can indicate changes in the dynamics of the peptide, such as slower tumbling upon binding to a large protein target. |
| Nuclear Overhauser Effects (NOEs) | NOEs between the fluorine atoms and nearby protons. | Can provide distance constraints for detailed 3D structure determination of the peptide and its complexes. |
Conclusion
Boc-3,4,5-Trifluoro-L-phenylalanine is a versatile and powerful building block for the synthesis of advanced peptides with enhanced therapeutic potential. Its incorporation, guided by a robust Boc-SPPS protocol, can significantly improve metabolic stability, a key hurdle in peptide drug development. Furthermore, the unique properties of the trifluorophenyl group provide an invaluable spectroscopic handle for detailed structural and functional studies using ¹⁹F NMR. By understanding the principles and applying the methodologies outlined in this guide, researchers can effectively leverage the benefits of fluorination to accelerate their peptide-based research and drug discovery programs.
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Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. [Link]
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Chaume, G., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(22), 5489. [Link]
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Sal-Trans, D., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society, 129(49), 15615-15622. [Link]
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Tressler, C. M., & Zondlo, N. J. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1046-1088. [Link]
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Jbara, M., et al. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of the American Chemical Society, 140(40), 12849-12860. [Link]
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Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
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Tressler, C. M., & Zondlo, N. J. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]
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Hu, J., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(15), 8479. [Link]
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Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(4), 1017-1036. [Link]
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Simmons, J., et al. (2019). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances based on (a)... ResearchGate. [Link]
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Isidro-Llobet, A., et al. (2019). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]
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Luck, L. A., & Falke, J. J. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573-2576. [Link]
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Jois, S., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1275. [Link]
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Kubasik, M. A., et al. (2006). 19F NMR chemical shifts induced by a helical peptide. ChemBioChem, 7(7), 1056-1061. [Link]
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Kleist, C., et al. (2017). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 113(10), 2185-2190. [Link]
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Keller, D., et al. (2021). High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands. Journal of Medicinal Chemistry, 64(20), 15237-15251. [Link]
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Singh, T. P., et al. (1981). Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. Biopolymers, 20(1), 125-133. [Link]
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Can, T. V., et al. (2021). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. Molecules, 26(3), 693. [Link]
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Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 563-579. [Link]
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Tennant, R., et al. (2023). Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. Chemistry – A European Journal, 29(10), e202203350. [Link]
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Dvinskikh, S. V., et al. (2011). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Journal of the American Chemical Society, 133(4), 857-864. [Link]
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Miller, M. J., et al. (2011). Chemical and enzymatic synthesis of fluorinated-dehydroalanine-containing peptides. Organic Letters, 13(15), 4072-4075. [Link]
-
Cockle, S. M., et al. (1989). Peptides related to thyrotrophin-releasing hormone are degraded in seminal plasma by an enzyme similar to prolyl endopeptidase. FEBS Letters, 252(1-2), 113-117. [Link]
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Govaerts, S., et al. (2024). Photocatalytic Functionalization of Dehydroalanine-Derived Peptides in Batch and Flow. Angewandte Chemie International Edition, 63(19), e202403271. [Link]
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An In-depth Technical Guide to the Safe Handling and Application of 3,4,5-Trifluoro-L-phenylalanine
A Senior Application Scientist's Foreword
In the landscape of modern drug discovery and materials science, fluorinated amino acids represent a cornerstone of innovation. The strategic incorporation of fluorine into bioactive molecules can profoundly alter their conformational preferences, metabolic stability, and binding affinities, offering a powerful tool to refine therapeutic candidates.[1] Among these, 3,4,5-Trifluoro-L-phenylalanine stands out for its unique electronic and steric properties.[2]
This guide is designed for the hands-on researcher and drug development professional. It moves beyond a simple recitation of safety data sheet (SDS) information, aiming instead to provide a framework of causal logic—the "why" behind the "how"—for handling this valuable research compound. Our approach is grounded in the principle of a self-validating system of safety, where a deep understanding of the material's properties informs every step of the experimental workflow, ensuring both scientific integrity and personal safety.
Section 1: Hazard Identification and Toxicological Profile
A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. While 3,4,5-Trifluoro-L-phenylalanine is a specialized molecule, we can infer its primary hazards from available data on its racemic mixture and the general principles of handling fluorinated organic compounds.
GHS Classification and Primary Hazards
Based on data for the closely related 3,4,5-Trifluoro-DL-phenylalanine, the primary hazards are associated with irritant properties.[3] The toxicological properties of the specific L-enantiomer have not been exhaustively investigated, which necessitates a cautious approach.
| Hazard Class | GHS Hazard Code | Hazard Statement | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [3] |
Toxicological Summary
There is limited specific toxicological data for 3,4,5-Trifluoro-L-phenylalanine. Key toxicological endpoints such as acute toxicity, carcinogenicity, and reproductive toxicity have not been classified.[3] The primary health risks upon acute exposure are irritation to the skin, eyes, and respiratory system.[3]
Expert Insight: The introduction of multiple fluorine atoms to the phenyl ring significantly alters the molecule's electronic properties compared to natural L-phenylalanine.[1] While the parent amino acid is a benign nutrient, the fluorinated analogue must be treated as a potentially bioactive and irritant chemical. The C-F bond is strong, making the compound stable, but hazardous decomposition products like hydrogen fluoride can be generated under fire conditions.[3]
Section 2: Exposure Controls & Personal Protective Equipment (PPE)
Controlling exposure is paramount. The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and PPE—provides a systematic approach to mitigating risk. For laboratory-scale work with 3,4,5-Trifluoro-L-phenylalanine, a combination of engineering controls and robust PPE is the most practical strategy.
Hierarchy of Controls Workflow
The following diagram illustrates the application of the hierarchy of controls for managing exposure to 3,4,5-Trifluoro-L-phenylalanine.
Caption: Hierarchy of controls for laboratory handling.
Recommended Personal Protective Equipment (PPE)
Given the irritant nature of the compound and the potential for aerosolization of the powder, the following PPE is mandatory.
| Protection Type | Specification | Rationale & Expert Notes |
| Hand Protection | Nitrile or Butyl rubber gloves.[4] | Provides a barrier against skin contact. Always inspect gloves before use and use proper removal technique to avoid contaminating skin. |
| Eye & Face Protection | Chemical safety goggles. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[3] | Protects against airborne powder and potential splashes, preventing serious eye irritation. Standard safety glasses are insufficient.[3] |
| Skin & Body Protection | A fully buttoned laboratory coat. | Prevents incidental contact with skin and contamination of personal clothing. |
| Respiratory Protection | Not required for small quantities handled in a certified chemical fume hood.[5] If weighing outside a ventilated enclosure, a NIOSH-approved respirator with P3 filters for particulates is recommended.[4] | The compound is a fine powder that can be easily inhaled, causing respiratory irritation.[3] Engineering controls are the preferred method of respiratory protection. |
Section 3: Handling and Storage Protocols
Adherence to standardized protocols for handling and storage is critical for maintaining the integrity of the compound and ensuring user safety.
Chemical Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈F₃NO₂ | [2] |
| Molecular Weight | 219.16 g/mol | [2][6] |
| CAS Number | 646066-73-1 | [2] |
| Appearance | Off-white solid/powder | [2][] |
| Storage Temperature | 0 - 8 °C | [2][8][9] |
| Incompatibilities | Strong oxidizing agents. | [3] |
Step-by-Step Handling Protocol: Weighing and Solution Preparation
This protocol is designed to minimize exposure and prevent contamination.
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, vortex mixer) before retrieving the compound from storage.
-
Don all required PPE as specified in Section 2.2.
-
-
Handling the Solid:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Perform all manipulations of the solid powder, including weighing, within the fume hood or a ventilated balance enclosure. This is the most critical step for preventing inhalation of the powder.[3]
-
Use anti-static weigh boats if available to minimize dispersal of the fine powder.
-
Carefully transfer the desired amount of 3,4,5-Trifluoro-L-phenylalanine using a clean spatula. Avoid creating dust clouds.[5]
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed powder. Do not add the powder to the solvent, as this can increase the risk of aerosolization.
-
Cap the vessel securely before mixing or vortexing.
-
-
Cleanup:
-
Carefully wipe down the spatula, work surface, and any other equipment with a damp cloth or towel to collect any residual powder.
-
Dispose of all contaminated disposable items (gloves, weigh boats, wipes) in a designated, sealed waste container.
-
Storage Conditions
-
Temperature: Store the compound in a tightly sealed container at 0-8 °C.[2][8][9] An explosion-proof refrigerator is recommended.[3]
-
Atmosphere: The compound may be air-sensitive; storing under an inert gas like argon or nitrogen is good practice for long-term stability.[3]
-
Location: Store away from heat, sparks, and incompatible materials such as strong oxidizing agents.[3]
Section 4: Emergency Procedures
Preparedness for accidental spills or exposures is a non-negotiable aspect of laboratory safety.
Accidental Release Measures
The primary goal is to contain the spill and clean it up without creating dust.
Caption: Workflow for responding to a solid spill.
-
Procedure: For a small spill, gently sweep or shovel the material into a suitable, labeled container for disposal.[3] Avoid dry sweeping that generates dust. If necessary, lightly moisten the material with a non-reactive solvent to prevent it from becoming airborne.
-
Ventilation: Ensure the area is well-ventilated during cleanup.[3]
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [10][11] |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. If irritation persists, seek medical attention. | [3][10] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. | [10][12] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [10] |
Section 5: Disposal Considerations
Due to its fluorinated nature, 3,4,5-Trifluoro-L-phenylalanine requires specialized disposal to prevent environmental contamination.
-
Waste Disposal Method: Dispose of the compound and any contaminated materials through a licensed waste disposal company.[3]
-
Incineration: The recommended method is incineration in a facility equipped with an afterburner and a flue gas scrubber to handle the potentially hazardous thermal decomposition products, such as hydrogen fluoride and nitrogen oxides.[3]
-
Environmental Precautions: Do not allow the product to enter drains or waterways.
Section 6: Applications in Research & Drug Development
Understanding the utility of 3,4,5-Trifluoro-L-phenylalanine provides context for the importance of its safe handling. Its primary applications stem from the unique properties imparted by the trifluorophenyl group.
-
Peptide and Drug Synthesis: It serves as a crucial building block in medicinal chemistry for creating novel pharmaceuticals.[2] Its incorporation into peptides can enhance metabolic stability and bioactivity.[8][9]
-
Protein Engineering: Researchers use this compound to study protein folding, function, and interactions by replacing natural amino acids with this fluorinated analogue.[2][] The fluorine atoms serve as sensitive probes for ¹⁹F-NMR studies.[1]
-
Materials Science: The compound can be incorporated into polymers to improve their thermal and chemical resistance.[2]
Conclusion
3,4,5-Trifluoro-L-phenylalanine is a powerful tool for chemical and biological innovation. Its safe and effective use hinges on a disciplined approach grounded in a comprehensive understanding of its properties and potential hazards. By integrating the principles of risk assessment, engineering controls, and appropriate personal protective equipment into every experimental protocol, researchers can confidently harness the potential of this unique compound while maintaining the highest standards of laboratory safety.
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Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. [Link]
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Scientists studying turnout gear for fluorinated chemicals. FireRescue1. [Link]
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Al-Masoudi, N. A. L., & Al-Zoubi, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC advances, 10(32), 18936-18954. [Link]
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Personal Protective Equipment. US EPA. [Link]
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Personal Protective Equipment (PPE). CHEMM. [Link]
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2,4,5-Trifluoro-L-phenylalanine. PubChem. [Link]
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3,4,5-trifluoro-l-phenylalanine, n-fmoc protected. PubChemLite. [Link]
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L-PHENYLALANINE FOR BIOCHEMISTRY Safety Data Sheet. Loba Chemie. [Link]
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Ang, A. D., et al. (2019). Synthesis and explosion hazards of 4-azido-L-phenylalanine. Tetrahedron, 75(33), 130452. [Link]
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Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. Semantic Scholar. [Link]
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Badger 5XP Garbage Disposal (3/4 HP). InSinkErator. [Link]
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Methodological & Application
Application Notes and Protocols for the Incorporation of 3,4,5-Trifluoro-l-phenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics
In the landscape of modern drug discovery, the rational design of peptide-based therapeutics often hinges on the strategic incorporation of non-canonical amino acids. These unique building blocks can profoundly alter the physicochemical and biological properties of a peptide, leading to enhanced therapeutic profiles. Among these, fluorinated amino acids have emerged as a powerful tool for medicinal chemists.[1] The introduction of fluorine, the most electronegative element, can induce significant changes in a peptide's conformation, metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2]
This guide focuses on 3,4,5-Trifluoro-l-phenylalanine (3,4,5-F3-Phe), a fluorinated analog of L-phenylalanine that has garnered considerable interest.[3][] Its trifluorinated phenyl ring offers a unique combination of steric and electronic properties that can be leveraged to fine-tune peptide function.[3][5] Researchers have utilized 3,4,5-Trifluoro-l-phenylalanine to enhance the biological activity of peptide-based drugs, potentially leading to improved efficacy and selectivity.[3] This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the successful incorporation of 3,4,5-Trifluoro-l-phenylalanine into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The Impact of 3,4,5-Trifluoro-l-phenylalanine on Peptide Properties
The substitution of hydrogen atoms with fluorine on the phenyl ring of phenylalanine is not a trivial modification. The resulting changes in the amino acid's properties propagate through the peptide, influencing its overall behavior.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Its presence can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's resistance to proteolytic degradation and extending its in vivo half-life.[6][7]
-
Modulation of Binding Affinity: The electron-withdrawing nature of the fluorine atoms alters the electronic landscape of the aromatic side chain. This can influence crucial non-covalent interactions, such as π-π stacking and cation-π interactions, which are often pivotal for high-affinity binding to protein targets.
-
Conformational Control: The steric bulk and unique electronic properties of the trifluorinated ring can impose conformational constraints on the peptide backbone. This can stabilize specific secondary structures, such as α-helices or β-sheets, which may be essential for biological activity.[8]
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule.[5] In the context of peptides, this can enhance membrane permeability and improve oral bioavailability, which are significant hurdles in peptide drug development.
Workflow for SPPS Incorporating 3,4,5-Trifluoro-l-phenylalanine
The following diagram outlines the general workflow for the solid-phase synthesis of a peptide containing 3,4,5-Trifluoro-l-phenylalanine.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for Manual Fmoc-SPPS of a Peptide Containing 3,4,5-Trifluoro-l-phenylalanine
This protocol describes the manual synthesis of a generic peptide on a 0.1 mmol scale using Rink Amide resin.
Materials and Reagents
| Reagent | Recommended Grade | Supplier Example |
| Rink Amide MBHA resin (100-200 mesh) | Peptide Synthesis Grade | Any reputable |
| Fmoc-3,4,5-Trifluoro-l-phenylalanine | >98% Purity | Chem-Impex |
| Other Fmoc-protected amino acids | Peptide Synthesis Grade | Any reputable |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Any reputable |
| Dichloromethane (DCM) | ACS Grade | Any reputable |
| Piperidine | ACS Grade | Any reputable |
| N,N'-Diisopropylcarbodiimide (DIC) | >99% Purity | Any reputable |
| OxymaPure® or HOBt | >98% Purity | Any reputable |
| Trifluoroacetic acid (TFA) | >99% Purity | Any reputable |
| Triisopropylsilane (TIS) | >98% Purity | Any reputable |
| Water | HPLC Grade | Any reputable |
| Diethyl ether (cold) | ACS Grade | Any reputable |
Step-by-Step Procedure
-
Resin Swelling:
-
Place the Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Add DMF to the resin and allow it to swell for 30-60 minutes with gentle agitation.[2]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.[2]
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the Fmoc-dibenzofulvene adduct.[2]
-
-
Amino Acid Coupling (for Fmoc-3,4,5-Trifluoro-l-phenylalanine):
-
In a separate vial, dissolve Fmoc-3,4,5-Trifluoro-l-phenylalanine (3 equivalents relative to resin loading), OxymaPure® or HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. Due to the electron-withdrawing nature of the trifluoromethyl groups, coupling may be slightly slower, and monitoring the reaction is advised.[2]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (double coupling) is necessary.
-
-
Washing:
-
After a successful coupling, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the deprotected peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[2]
-
Add the cleavage cocktail to the dried resin and gently agitate the mixture at room temperature for 2-3 hours.[2]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
-
Purification and Analysis:
Coupling Reagent Considerations
While DIC/Oxyma is a robust and cost-effective choice, other coupling reagents can be employed, especially for challenging sequences.
| Coupling Reagent | Class | Key Advantages |
| HBTU/TBTU | Aminium/Uronium | Fast and efficient coupling with low racemization, especially when used with HOBt.[12] |
| HATU | Aminium/Uronium | Reacts faster than HBTU with less epimerization, particularly useful for hindered couplings.[12][13] |
| PyBOP | Phosphonium | Strong performance in yield and reaction speed, with minimized racemization.[14] |
| COMU | Uronium | High coupling efficiency comparable to HATU, with improved safety and solubility.[13] |
Potential Side Reactions and Mitigation Strategies
SPPS is a powerful technique, but awareness of potential side reactions is crucial for success.
Caption: Common side reactions in SPPS and their mitigation.
-
Racemization: Activation of the carboxylic acid can lead to a loss of stereochemical integrity. This is particularly a concern for sensitive amino acids like Cys and His.[15] The use of additives like HOBt or OxymaPure significantly suppresses racemization.[12][15]
-
Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage, especially when proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[15][16] Synthesizing on 2-chlorotrityl chloride resin can mitigate this issue due to its steric bulk.[15]
-
Aspartimide Formation: Peptides containing aspartic acid can undergo a base- or acid-catalyzed side reaction to form a five-membered aspartimide ring, which can then open to form a mixture of α- and β-linked peptides.[15] Adding HOBt to the piperidine deprotection solution can reduce this side reaction during synthesis.[15]
-
Alkylation during Cleavage: Reactive carbocations generated from protecting groups or the resin linker during TFA cleavage can alkylate sensitive residues like Trp, Met, or Cys.[17] The use of a scavenger cocktail (e.g., TFA/TIS/H2O) is essential to quench these reactive species.[2][17]
Conclusion
The incorporation of 3,4,5-Trifluoro-l-phenylalanine into peptides via SPPS is a robust and accessible strategy for enhancing their therapeutic potential. By understanding the unique properties of this non-canonical amino acid and adhering to optimized synthesis protocols, researchers can effectively create novel peptide candidates with improved stability, binding affinity, and overall performance. Careful selection of coupling reagents, diligent monitoring of reaction completion, and awareness of potential side reactions are paramount to achieving high-purity peptides for downstream applications in drug discovery and chemical biology.
References
- Amino Acid Derivatives for Peptide Synthesis. Aapptec. [https://www.aapptec.
-
Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-s]
-
Spps and side reactions in peptide synthesis. Slideshare. [Link]
- Coupling Reagents. Aapptec. [https://www.aapptec.com/coupling-reagents-s]
- Amino Acid Sidechain Deprotection. Aapptec. [https://www.aapptec.com/amino-acid-sidechain-deprotection-s]
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Springer Link. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Reliable Reagents for Scalable Peptide Manufacturing. Ascensus Specialties. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
Self-assembly pathways in a triphenylalanine peptide capped with aromatic groups. PubMed. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]
-
Solid Phase Synthesis of Short Peptide-Based Multimetal Tags for Biomolecule Labeling. PubMed. [Link]
-
Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. [Link]
-
Peptide Hand Synthesis Part 3: Deprotection. YouTube. [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PubMed Central. [Link]
-
Universal peptide synthesis via solid-phase methods fused with chemputation. PubMed Central. [Link]
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Application Note: Enhancing Metabolic Stability in Drug Discovery with 3,4,5-Trifluoro-L-phenylalanine
Abstract
Metabolic instability is a primary driver of attrition in drug discovery, leading to poor pharmacokinetic profiles and premature termination of promising candidates. A key strategy to mitigate this challenge is the site-specific incorporation of fluorinated amino acids to block metabolically labile positions. This guide provides a comprehensive overview and detailed protocols for utilizing 3,4,5-Trifluoro-L-phenylalanine (TF-Phe), a non-canonical amino acid, to enhance the metabolic stability of peptide-based therapeutics. We will explore the mechanistic basis for this enhancement, provide step-by-step protocols for its incorporation and subsequent stability assessment, and offer insights into data interpretation for researchers, scientists, and drug development professionals.
The Challenge: Metabolic Liability of Phenylalanine Residues
Peptides and small molecules containing aromatic residues, particularly phenylalanine, are often susceptible to metabolic degradation. The primary route of this metabolism is through oxidation mediated by Cytochrome P450 (CYP450) enzymes, which are abundant in the liver.[1][2] The electron-rich phenyl ring is a prime target for hydroxylation, most commonly at the para-position. This initial oxidative step renders the molecule more polar, facilitating its clearance and excretion, thereby reducing its half-life and bioavailability.[3][4]
This metabolic vulnerability presents a significant hurdle. A therapeutic agent that is rapidly cleared cannot maintain a sufficient concentration in the bloodstream to exert its desired pharmacological effect, necessitating higher or more frequent dosing, which can lead to off-target effects and increased toxicity.[5]
The Solution: Strategic Fluorination with 3,4,5-Trifluoro-L-phenylalanine
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve metabolic and pharmacokinetic properties.[6] Fluorine's unique properties—its small size (mimicking hydrogen) and high electronegativity—make it a powerful tool. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage.[7][8]
By replacing the hydrogen atoms on the phenyl ring of phenylalanine with fluorine, we can effectively "shield" the molecule from enzymatic attack. 3,4,5-Trifluoro-L-phenylalanine is particularly effective because it blocks the most common sites of oxidation (the para- and meta-positions) without introducing excessive steric bulk, thus preserving the parent molecule's intended biological activity.[9][10]
Mechanism of Metabolic Blocking
The core principle behind the enhanced stability is the prevention of P450-mediated hydroxylation. The high electronegativity of the fluorine atoms withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack by the reactive oxygen species within the CYP450 active site.
Caption: Overall experimental workflow for assessing metabolic stability.
Protocols
Protocol 1: Incorporation of TF-Phe via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing a TF-Phe residue using standard Fmoc/tBu chemistry. [11][12] Materials:
-
Fmoc-3,4,5-Trifluoro-L-phenylalanine (Fmoc-TF-Phe-OH)
-
Standard Fmoc-protected amino acids
-
Rink Amide Resin (or equivalent for C-terminal amides)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling Reagents: HBTU/HCTU and DIPEA
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold Diethyl Ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine. [12]3. Amino Acid Coupling (for Fmoc-TF-Phe-OH):
-
Causality: The coupling step forms the peptide bond. Efficient activation is crucial for high yield.
-
In a separate vial, dissolve Fmoc-TF-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Self-Validation: Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If positive, recouple for another hour.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times).
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptidyl-resin with DMF, then DCM, and dry under vacuum.
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature in a fume hood. [11] * Filter the solution to separate the resin. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
-
Purification:
-
Pellet the peptide via centrifugation, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the crude peptide. Purify using reverse-phase HPLC and confirm identity and purity via LC-MS.
-
Protocol 2: In Vitro Metabolic Stability Assay with Liver Microsomes
This assay measures the rate of disappearance of the test compound when incubated with liver microsomes, which are rich in CYP450 enzymes. [1][13][14] Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Parent Peptide and TF-Phe Analogue (10 mM stocks in DMSO)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)
-
Positive Control (e.g., Testosterone or other compound with known metabolic fate)
-
Quenching Solution: Cold Acetonitrile with an internal standard (e.g., Verapamil)
-
96-well incubation plate and plate shaker/incubator
Procedure:
-
Preparation:
-
Causality: Pre-incubating the peptide with microsomes before adding the cofactor allows the system to reach thermal equilibrium.
-
On an incubation plate, add phosphate buffer.
-
Add the test compound (parent peptide or TF-Phe analogue) to achieve a final concentration of 1 µM.
-
Add liver microsomes to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Causality: The reaction is initiated by adding the NADPH regenerating system. NADPH is a required cofactor for CYP450 enzyme activity. Without it, no metabolism will occur (this serves as a T=0 control).
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately add it to a well containing the cold acetonitrile/internal standard quenching solution. This stops the enzymatic reaction and precipitates the proteins.
-
Self-Validation: A "no-cofactor" control (incubating for 60 minutes without NADPH) should show no degradation, confirming the metabolism is enzyme-dependent. The positive control should degrade as expected, validating the assay system.
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis & Interpretation
The data from the metabolic stability assay is used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint). [5][14]
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine Half-Life (t½):
-
Plot the natural log (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life using the formula: t½ = 0.693 / -k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint is a measure of the inherent ability of the liver to metabolize a drug.
-
Calculate CLint using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]) * 1000
-
Example Data Presentation
The results should be summarized in a clear table to compare the stability of the native peptide against its TF-Phe analogue.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Positive Control (Testosterone) | 12.5 | 111 |
| Native Peptide (with Phe) | 25.8 | 53.7 |
| TF-Phe Analogue | > 120 (No significant degradation) | < 11.5 |
| Native Peptide (-NADPH Control) | > 120 (No significant degradation) | < 11.5 |
Interpretation: In this representative dataset, the native peptide shows moderate metabolic turnover. In contrast, the TF-Phe analogue demonstrates significantly enhanced metabolic stability, with a half-life exceeding the duration of the experiment. This indicates that the 3,4,5-trifluorination successfully blocked the primary route of metabolic degradation. The lack of degradation in the no-cofactor control confirms the observed metabolism is NADPH-dependent.
Conclusion
The strategic incorporation of 3,4,5-Trifluoro-L-phenylalanine is a powerful and validated method for enhancing the metabolic stability of peptide and small molecule drug candidates. By sterically and electronically shielding metabolically labile aromatic rings from CYP450-mediated oxidation, this modification can dramatically increase a compound's in vitro half-life and reduce its intrinsic clearance. The protocols provided herein offer a robust framework for synthesizing TF-Phe-containing molecules and quantifying the resulting stability improvements. This approach enables drug discovery teams to proactively address pharmacokinetic challenges, ultimately increasing the probability of developing successful therapeutics with improved dosing profiles and efficacy.
References
-
Wikipedia. Mescaline. Available from: [Link]
-
Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]
-
PubMed Central. Transcriptomics and metabolomics analysis of L-phenylalanine overproduction in Escherichia coli. Available from: [Link]
-
PubMed Central. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]
-
Frontiers. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Available from: [Link]
-
PubMed. Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review. Available from: [Link]
-
PubMed. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Available from: [Link]
-
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]
-
MDPI. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Available from: [Link]
-
PubMed Central. Fluorinated peptide biomaterials. Available from: [Link]
-
PubMed. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Available from: [Link]
-
PubMed Central. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Available from: [Link]
-
OSTI.GOV. Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. Available from: [Link]
-
MDPI. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Available from: [Link]
-
Creative Biolabs. Drug Metabolic Stability Analysis Service. Available from: [Link]
-
PubMed. Drug metabolic stability in early drug discovery to develop potential lead compounds. Available from: [Link]
-
PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]
-
PubMed Central. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Available from: [Link]
-
ScienceDirect. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Available from: [Link]
-
PubMed. Preparation of a Trp-BODIPY fluorogenic amino acid to label peptides for enhanced live-cell fluorescence imaging. Available from: [Link]
-
PubMed. The Preferred Conformation of the Tripeptide Ala-Phe-Ala in Water Is an Inverse Gamma-Turn: Implications for Protein Folding and Drug Design. Available from: [Link]
-
BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. Available from: [Link]
-
ResearchGate. Chirality Effects in Peptide Assembly Structures. Available from: [Link]
-
Drug Hunter. Top 10 Most Popular Drug Hunter Case Studies of 2025. Available from: [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Available from: [Link]
Sources
- 1. Metabolic Stability Assays [merckmillipore.com]
- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nuvisan.com [nuvisan.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of 3,4,5-Trifluoro-L-phenylalanine
Introduction: The Strategic Advantage of Incorporating 3,4,5-Trifluoro-L-phenylalanine into Peptides
In the landscape of modern drug discovery and chemical biology, the site-specific incorporation of non-canonical amino acids into peptides offers a powerful tool to enhance therapeutic properties. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate peptide conformation, improve metabolic stability, and enhance binding affinity.[1] 3,4,5-Trifluoro-L-phenylalanine, a unique derivative of phenylalanine, is a particularly valuable building block in this regard.[2] The trifluorinated phenyl ring imparts distinct electronic and steric properties that can lead to peptides with improved efficacy and selectivity, making it a compound of significant interest for researchers and drug development professionals.[2]
This guide provides a comprehensive overview of the challenges and solutions for the efficient incorporation of 3,4,5-Trifluoro-L-phenylalanine into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, present detailed, field-proven protocols, and offer troubleshooting strategies to empower researchers to successfully synthesize these valuable molecules.
The Challenge: Overcoming the Reduced Reactivity of 3,4,5-Trifluoro-L-phenylalanine in SPPS
The successful incorporation of 3,4,5-Trifluoro-L-phenylalanine via SPPS is often hindered by its unique chemical nature. The primary challenges stem from:
-
Electronic Effects: The three fluorine atoms on the phenyl ring are strongly electron-withdrawing. This effect decreases the nucleophilicity of the carboxylate group upon activation, making it less reactive towards the N-terminal amine of the growing peptide chain. This can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide.[1][3]
-
Steric Hindrance: The bulky trifluorophenyl side chain can physically obstruct the approach of the activated amino acid to the reactive sites on the resin-bound peptide.[4] This steric hindrance further slows down the reaction kinetics, compounding the electronic deactivation.
These factors necessitate the use of optimized protocols with more potent reagents and conditions compared to standard SPPS of natural amino acids.
Strategic Coupling Protocols for 3,4,5-Trifluoro-L-phenylalanine
To address the challenges of coupling 3,4,5-Trifluoro-L-phenylalanine, the selection of an appropriate coupling reagent is paramount. Standard carbodiimide reagents like DCC and DIC are often insufficient. More powerful onium salt-based reagents are required to achieve high coupling efficiencies.
Recommended Coupling Reagents
The following table provides a comparative overview of highly effective coupling reagents for sterically hindered and electron-deficient amino acids like 3,4,5-Trifluoro-L-phenylalanine.
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium/Uronium Salt | Gold standard for difficult couplings, very high reactivity, fast kinetics, low racemization risk.[5][6] | Higher cost. Can undergo guanidinylation of the free N-terminus if used in excess.[6] |
| HCTU | Aminium/Uronium Salt | Reactivity comparable to HATU, more cost-effective.[5] | Potential for guanidinylation. |
| COMU | Uronium Salt | High reactivity similar to HATU, safer (non-explosive byproducts), good solubility.[6] | |
| PyBOP | Phosphonium Salt | High efficiency, no guanidinylation side reaction, byproducts are generally less problematic.[7][8] | More expensive than carbodiimides. |
| DIC/OxymaPure® | Carbodiimide/Additive | Cost-effective, OxymaPure® is a superior and safer alternative to HOBt, minimizes racemization.[7] | Slower reaction kinetics compared to onium salts. |
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the general workflow for a single coupling cycle of Fmoc-3,4,5-trifluoro-L-phenylalanine in manual SPPS.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Detailed Experimental Protocols
The following protocols are designed for a 0.1 mmol synthesis scale and can be adapted as needed. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for ensuring the highest possible coupling efficiency, especially in challenging sequences.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.1 mmol) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-3,4,5-trifluoro-L-phenylalanine (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the solution.
-
Allow the pre-activation to proceed for 1-2 minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue/purple beads), a second coupling is recommended (see Troubleshooting).
-
Wash the resin with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
-
Next Cycle:
-
Proceed to the Fmoc deprotection step for the next amino acid in the sequence.
-
Protocol 2: Microwave-Assisted SPPS for Accelerated Coupling
Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids by providing controlled heating.
-
Resin and Reagent Preparation:
-
Prepare the resin and amino acid activation solution as described in Protocol 1.
-
-
Microwave-Assisted Coupling:
-
Add the activated amino acid solution to the resin in a microwave-safe reaction vessel.
-
Perform the coupling in a microwave peptide synthesizer with a program set to a maximum temperature of 50°C for 10-15 minutes.
-
-
Monitoring and Washing:
-
After the microwave program is complete, perform a Kaiser test and wash the resin as described in Protocol 1.
-
Troubleshooting Incomplete Coupling
A positive Kaiser test after the initial coupling attempt indicates the presence of unreacted N-terminal amines. The following strategies can be employed to drive the reaction to completion.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Analysis and Characterization of Peptides Containing 3,4,5-Trifluoro-L-phenylalanine
After the synthesis is complete and the peptide is cleaved from the resin, it is crucial to analyze its purity and confirm its identity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the standard method for assessing the purity of the crude peptide and for its purification. A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The incorporation of the hydrophobic 3,4,5-trifluorophenylalanine residue will generally increase the retention time of the peptide compared to its non-fluorinated analog.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the calculated mass of the peptide containing the 3,4,5-trifluorophenylalanine residue. For LC-MS analysis, formic acid is often preferred over TFA as a mobile phase additive to avoid ion suppression.
Conclusion
The incorporation of 3,4,5-Trifluoro-L-phenylalanine into peptides is a valuable strategy for enhancing their therapeutic potential. While its reduced reactivity presents a challenge for SPPS, this can be effectively overcome by employing high-potency coupling reagents such as HATU or COMU, optimizing reaction conditions, and utilizing techniques like microwave-assisted synthesis. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can successfully synthesize peptides containing this powerful non-canonical amino acid, paving the way for the development of novel and more effective peptide-based therapeutics.
References
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
-
Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Scientific Reports. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications. [Link]
-
Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
-
Fluorinated peptide biomaterials. Wiley Online Library. [Link]
-
COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. [Link]
-
Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
-
Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Analysis of a Synthetic Peptide and Its Impurities. Agilent. [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Utilizing 3,4,5-Trifluoro-L-phenylalanine for Advanced Protein Folding and Stability Analysis
Introduction: A Novel Probe for Deeper Insights into Protein Architecture
The intricate dance of protein folding and the resulting structural stability are fundamental to biological function and are of paramount importance in drug development and biotechnology. Understanding the forces that govern these processes requires sophisticated tools that can probe the subtle interplay of interactions within a protein's core. 3,4,5-Trifluoro-L-phenylalanine (Tf-Phe), a non-canonical amino acid, has emerged as a powerful tool for such investigations. Its unique trifluorinated phenyl ring serves as a minimally perturbative probe, offering enhanced spectroscopic and biophysical properties without significantly altering protein structure. The introduction of fluorine can modulate the electronic and hydrophobic properties of the amino acid, providing a unique lever to dissect the contributions of aromatic residues to protein stability.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of Tf-Phe into proteins and its use in studying protein folding and stability.
The Rationale for Employing 3,4,5-Trifluoro-L-phenylalanine
The strategic substitution of phenylalanine with Tf-Phe offers several distinct advantages for biophysical studies:
-
Enhanced Spectroscopic Probing: The fluorine atoms on the phenyl ring make Tf-Phe an excellent reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] Due to the near absence of fluorine in biological systems, ¹⁹F NMR provides background-free spectra, allowing for the precise monitoring of the local environment around the incorporated amino acid.[4][5]
-
Modulation of Physicochemical Properties: The high electronegativity of fluorine alters the electronic properties of the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for protein stability.[2] This allows for a systematic investigation of the role of these interactions in protein folding and function.
-
Minimal Steric Perturbation: The van der Waals radius of fluorine is only slightly larger than that of hydrogen, ensuring that the incorporation of Tf-Phe is generally well-tolerated within the tightly packed hydrophobic cores of proteins without causing significant structural disruption.
-
Improved Protein Stability: The introduction of fluorinated amino acids can enhance the thermal and metabolic stability of proteins and peptides, a desirable attribute in the development of therapeutic proteins.[1]
Workflow for Investigating Protein Folding and Stability with Tf-Phe
A typical workflow for utilizing Tf-Phe as a probe involves its site-specific incorporation into a protein of interest, followed by biophysical characterization to assess the impact on folding and stability.
Figure 1: A generalized workflow for the application of 3,4,5-Trifluoro-L-phenylalanine in protein stability studies.
Detailed Protocols
Part 1: Site-Specific Incorporation of 3,4,5-Trifluoro-L-phenylalanine in E. coli
This protocol outlines the genetic incorporation of Tf-Phe at a specific site in a target protein using amber codon suppression technology. This method relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for Tf-Phe and does not cross-react with endogenous cellular components.[6][7]
1.1. Plasmid Preparation:
-
Mutagenesis of the Target Gene: Introduce an amber stop codon (TAG) at the desired phenylalanine codon in your protein's gene using site-directed mutagenesis.
-
Orthogonal System: Obtain a plasmid encoding an evolved aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNA CUA) that is specific for Tf-Phe. Several research groups have developed such systems, often based on the pyrrolysyl-tRNA synthetase/tRNA pair.[6][8][9]
1.2. Transformation and Expression:
-
Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with the plasmid containing your gene of interest (with the TAG codon) and the plasmid encoding the orthogonal Tf-Phe incorporation system.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.
-
The following day, inoculate a larger volume of minimal medium (supplemented with antibiotics) with the starter culture. It is crucial to use a minimal medium to prevent the suppression of the amber codon by release factor 1.
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Add 3,4,5-Trifluoro-L-phenylalanine to a final concentration of 1 mM.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and grow the culture overnight at a reduced temperature (e.g., 18-25°C) to enhance protein folding and incorporation efficiency.
1.3. Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme and DNase I).[10]
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the Tf-Phe-containing protein using an appropriate chromatography method, such as immobilized metal affinity chromatography (IMAC) for His-tagged proteins.[10][11]
-
Assess the purity of the protein by SDS-PAGE.
Part 2: Analysis of Protein Stability by Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm).[12][13][14][15] The binding of a fluorescent dye to exposed hydrophobic regions of the protein as it unfolds is monitored.
2.1. Materials:
-
Purified wild-type and Tf-Phe-containing protein (at a concentration of 0.1-0.2 mg/mL).
-
SYPRO Orange dye (5000x stock in DMSO).
-
96-well PCR plates.
-
Real-time PCR instrument with a thermal melt curve program.
2.2. Procedure:
-
Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in your protein buffer.
-
In a 96-well PCR plate, set up triplicate reactions for each protein (wild-type and Tf-Phe variant) and a no-protein control. Each reaction should contain:
-
20 µL of protein solution.
-
5 µL of the diluted SYPRO Orange dye.
-
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve program that gradually increases the temperature from 25°C to 95°C, with fluorescence readings taken at every 0.5°C increment.
2.3. Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature).
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal curve.[13] This is often determined by plotting the first derivative of the fluorescence signal.
-
Compare the Tm of the Tf-Phe-containing protein to the wild-type protein. An increase in Tm indicates stabilization.
Illustrative Data:
| Protein Variant | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C | Interpretation |
| Wild-Type Protein | 55.2 ± 0.3 | - | Baseline stability |
| Protein with Tf-Phe | 58.7 ± 0.2 | +3.5 | Significant stabilization |
Part 3: Assessment of Secondary Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of proteins and monitoring conformational changes upon mutation or ligand binding.[16][17][18]
3.1. Sample Preparation:
-
Prepare samples of both wild-type and Tf-Phe-containing proteins at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
3.2. Data Acquisition:
-
Use a CD spectrometer to acquire spectra in the far-UV range (typically 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Record a baseline spectrum of the buffer alone and subtract it from the protein spectra.
-
To assess thermal stability, perform a thermal denaturation experiment by monitoring the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased.
3.3. Data Analysis:
-
Compare the far-UV CD spectra of the wild-type and Tf-Phe-containing proteins. A similar spectral shape indicates that the incorporation of Tf-Phe did not significantly alter the secondary structure.
-
From the thermal denaturation curve, determine the melting temperature (Tm), which is the midpoint of the unfolding transition.
Figure 2: Decision-making flowchart for the analysis of Circular Dichroism data.
Conclusion: A Versatile Tool for Protein Science
3,4,5-Trifluoro-L-phenylalanine provides a robust and versatile tool for the in-depth analysis of protein folding and stability. Its unique properties as a ¹⁹F NMR probe, coupled with its ability to subtly modulate non-covalent interactions, empower researchers to dissect the energetic contributions of aromatic residues to protein structure and function. The protocols outlined in this application note provide a framework for the successful incorporation and characterization of Tf-Phe-containing proteins, opening new avenues for fundamental protein science research and the development of more stable and effective protein therapeutics.
References
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Hammill, J. T., Miyake-Stoner, S. J., Hazen, J. L., Jackson, J. C., & Mehl, R. A. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(6), 1652–1653. [Link]
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Fluorine labeling of proteins for NMR studies. (n.d.). UCLA Department of Chemistry and Biochemistry. [Link]
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Galles, J. D., Infield, D. T., Do, D. T., Butler, J. T., Kinde, M. N., & Ahern, C. A. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-14. [Link]
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Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25(1), 163-195. [Link]
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Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. (2016). Nature Protocols, 11(11), 2139–2154. [Link]
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TePhe, a tellurium-containing phenylalanine mimic, allows monitoring of protein synthesis in vivo with mass cytometry. (2019). Proceedings of the National Academy of Sciences, 116(19), 9278-9287. [Link]
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Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. (2007). Nature Protocols, 2(10), 2600-2606. [Link]
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Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. (2016). Methods in Molecular Biology, 1411, 149-165. [Link]
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Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids. (2020). International Journal of Molecular Sciences, 21(21), 8206. [Link]
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Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. (2014). Journal of Magnetic Resonance, 242, 14-20. [Link]
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Jackson, J. C., Hammill, J. T., & Mehl, R. A. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(6), 1160-1166. [Link]
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Galles, J. D., Infield, D. T., Do, D. T., Butler, J. T., Kinde, M. N., & Ahern, C. A. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-14. [Link]
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Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. (2023). Journal of Visualized Experiments, (194), e65158. [Link]
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Kelly, S. M., Jess, T. J., & Price, N. C. (2005). The use of circular dichroism in the investigation of protein structure and function. Current protein & peptide science, 6(5), 375-383. [Link]
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Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. (2024). AMB Express, 14(1), 60. [Link]
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Thermal shift assay. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Furter, R. (1998). Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli. Protein Science, 7(2), 419-426. [Link]
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Kan, J. H., Stohl, E. A., & Seale, J. W. (1995). Circular dichroism spectroscopy of three tyrosine-to-phenylalanine substitutions of fd gene 5 protein. Journal of protein chemistry, 14(6), 443-453. [Link]
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A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2012). Journal of Magnetic Resonance, 222, 120-127. [Link]
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19F NMR Studies of a Desolvated Near-Native Protein Folding Intermediate. (2016). Biochemistry, 55(43), 6049-6059. [Link]
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Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current protocols in protein science, 79(1), 28-9. [Link]
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Thermal Shift Assays. (n.d.). Charles River. [Link]
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CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era. (2025). Journal of Pharmaceutical and Biomedical Analysis, 247, 116229. [Link]
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Thermal Shift Assay for Exploring Interactions Between Fatty Acid-Binding Protein and Inhibitors. (2021). Methods in Molecular Biology, 2261, 395-409. [Link]
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The circular dichroism spectra of L-and D-phenylalanine. (a and b) Are... (n.d.). ResearchGate. [Link]
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Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. (2015). Angewandte Chemie International Edition, 54(40), 11802-11806. [Link]
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Chen, Y., Loredo, A., Chung, A., Zhang, M., Liu, R., & Xiao, H. (2022). Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli. Journal of molecular biology, 434(8), 167412. [Link]
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Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. (2022). International Journal of Molecular Sciences, 23(13), 7083. [Link]
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Quantitation of protein–protein interactions by thermal stability shift analysis. (2017). Protein Science, 26(5), 1008-1017. [Link]
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Chen, Y., Loredo, A., Chung, A., Zhang, M., Liu, R., & Xiao, H. (2022). Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli. Journal of Molecular Biology, 434(8), 167412. [Link]
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Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current protocols in protein science, 79, 28.9.1–28.9.14. [Link]
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Purification of a peptide tagged protein via an affinity chromatographic process with underivatized silica. (2020). Engineering in Life Sciences, 20(11), 549-558. [Link]
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Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli. (2021). Journal of Molecular Biology, 434(8), 167412. [Link]
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In‐depth interrogation of protein thermal unfolding data with MoltenProt. (2020). Protein Science, 29(1), 219-231. [Link]
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Probing Protein Landscapes in Living Cells: An Application Guide to In-Cell ¹⁹F NMR using 3,4,5-Trifluoro-L-phenylalanine
Introduction: Beyond the Test Tube – Witnessing Proteins in Their Native Habitat
For decades, structural biology has provided profound insights into the intricate machinery of life by studying proteins in vitro. However, this reductionist approach removes macromolecules from their complex, crowded, and dynamic cellular environment, potentially overlooking crucial aspects of their function and regulation. In-cell Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique to bridge this gap, allowing researchers to observe protein structure, dynamics, and interactions directly within living cells.[1][2]
Among the various NMR-active nuclei, fluorine-19 (¹⁹F) offers a unique and powerful lens for in-cell studies.[3][4] With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive.[3][4] Crucially, fluorine is virtually absent from biological systems, providing a "clean" spectral window free from background signals that often plague traditional proton (¹H) NMR in crowded cellular environments.[1][5] The chemical shift of ¹⁹F is also exquisitely sensitive to its local environment, making it an ideal reporter for subtle conformational changes, ligand binding, and post-translational modifications.[6][7]
This application note provides a comprehensive guide to labeling proteins with the non-canonical amino acid 3,4,5-Trifluoro-L-phenylalanine (Tf-Phe) for in-cell ¹⁹F NMR studies. We will delve into the rationale behind experimental choices, provide detailed protocols for protein expression and labeling in Escherichia coli, and outline the key steps for sample preparation and NMR data acquisition.
The Reporter: Why 3,4,5-Trifluoro-L-phenylalanine?
The choice of the fluorinated amino acid is critical for the success of an in-cell ¹⁹F NMR experiment. While several fluorinated amino acids are available, 3,4,5-Trifluoro-L-phenylalanine offers a compelling combination of properties:
-
Minimal Perturbation: The trifluorophenyl ring of Tf-Phe is structurally similar to the native phenylalanine, minimizing potential disruptions to protein structure and function.
-
Enhanced Spectral Properties: The three fluorine atoms provide a strong NMR signal. Their symmetric arrangement on the phenyl ring can lead to simpler and more easily interpretable spectra compared to mono- or di-fluorinated analogs.
-
Favorable Chemical Shift Dispersion: The ¹⁹F chemical shifts of Tf-Phe incorporated into a protein are highly sensitive to the local electrostatic environment, providing a high-resolution probe of protein structure and conformational changes.[6]
Experimental Workflow: From Gene to Spectrum
The overall workflow for labeling proteins with Tf-Phe for in-cell NMR studies can be broken down into several key stages. This guide will focus on utilizing E. coli as the expression host, a robust and widely used system for producing isotopically labeled proteins.
Figure 1: A schematic overview of the experimental workflow for labeling proteins with 3,4,5-Trifluoro-L-phenylalanine for in-cell NMR studies.
Detailed Protocols
Part 1: Protein Expression and Labeling with 3,4,5-Trifluoro-L-phenylalanine in E. coli
This protocol is designed for the biosynthetic incorporation of Tf-Phe into a target protein expressed in E. coli. The principle relies on providing Tf-Phe in the growth medium, which will be utilized by the cellular machinery in place of native phenylalanine during protein synthesis. For efficient incorporation, it is often advantageous to use an E. coli strain auxotrophic for phenylalanine or to inhibit the endogenous synthesis of aromatic amino acids.[4][8]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
Minimal medium (e.g., M9) supplemented with necessary nutrients and antibiotics.
-
3,4,5-Trifluoro-L-phenylalanine (Tf-Phe).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
(Optional) Glyphosate to inhibit aromatic amino acid biosynthesis.[4]
Protocol:
-
Starter Culture: Inoculate 5-10 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic with a single colony of the transformed E. coli strain. Incubate overnight at 37°C with shaking.
-
Main Culture Growth: The next day, inoculate 1 L of minimal medium in a 2.8 L baffled flask with the overnight starter culture. Add the appropriate antibiotic. Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Expert Insight: Using minimal medium is crucial to ensure that the cells primarily utilize the supplemented Tf-Phe instead of synthesizing their own phenylalanine.
-
-
Induction and Labeling:
-
Once the desired OD₆₀₀ is reached, cool the culture to 18-25°C.
-
(Optional but recommended) Add glyphosate to a final concentration of 1 g/L to inhibit the shikimate pathway, thereby blocking the synthesis of aromatic amino acids.[4]
-
Add 3,4,5-Trifluoro-L-phenylalanine to a final concentration of 50-100 mg/L. It is advisable to dissolve the Tf-Phe in a small amount of sterile water or a suitable buffer before adding it to the culture.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
-
Expression: Continue to incubate the culture at the lower temperature (18-25°C) for 12-24 hours with shaking.
-
Expert Insight: Lowering the temperature after induction often improves protein solubility and folding, which is especially important when incorporating a non-canonical amino acid.
-
-
Harvesting: Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C. Discard the supernatant. The resulting cell pellet contains the expressed protein labeled with Tf-Phe.
| Parameter | Typical Value | Rationale |
| Expression Host | E. coli BL21(DE3) | Robust, high-yield expression system. |
| Growth Medium | M9 Minimal Medium | Prevents cellular synthesis of native phenylalanine. |
| Tf-Phe Concentration | 50-100 mg/L | Balances labeling efficiency with potential toxicity. |
| Induction Temperature | 18-25°C | Promotes proper protein folding and solubility. |
| Expression Time | 12-24 hours | Allows for sufficient accumulation of the labeled protein. |
Table 1: Typical parameters for the expression of proteins labeled with 3,4,5-Trifluoro-L-phenylalanine in E. coli.
Part 2: Preparation of E. coli Cells for In-Cell NMR
The goal of this stage is to prepare a concentrated and viable cell sample suitable for NMR analysis. It is critical to maintain cell integrity and minimize protein leakage.
Materials:
-
Cell pellet from Part 1.
-
NMR buffer (e.g., phosphate-buffered saline (PBS) in D₂O, pH 7.4).
-
Deuterium oxide (D₂O).
Protocol:
-
Washing the Cells: Resuspend the cell pellet in 25-50 mL of ice-cold NMR buffer (in D₂O). Centrifuge at 4,000 x g for 10 minutes at 4°C. Discard the supernatant. Repeat this washing step 2-3 times.
-
Trustworthiness: Thorough washing is essential to remove any remaining components of the growth medium and extracellular Tf-Phe, ensuring that the observed NMR signals originate from the intracellular labeled protein.
-
-
Cell Resuspension: After the final wash, carefully remove as much of the supernatant as possible. Resuspend the cell pellet in a minimal volume of fresh, ice-cold NMR buffer (in D₂O) to create a dense cell slurry. The final cell concentration should be as high as possible to maximize the NMR signal.
-
Transfer to NMR Tube: Gently transfer the cell slurry into a pre-chilled 5 mm NMR tube. Avoid introducing air bubbles. A final sample volume of 400-600 µL is typically used.[9][10]
-
Sample Viability Check: It is good practice to assess cell viability before and after the NMR experiment. This can be done using methods such as plating a small aliquot of the cell suspension or using viability stains.
Part 3: In-Cell ¹⁹F NMR Data Acquisition
The acquisition of high-quality in-cell ¹⁹F NMR spectra requires careful consideration of several experimental parameters.
Instrumentation:
-
A high-field NMR spectrometer equipped with a ¹⁹F-capable probe.
Acquisition Parameters:
-
Temperature: Maintain the sample temperature at a physiologically relevant level for E. coli (e.g., 25-37°C) throughout the experiment.
-
¹⁹F Frequency: Set the carrier frequency to the appropriate region for trifluorophenylalanine.
-
Pulse Sequence: A simple one-dimensional ¹⁹F pulse-acquire sequence is typically sufficient for initial studies.
-
Acquisition Time and Number of Scans: The acquisition time and the number of scans will depend on the expression level of the protein and the concentration of the cell sample. Longer acquisition times and a greater number of scans will improve the signal-to-noise ratio.
-
Referencing: The ¹⁹F chemical shifts can be referenced externally using a standard such as trifluoroacetic acid (TFA).[11]
Data Analysis:
The resulting ¹⁹F NMR spectrum will show one or more resonances corresponding to the Tf-Phe residues in the labeled protein. The chemical shift, linewidth, and intensity of these signals provide valuable information about the protein's structure, dynamics, and interactions within the cellular environment. Changes in the spectrum upon the addition of ligands, drugs, or other stimuli can be monitored to study their effects on the protein in its native context.
Troubleshooting
-
Low Protein Expression: Optimize codon usage for E. coli, try a different expression vector or strain, or adjust the induction conditions (IPTG concentration, temperature, time).
-
Poor Tf-Phe Incorporation: Ensure complete inhibition of endogenous phenylalanine synthesis. Verify the quality and concentration of the added Tf-Phe. Some fluorinated amino acids can be toxic to E. coli at high concentrations, so it may be necessary to titrate the optimal concentration.[12][13]
-
Broad NMR Signals: This can be due to protein aggregation, non-specific interactions with cellular components, or rapid relaxation.[1] Optimizing the cell density and ensuring cell viability can help. For larger proteins, advanced NMR techniques like TROSY-based methods may be necessary.[14]
-
No NMR Signal: Confirm protein expression and labeling using a different method, such as mass spectrometry. Ensure the NMR spectrometer is properly tuned and the acquisition parameters are appropriate.
Conclusion
Labeling proteins with 3,4,5-Trifluoro-L-phenylalanine for in-cell ¹⁹F NMR studies offers a powerful approach to investigate protein structure and function in a physiologically relevant context. The protocols and insights provided in this application note serve as a comprehensive guide for researchers seeking to harness the unique advantages of ¹⁹F NMR to explore the intricate world of proteins within the living cell.
References
- The Fanning, S. W., et al. (2022). Visualizing Proteins in Mammalian Cells by 19F NMR Spectroscopy. Methods in Molecular Biology.
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- Walser, R., et al. (2020). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes.
- Cobb, S. L., & Murphy, C. D. (2009). 19F NMR applications in chemical biology. Journal of Fluorine Chemistry.
- Anthis, N. J., & Clore, G. M. (2015). In-cell NMR: a user's guide. Current Opinion in Structural Biology.
- Luchinat, E., & Banci, L. (2020). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.
- Hill, S. C., et al. (2022). Development of a single culture E.
- Peterson, R., Yang, Y., & Arbing, M. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Institute for Genomics and Proteomics.
- Luchinat, E., & Banci, L. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.
- Prosser, R. S., et al. (2021). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances based on (a)...
- Pratt, E. A., & Ho, C. (1975). Incorporation of fluorotryptophans into proteins of Escherichia coli. Biochemistry.
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- Wu, H., et al. (2021).
- Goodwin, B. C. (1966). Effect of p-fluorophenylalanine on chromosome replication in Escherichia coli. Journal of Molecular Biology.
- Arsentiev, G., et al. (2021). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F...
- Cobb, S. L., & Murphy, C. D. (2009). 19F NMR applications in chemical biology.
- Thermo Fisher Scientific. (2021). Protein Labeling Kits (For Alexa Fluor, Pacific Blue, Fluorescein-EX, and Oregon Green 488).
- Gerig, J. T. (1994). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Progress in Nuclear Magnetic Resonance Spectroscopy.
- Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.
- Furihata, K., Usui, M., & Tashiro, M. (2017). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Magnetochemistry.
- Götting, M., et al. (2024).
- Basak, A., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR.
- Dondapati, S. K., et al. (2020). A Combined Cell-Free Protein Synthesis and Fluorescence-Based Approach to Investigate GPCR Binding Properties. protocols.io.
- Cornell University. (n.d.).
- Ravera, E., et al. (2023). Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules. Scientific Reports.
- Wang, Y., et al. (2025). Toxicity of 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) to Escherichia coli: Growth Inhibition, Morphological Disruption, Oxidative Stress, and DNA Damage. Microorganisms.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Puurunen, M. K., et al. (2021). Safety and pharmacodynamics of an engineered E. coli Nissle for the treatment of phenylketonuria: a first-in-human phase 1/2a study.
- Grzesiek, S., et al. (1993). 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. Journal of the American Chemical Society.
- Zhang, X., et al. (2023). Transcriptomics and metabolomics analysis of L-phenylalanine overproduction in Escherichia coli. Microbial Cell Factories.
- Avison, M. J., et al. (1989). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Journal of Neurochemistry.
- Wang, Y., et al. (2025). Toxicity of 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) to Escherichia coli: Growth Inhibition, Morphological Disruption, Oxidative Stress, and DNA Damage. Microorganisms.
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Application Note & Protocol: Assessing the Enzymatic Stability of Peptides Containing 3,4,5-Trifluoro-L-phenylalanine
Introduction: The Imperative of Stability in Peptide Therapeutics
Peptides have emerged as a highly promising class of therapeutics, offering remarkable target specificity and potency.[1] However, a significant hurdle in their clinical development is their inherent susceptibility to enzymatic degradation in vivo, leading to a short half-life and diminished therapeutic efficacy.[2][3] A key strategy to overcome this limitation is the incorporation of non-canonical amino acids designed to sterically hinder protease activity.[1][4] This application note provides a comprehensive guide to performing enzymatic stability assays for peptides containing 3,4,5-Trifluoro-L-phenylalanine, a fluorinated amino acid increasingly utilized to enhance metabolic stability.[5]
The trifluoromethyl group of 3,4,5-Trifluoro-L-phenylalanine imparts unique electronic and steric properties that can shield adjacent peptide bonds from proteolytic cleavage.[6] Verifying the enhanced stability conferred by this modification is a critical step in the drug discovery pipeline. This document outlines detailed protocols for assessing peptide stability in human plasma and against specific proteases, along with methodologies for data analysis and interpretation.
Core Principles of Enzymatic Stability Assays
The fundamental principle of an in vitro enzymatic stability assay is to incubate a peptide of interest with a relevant biological matrix or a specific protease and monitor the decrease in the concentration of the intact peptide over time. The rate of degradation is then used to determine key stability parameters, such as the peptide's half-life (t½).
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for conducting an enzymatic stability assay for a peptide containing 3,4,5-Trifluoro-L-phenylalanine.
Caption: General workflow for assessing the enzymatic stability of peptides.
Materials and Reagents
-
Test Peptide: Peptide containing 3,4,5-Trifluoro-L-phenylalanine (purity >95% as determined by HPLC).
-
Control Peptide: An analogous peptide without the 3,4,5-Trifluoro-L-phenylalanine modification (if available).
-
Human Plasma: Pooled human plasma with anticoagulant (e.g., EDTA, heparin). Store at -80°C.
-
Proteases: e.g., Trypsin, Chymotrypsin (lyophilized powder).
-
Assay Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Protease-specific buffer (e.g., for Trypsin: 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.0).
-
-
Quenching/Precipitation Solution: Acetonitrile containing 1% Trifluoroacetic Acid (TFA).
-
HPLC/LC-MS Grade Solvents: Acetonitrile (ACN), Water, Formic Acid (FA), Trifluoroacetic Acid (TFA).
-
Equipment:
-
Incubator or water bath (37°C).
-
Microcentrifuge.
-
HPLC or LC-MS/MS system.
-
Analytical balance.
-
pH meter.
-
Vortex mixer.
-
Experimental Protocols
Protocol 1: In Vitro Stability in Human Plasma
This protocol assesses the overall stability of the peptide in a complex biological matrix containing a multitude of proteases.
1. Preparation of Solutions:
- Peptide Stock Solution (1 mg/mL): Accurately weigh the peptide and dissolve it in an appropriate solvent (e.g., sterile water or PBS) to a final concentration of 1 mg/mL. Store at -20°C.
- Plasma Preparation: Thaw frozen human plasma in a 37°C water bath. Once thawed, centrifuge at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Collect the supernatant.
2. Incubation:
- Pre-warm the prepared plasma to 37°C.
- Spike the plasma with the peptide stock solution to a final concentration of 10 µM. Gently vortex to mix.
- Incubate the plasma-peptide mixture at 37°C.
3. Time-Point Sampling and Quenching:
- At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
- Immediately add the aliquot to a microcentrifuge tube containing 3 volumes (150 µL) of ice-cold quenching/precipitation solution (Acetonitrile with 1% TFA).[7] This step simultaneously stops the enzymatic reaction and precipitates plasma proteins.[8]
- Vortex the tube vigorously for 30 seconds.
4. Sample Processing:
- Incubate the quenched samples on ice for 20 minutes to ensure complete protein precipitation.
- Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant, which contains the peptide, to a clean HPLC vial for analysis.
5. Analytical Quantification:
- Analyze the samples using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[9][10][11]
- Monitor the peak area of the intact peptide at each time point.
Protocol 2: Stability Against Specific Proteases
This protocol helps to identify the susceptibility of the peptide to specific classes of proteases.
1. Preparation of Solutions:
- Peptide Stock Solution (1 mg/mL): Prepare as described in Protocol 1.
- Protease Stock Solution: Prepare a stock solution of the chosen protease (e.g., Trypsin at 1 mg/mL) in the appropriate assay buffer.
2. Incubation:
- In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, peptide stock solution (to a final concentration of 100 µM), and pre-warm to 37°C.
- Initiate the reaction by adding the protease stock solution to achieve a specific substrate-to-enzyme ratio (e.g., 100:1 w/w).
- Incubate the reaction mixture at 37°C.
3. Time-Point Sampling and Quenching:
- At designated time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
- Quench the reaction by adding a quenching solution (e.g., 10% TFA).
4. Analytical Quantification and Cleavage Site Identification:
- Analyze the samples by RP-HPLC to quantify the remaining intact peptide.
- For identification of cleavage sites, analyze the samples by LC-MS/MS. The masses of the degradation products can be used to pinpoint the specific peptide bonds that were hydrolyzed.[12][13]
Data Analysis and Interpretation
-
Quantification of Remaining Peptide:
-
For each time point, calculate the percentage of the intact peptide remaining relative to the amount present at time zero.
-
Percentage Remaining = (Peak Area at time 't' / Peak Area at time '0') x 100
-
-
Half-Life (t½) Calculation:
-
Plot the natural logarithm of the percentage of remaining peptide versus time.
-
Perform a linear regression on the initial linear portion of the decay curve. The slope of this line (k) represents the degradation rate constant.
-
The half-life is calculated using the following equation: t½ = 0.693 / |k| [14][15]
-
Sample Data Presentation
| Time (minutes) | % Peptide A Remaining (Control) | % Peptide B Remaining (with 3,4,5-Trifluoro-L-phenylalanine) |
| 0 | 100 | 100 |
| 15 | 85 | 98 |
| 30 | 72 | 95 |
| 60 | 51 | 91 |
| 120 | 26 | 83 |
| 240 | 7 | 68 |
Calculated Half-Life:
| Peptide | Half-Life (t½) in Human Plasma (minutes) |
| Peptide A (Control) | ~65 |
| Peptide B (with 3,4,5-Trifluoro-L-phenylalanine) | ~300 |
Mechanism of Proteolytic Degradation
The following diagram illustrates the general mechanism of enzymatic cleavage of a peptide bond and how the incorporation of 3,4,5-Trifluoro-L-phenylalanine can sterically hinder this process.
Caption: Steric hindrance by 3,4,5-Trifluoro-L-phenylalanine inhibits protease activity.
Conclusion
The protocols detailed in this application note provide a robust framework for evaluating the enzymatic stability of peptides containing 3,4,5-Trifluoro-L-phenylalanine. By systematically assessing stability in complex biological matrices and against specific proteases, researchers can effectively quantify the benefits of this modification. This data is crucial for the rational design of peptide therapeutics with enhanced pharmacokinetic profiles, ultimately accelerating their development into viable clinical candidates.
References
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (n.d.).
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed Central. (n.d.).
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed. (2024, October 14).
- Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC - NIH. (n.d.).
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC - PubMed Central. (2024, October 15).
- Detection, characterization, and quantification of peptides in biological matrices: Identification of a suitable Internal Standard for quantitative HPLC analysis - ASSOCIAÇÃO BRASILEIRA DE QUÍMICA. (n.d.).
- A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. (n.d.).
- Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid - Benchchem. (n.d.).
- Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. (n.d.).
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - Research journals - PLOS. (n.d.).
- Edman Degradation vs Mass Spectrometry: How to Choose the Right Peptide Sequencing Technique? - 百泰派克生物科技. (n.d.).
- 3,4,5-Trifluoro-L-phenylalanine - Chem-Impex. (n.d.).
- Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC. (n.d.).
- Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids | Journal of the American Chemical Society. (n.d.).
- Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PMC - NIH. (n.d.).
- Strategies for Improving Peptide Stability and Delivery - PMC - PubMed Central. (2022, October 19).
- Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs | Briefings in Bioinformatics | Oxford Academic. (n.d.).
- HPLC of Peptides and Proteins. (n.d.).
- HPLC Analysis Methods for Peptide Characterization | Laboratory Research - Biovera. (2024, November 13).
- HPLC for Peptides and Proteins: Principles, Methods and Applications. (n.d.).
- Strategies to stabilize cell penetrating peptides for in vivo application. (n.d.).
- How Long Do Peptides Stay in Your System? Half-Life, Detection, and Clearance Times. (2025, August 3).
- Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC. (n.d.).
- (PDF) Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - ResearchGate. (2025, August 6).
- Advancements in Peptide Synthesis with Fluorinated Amino Acids. (n.d.).
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2025, August 9).
- De novo peptide sequencing - Wikipedia. (n.d.).
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021, June 30).
- Improving peptide stability: Strategies and applications. | Allied Academies. (2023, April 25).
- Mass spectrometry of peptides and proteins - OSU Chemistry. (n.d.).
- Contribution of aromatic interactions to alpha-helix stability - PubMed. (n.d.).
- Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed. (n.d.).
- New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC. (2015, May 21).
- Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - PubMed Central. (2020, May 15).
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - ResearchGate. (2023, March 4).
- Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - NIH. (2023, January 4).
- (PDF) Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. (2024, May 15).
- Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro. (2021, February 26).
- Enhancing Peptide Stability: A Comparative Analysis of 3-(3-Benzothienyl)-D-alanine and Other Unnatural Amino Acids - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. renyi.hu [renyi.hu]
- 11. biovera.com.au [biovera.com.au]
- 12. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Edman Degradation vs Mass Spectrometry: How to Choose the Right Peptide Sequencing Technique? [en.biotech-pack.com]
- 14. Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhancing Peptide Therapeutics with 3,4,5-Trifluoro-L-phenylalanine
Introduction: Beyond the Canonical – Leveraging Fluorination for Superior Peptide Performance
In the landscape of peptide drug development, the strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern medicinal chemistry. It allows us to transcend the limitations of the 20 proteinogenic amino acids, engineering peptides with enhanced stability, refined receptor affinity, and improved pharmacokinetic profiles. Among the arsenal of available ncAAs, 3,4,5-Trifluoro-L-phenylalanine (Tf-Phe) has emerged as a particularly powerful building block.[1][2]
The substitution of hydrogen with fluorine, the most electronegative element, at the 3, 4, and 5 positions of the phenyl ring imparts a unique set of physicochemical properties.[3] These modifications are not merely incremental; they fundamentally alter the electronic and steric nature of the side chain, providing a sophisticated tool to modulate peptide structure and function.[3][4] This guide provides an in-depth exploration of Tf-Phe, detailing the rationale for its use, protocols for its seamless incorporation via Solid-Phase Peptide Synthesis (SPPS), and methods for characterizing the resulting analogues. Our goal is to equip researchers with the foundational knowledge and practical methodologies required to harness the full potential of Tf-Phe in their therapeutic peptide programs.
Section 1: The Scientific Rationale – Why Choose 3,4,5-Trifluoro-L-phenylalanine?
The decision to incorporate Tf-Phe is driven by its profound and predictable influence on key peptide attributes that are critical for therapeutic efficacy. The dense fluorination of the phenyl ring creates an electron-poor aromatic system, which modulates intermolecular interactions and enhances metabolic stability.[3][5]
1.1. Modulating Aromatic Interactions: The benzyl side chain of a natural phenylalanine (Phe) residue participates in various non-covalent interactions, including hydrophobic, π-π, and cation-π interactions, which are often crucial for protein-protein or peptide-receptor binding.[6][7] The introduction of three highly electronegative fluorine atoms significantly alters the quadrupole moment of the aromatic ring.
-
Weakened Cation-π Interactions: The electron-withdrawing nature of fluorine atoms diminishes the electron density of the aromatic ring, thereby weakening or eliminating cation-π interactions.[3][6] This can be strategically employed to disrupt undesirable off-target interactions or to probe the importance of a specific cation-π pair in a known binding interface.
-
Altered π-π Stacking: The modified electronics of the Tf-Phe ring can favor unique π-π stacking geometries (e.g., face-to-face) compared to the offset-stacked or edge-to-face arrangements preferred by natural aromatic residues. This provides an opportunity to fine-tune the conformational stability of a peptide or its binding orientation within a receptor pocket.[5]
1.2. Enhancing Metabolic Stability: Peptide therapeutics are often plagued by rapid degradation by proteases in vivo. The C-H bonds on the phenyl ring of Phe are susceptible to enzymatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway. The robust strength of the C-F bond makes Tf-Phe highly resistant to this oxidative metabolism, thereby increasing the peptide's half-life and bioavailability.[2][3]
1.3. Increasing Hydrophobicity and Lipophilicity: Fluorination significantly increases the hydrophobicity of the amino acid side chain.[3][] This can enhance a peptide's ability to cross cellular membranes or improve its binding affinity within hydrophobic pockets of a target protein.[3] This increased lipophilicity can be a critical factor in developing orally available peptide drugs or enhancing penetration into specific tissues.
A summary of the key property modulations is presented below:
| Property | Standard L-Phenylalanine (Phe) | 3,4,5-Trifluoro-L-phenylalanine (Tf-Phe) | Therapeutic Implication |
| Aromatic Character | Electron-rich | Electron-poor | Modulation of π-π and cation-π interactions[3][6] |
| Hydrophobicity | Moderate | High | Enhanced binding in hydrophobic pockets, improved membrane permeability[3] |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Increased plasma half-life and bioavailability[2] |
| Steric Profile | Standard benzyl group | Slightly larger due to fluorine atoms | Can influence peptide conformation and packing |
Section 2: Workflow for Tf-Phe Peptide Development
The development of a novel peptide therapeutic containing Tf-Phe follows a structured, multi-stage process. This workflow ensures that the design, synthesis, and characterization phases are logically connected, allowing for iterative optimization.
Caption: High-level workflow for developing Tf-Phe-based peptide therapeutics.
Section 3: Protocols for Synthesis and Purification
The incorporation of Fmoc-L-3,4,5-trifluorophenylalanine into a peptide sequence is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[2] However, due to the electron-withdrawing effects of the fluorine atoms and potential steric hindrance, certain steps, particularly the coupling reaction, may require special attention.
Protocol 3.1: Fmoc-SPPS of a Tf-Phe Containing Peptide
This protocol outlines the manual synthesis on a 0.1 mmol scale using a standard amide resin (e.g., Rink Amide).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-3,4,5-trifluorophenylalanine (Fmoc-Tf-Phe-OH)
-
Other standard Fmoc-protected amino acids
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat again with fresh 20% piperidine in DMF for 15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for Standard Residues):
-
In a separate vial, pre-activate the standard Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 45-60 minutes at room temperature.
-
-
Amino Acid Coupling (for Fmoc-Tf-Phe-OH):
-
Rationale: The electron-deficient nature of the Tf-Phe carboxyl group can slow the acylation step. Using a more potent coupling reagent like HATU is recommended, and extended coupling times or a double coupling may be necessary to drive the reaction to completion.
-
In a separate vial, dissolve Fmoc-Tf-Phe-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to begin pre-activation.
-
Add the activated solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1.5 - 2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative Kaiser test to check for the presence of free primary amines.[9] A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), wash the resin with DMF and perform a second coupling (double coupling) for 1 hour with a freshly prepared activated Fmoc-Tf-Phe-OH solution.
-
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2, 3 (or 4/5 for Tf-Phe), and 6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection & Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol resin) to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation & Isolation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3.2: Purification by Reverse-Phase HPLC (RP-HPLC)
-
Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Column: Use a preparative C18 column.
-
Mobile Phases:
-
Buffer A: 0.1% TFA in Water
-
Buffer B: 0.1% TFA in Acetonitrile
-
-
Gradient: Run a linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 65% Buffer B over 60 minutes). The increased hydrophobicity of Tf-Phe will typically cause the peptide to elute at a higher acetonitrile concentration compared to its non-fluorinated counterpart.
-
Detection & Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the major peak.
-
Analysis & Lyophilization: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Section 4: Biophysical and Biochemical Characterization
Post-synthesis, a rigorous characterization is essential to validate the peptide's identity, purity, and functional properties.
Caption: Key characterization steps for Tf-Phe modified peptides.
Protocol 4.1: Identity and Purity Verification
-
Mass Spectrometry:
-
Dissolve a small sample of the lyophilized peptide in a suitable solvent.
-
Analyze using LC-MS or MALDI-TOF to obtain the experimental mass.
-
Validation: The experimental mass should match the calculated theoretical mass of the Tf-Phe-containing peptide. This is the primary confirmation of successful incorporation.
-
-
Analytical RP-HPLC:
-
Inject a small amount of the purified peptide onto an analytical C18 column.
-
Run a fast gradient (e.g., 5% to 95% Buffer B over 20 minutes).
-
Validation: Purity is determined by integrating the area of the main peak relative to the total peak area. For therapeutic development, a purity of >95% is typically required.
-
Protocol 4.2: Functional and Structural Analysis
-
Circular Dichroism (CD) Spectroscopy:
-
Purpose: To assess the impact of Tf-Phe substitution on the peptide's secondary structure (α-helix, β-sheet, random coil).
-
Procedure: Dissolve the peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4). Acquire CD spectra from ~190 to 260 nm.
-
Analysis: Compare the spectrum of the Tf-Phe analogue to the native peptide. Significant changes may indicate that the substitution induced a conformational shift, which can be correlated with changes in biological activity.
-
-
Surface Plasmon Resonance (SPR):
-
Purpose: To quantify the binding affinity and kinetics of the peptide to its target protein.
-
Procedure: Immobilize the target protein on a sensor chip. Flow solutions of the peptide (native and Tf-Phe analogue) at various concentrations over the chip and measure the binding response.
-
Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ). This provides quantitative data on whether the Tf-Phe modification enhanced or diminished binding affinity.
-
Conclusion and Future Outlook
3,4,5-Trifluoro-L-phenylalanine is more than just a modified amino acid; it is a precision tool for peptide optimization. Its unique electronic properties offer a rational approach to modulating molecular interactions, enhancing metabolic stability, and improving the overall therapeutic profile of peptide candidates.[1][3] The protocols and workflows detailed in this guide provide a robust framework for the successful synthesis and characterization of Tf-Phe-containing peptides. As our understanding of the subtle interplay between fluorination and biological function continues to grow, we anticipate that Tf-Phe and other fluorinated amino acids will play an increasingly vital role in the next generation of peptide-based medicines.[4]
References
-
Salas-Ambrosio, P., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Scientific Reports, 6, 27285. Available from: [Link]
-
Petersson, E.J., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. Available from: [Link]
-
Al-Badran, S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Medicinal Chemistry, 11(5), 546-565. Available from: [Link]
-
Iwahashi, Y., et al. (2013). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. Journal of Peptide Science, 19(3), 165-171. Available from: [Link]
-
Chen, Y., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomolecules, 11(8), 1188. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Peptide Solubility Challenges with 3,4,5-Trifluoro-L-phenylalanine
Welcome to the technical support center for the application of 3,4,5-Trifluoro-L-phenylalanine (Tf-Phe). As Senior Application Scientists, we have compiled this guide to provide in-depth technical assistance to researchers, scientists, and drug development professionals. This resource addresses common solubility and handling issues encountered when working with peptides modified with this unique unnatural amino acid. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3,4,5-Trifluoro-L-phenylalanine (Tf-Phe) and why is it used in peptide synthesis?
A1: 3,4,5-Trifluoro-L-phenylalanine is a synthetic analog of the natural amino acid L-phenylalanine. It features three fluorine atoms attached to the phenyl ring.[1][2] This modification is a strategic tool in medicinal chemistry to enhance the physicochemical properties of peptides.[3] The incorporation of Tf-Phe can lead to improved metabolic stability, increased resistance to enzymatic degradation, and altered binding affinities for biological targets.[4][5] A key application, which is the focus of this guide, is its ability to mitigate the solubility issues often seen with hydrophobic and aggregation-prone peptide sequences.[6][7]
Q2: How does the incorporation of Tf-Phe improve the solubility of a peptide?
A2: The improvement in solubility is primarily attributed to the disruption of intermolecular forces that lead to aggregation. Peptides with a high content of hydrophobic residues, particularly aromatic ones like phenylalanine, often self-assemble into β-sheet structures through π-π stacking and hydrophobic interactions, leading to poor solubility.[8][9] The highly electronegative fluorine atoms on the phenyl ring of Tf-Phe alter the electronic properties of the aromatic ring, which can disrupt these π-π stacking interactions. This modification can help to keep the peptide chains more solvated and less prone to aggregation, thereby improving overall solubility.[10]
Q3: Are there any potential challenges when synthesizing a peptide with Tf-Phe?
A3: Yes, while Tf-Phe can solve solubility issues in the final peptide, its incorporation during solid-phase peptide synthesis (SPPS) can sometimes present challenges. The increased hydrophobicity of the Tf-Phe residue can, in some cases, contribute to on-resin aggregation, especially in long or complex sequences.[7][8] This can lead to incomplete coupling or deprotection steps. However, these issues can often be overcome by optimizing the synthesis protocol, such as by using specialized solvents or coupling reagents.[11]
Q4: How does Tf-Phe compare to other fluorinated phenylalanines for improving solubility?
A4: Different fluorinated phenylalanines can have varying effects on peptide properties. For example, 4-fluoro-phenylalanine (4-F-Phe) also increases hydrophobicity and can influence peptide conformation.[10][12] The choice between different fluorinated analogs often depends on the specific peptide sequence and the desired outcome. The trifluorination in Tf-Phe provides a more significant alteration of the electronic properties of the aromatic ring compared to monofluorinated versions, which can be more effective at disrupting aggregation in certain contexts. A comparative analysis of different analogs is often recommended for optimal results.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis, purification, and handling of Tf-Phe-containing peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resin swelling and incomplete coupling during SPPS. | On-resin aggregation of the peptide chain, potentially exacerbated by the hydrophobic nature of Tf-Phe. | 1. Switch to a more polar solvent system: Use N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to your DMF.[11] 2. Increase coupling temperature: Perform the coupling at a higher temperature (e.g., 50°C) to disrupt secondary structures. 3. Use a stronger coupling reagent: Employ HATU or HCTU for more efficient coupling. 4. Incorporate "structure-breaking" elements: If the sequence allows, the use of pseudoproline dipeptides can help mitigate aggregation. |
| The crude peptide precipitates upon cleavage from the resin. | The cleaved peptide is highly hydrophobic and insoluble in the cleavage cocktail (e.g., TFA). | 1. Perform a precipitation in cold ether: After cleavage, precipitate the peptide in a large volume of cold diethyl ether to obtain a fine powder that is easier to handle. 2. Optimize the cleavage cocktail: For very hydrophobic peptides, a modified cleavage cocktail may be necessary. |
| The purified, lyophilized Tf-Phe peptide is difficult to dissolve in aqueous buffers. | High overall hydrophobicity of the peptide, leading to poor interaction with water. | 1. Initial dissolution in an organic solvent: Dissolve the peptide in a minimal amount of DMSO or DMF, then slowly add the aqueous buffer with vortexing.[13] 2. pH adjustment: If the peptide has ionizable groups, adjust the pH of the buffer away from the peptide's isoelectric point (pI).[13][14] 3. Use of sonication: A brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.[15][16] |
| The peptide solution becomes cloudy or forms a gel over time. | The peptide is aggregating in solution, even after initial dissolution. | 1. Work at lower concentrations: Aggregation is often concentration-dependent.[17] 2. Store solutions frozen: Store the peptide solution in aliquots at -20°C or -80°C to slow down aggregation kinetics. 3. Inclusion of excipients: For some applications, the addition of stabilizing excipients may be possible.[18] |
Experimental Protocols & Workflows
Protocol 1: Systematic Solubility Testing of a Tf-Phe Peptide
This protocol provides a stepwise approach to determine the optimal solvent for your Tf-Phe-containing peptide.
-
Initial Assessment:
-
Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg).
-
Add a defined volume of sterile, deionized water (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex thoroughly for 1-2 minutes. If the peptide dissolves completely, its solubility is at least 10 mg/mL in water.
-
-
Screening for Solvents:
-
If the peptide is not soluble in water, add more water to create a 1 mg/mL suspension.
-
Aliquot this suspension into several microcentrifuge tubes.
-
To each tube, test a different solubilization strategy:
-
Tube A (Acidic pH): Add 1-2 µL of 10% acetic acid.
-
Tube B (Basic pH): Add 1-2 µL of 0.1 M ammonium bicarbonate.
-
Tube C (Organic Solvent): Add a small volume of DMSO or acetonitrile (ACN) dropwise until the peptide dissolves. Note the final percentage of organic solvent.
-
-
-
Confirmation and Optimization:
-
Once a suitable condition is identified, confirm the solubility with a fresh, accurately weighed sample.
-
If an organic co-solvent is required, determine the minimum percentage needed for complete dissolution.
-
Visualizing the Impact of Tf-Phe on Peptide Interactions
The following diagram illustrates the proposed mechanism by which Tf-Phe disrupts the π-π stacking that can lead to peptide aggregation.
Caption: Tf-Phe disrupting aggregation-prone interactions.
Workflow for Troubleshooting Peptide Synthesis
This workflow provides a logical approach to diagnosing and resolving issues during the synthesis of Tf-Phe-containing peptides.
Caption: Troubleshooting workflow for SPPS of Tf-Phe peptides.
Protocol 2: Characterizing Peptide Aggregation
Several spectroscopic methods can be used to assess the aggregation state of your peptide.[19][20]
-
UV-Vis Spectroscopy:
-
Prepare your peptide solution at the desired concentration.
-
Measure the absorbance spectrum from 250 to 600 nm.
-
An increase in absorbance at higher wavelengths (e.g., >340 nm) is indicative of light scattering from aggregates.
-
-
Thioflavin T (ThT) Fluorescence Assay:
-
This assay is useful for detecting amyloid-like β-sheet aggregates.[21]
-
Prepare a stock solution of ThT in your buffer.
-
Add the peptide to the ThT solution and measure the fluorescence emission at ~482 nm (with excitation at ~450 nm).
-
An increase in fluorescence intensity compared to a control without the peptide suggests the presence of β-sheet aggregates.
-
-
Circular Dichroism (CD) Spectroscopy:
-
CD spectroscopy can provide information about the secondary structure of the peptide in solution.
-
A strong negative band around 218 nm is characteristic of β-sheet structures, which are often involved in aggregation.
-
References
-
Pignataro, M. F., Herrera, M. G., & Dodero, V. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4854. [Link]
-
Pignataro, M. F., Herrera, M. G., & Dodero, V. I. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4854. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Spectroscopic Analysis of Peptide Aggregation. Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
Andersson, S. B., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(3), 850–862. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. Retrieved from [Link]
-
Kweon, S., et al. (2023). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. Pharmaceutics, 15(7), 1898. [Link]
-
de Groot, C. P., et al. (2020). Formation of Neutral Peptide Aggregates as Studied by Mass-Selective IR Action Spectroscopy. Angewandte Chemie International Edition, 59(31), 12853-12857. [Link]
-
Al-Kassas, R., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 447. [Link]
-
Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Al-Wahaibi, L. H., et al. (2021). Strategies for Improving Peptide Stability and Delivery. Molecules, 26(11), 3253. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1827. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]
-
Al-Sha'er, M. A., & Basso, L. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Future Medicinal Chemistry, 12(12), 1137–1152. [Link]
-
Grison, C. M., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'-difluorophenyl)-alanine. Scientific Reports, 6, 27285. [Link]
-
AAPPTec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Dear, A. J., & Michaels, T. C. T. (2021). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 11(6), 20210027. [Link]
-
Cra Cravatt, B. F., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 26(61), 13834-13848. [Link]
-
Gáspári, Z., & Darvas, F. (2021). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
-
Kumar, A., et al. (2025). Rationally designed peptides inhibit the formation of α-synuclein fibrils and oligomers. bioRxiv. [Link]
-
Ma, T., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6, 7578. [Link]
-
Boyd, A., et al. (2019). Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. Organic Process Research & Development, 23(10), 2244-2251. [Link]
-
Guo, C., et al. (2014). Triphenylalanine peptides self-assemble into nanospheres and nanorods that are different from the nanovesicles and nanotubes formed by diphenylalanine peptides. Nanoscale, 6(5), 2800-2809. [Link]
-
Chaari, A., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. Organic Letters, 25(37), 6829–6834. [Link]
-
Ionescu, D. G., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 1999. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Triphenylalanine peptides self-assemble into nanospheres and nanorods that are different from the nanovesicles and nanotubes formed by diphenylalanine peptides - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jpt.com [jpt.com]
- 15. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 16. bachem.com [bachem.com]
- 17. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods | Semantic Scholar [semanticscholar.org]
- 20. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling of 3,4,5-Trifluoro-l-phenylalanine in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of 3,4,5-Trifluoro-l-phenylalanine (F3-Phe) into peptide sequences. The unique electronic and steric properties of this non-canonical amino acid can lead to frustratingly low coupling efficiencies.[1][2] This document provides in-depth troubleshooting strategies, optimized protocols, and a comprehensive FAQ section to help you navigate these complexities and achieve successful synthesis of your target peptide.
Section 1: Understanding the Challenge - Why is 3,4,5-Trifluoro-l-phenylalanine Difficult to Couple?
The primary difficulty in coupling 3,4,5-Trifluoro-l-phenylalanine stems from the strong electron-withdrawing nature of the three fluorine atoms on the phenyl ring.[3][4] This has two major consequences:
-
Reduced Nucleophilicity of the Carboxylate: The inductive effect of the fluorine atoms pulls electron density away from the carboxylic acid group. This deactivation makes the carboxylate less nucleophilic and therefore less reactive towards the coupling reagents used for activation.[3]
-
Increased Steric Hindrance: While not as bulky as some other non-canonical amino acids, the trifluorophenyl ring presents a degree of steric hindrance that can impede the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain.[5][6]
These factors combined can lead to incomplete coupling reactions, resulting in deletion sequences and difficult-to-purify final products.[7]
Section 2: Troubleshooting Guide - Diagnosing and Solving Coupling Inefficiencies
A systematic approach to troubleshooting is crucial when dealing with difficult couplings. The following flowchart and detailed explanations will guide you through the process of identifying and resolving issues with F3-Phe incorporation.
Initial Assessment: Is the Coupling Incomplete?
The first step is to reliably determine if the coupling of F3-Phe is indeed the source of the problem.
Recommended Method: The Kaiser Test
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[7] A positive result (a blue or purple color) after the coupling step indicates that unreacted N-terminal amines are present, signifying an incomplete reaction.
Protocol 1: Standard Kaiser Test
-
Collect a small sample of resin beads (approximately 5-10 mg) from the reaction vessel after the coupling step and subsequent washing.
-
Wash the beads thoroughly with ethanol.
-
Add 2-3 drops of each of the following reagents to the beads:
-
Reagent A: 5% ninhydrin in ethanol
-
Reagent B: 80% phenol in ethanol
-
Reagent C: 0.001 M KCN in pyridine
-
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Blue or purple beads and/or solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads and solution.
-
Troubleshooting Workflow
If the Kaiser test is positive, proceed through the following troubleshooting steps.
Caption: Troubleshooting workflow for incomplete coupling of 3,4,5-Trifluoro-l-phenylalanine.
Section 3: Detailed Optimization Strategies
Strategy 1: Optimize Coupling Reagents and Conditions
The choice of coupling reagent is critical for activating the deactivated carboxylate of F3-Phe. Standard carbodiimide reagents like DCC or DIC may not be sufficiently reactive.[8]
Recommended Reagents:
Uronium/Aminium or Phosphonium salt-based reagents are generally more effective for sterically hindered or electron-deficient amino acids.[5]
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium/Aminium | Highly efficient, forms highly reactive OAt esters.[8] |
| COMU | Uronium/Aminium | Similar efficiency to HATU, with improved safety and solubility profile.[8][9] |
| PyBOP | Phosphonium | Generates OBt esters, effective for many difficult couplings. |
| TFFH | Fluorouronium | Generates acyl fluorides in situ, which are highly reactive and can be beneficial for hindered couplings.[10] |
Protocol 2: Optimized Coupling with HATU
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-3,4,5-Trifluoro-l-phenylalanine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Pre-activation: Gently agitate the activation mixture for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction.[7]
Strategy 2: Employ Double Coupling
If a single coupling with an optimized reagent is still insufficient, a double coupling strategy is the next logical step. This involves repeating the coupling step with a fresh solution of activated amino acid.
Protocol 3: Double Coupling Procedure
-
After the first coupling reaction (as described in Protocol 2), drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Repeat the amino acid activation and coupling steps with fresh reagents.
-
After the second coupling, wash the resin thoroughly and perform a Kaiser test.
Strategy 3: Increase Reaction Temperature
Elevating the reaction temperature can provide the necessary energy to overcome the activation barrier for difficult couplings.[11][12] This can be achieved using a conventional heating block or a microwave peptide synthesizer.
Considerations for Elevated Temperature SPPS:
-
Potential for Side Reactions: Higher temperatures can increase the risk of side reactions such as racemization, particularly for sensitive amino acids like Cysteine and Histidine.[12] Aspartimide formation is another potential issue.[13]
-
Reagent Stability: Ensure that the coupling reagents and protected amino acids are stable at the chosen temperature.
Protocol 4: High-Temperature Coupling
-
Follow the procedure for optimized coupling (Protocol 2).
-
Set the reaction temperature to a range of 50-75°C.[9]
-
Reduce the coupling time to 15-30 minutes.
-
Monitor the reaction closely.
Recent studies have shown that a combination of elevated temperature and rapid stirring can significantly accelerate SPPS even with lower reagent concentrations.[13]
Strategy 4: Alternative Solvents
For sequences prone to aggregation, which can further hinder coupling efficiency, switching from DMF to a more aggregation-disrupting solvent like N-methyl-2-pyrrolidone (NMP) can be beneficial.[9]
Section 4: Monitoring Coupling Efficiency
Beyond the qualitative Kaiser test, quantitative methods can provide more precise data on coupling efficiency, which is particularly useful when optimizing protocols for recurring difficult sequences.
Quantitative Monitoring Techniques:
-
Spectrophotometric Methods: Using a chromogenic reporter like Boc-Lys(Z)-pNA allows for the quantitative determination of unreacted sites by measuring the release of p-nitroaniline.[7]
-
Real-time Monitoring: Advanced peptide synthesizers may incorporate features like pressure-based monitoring of resin swelling to infer coupling efficiency in real-time.[14]
-
NMR Spectroscopy: Solution NMR can be used in a "cleave and analyze" approach to monitor the conversion of the resin-bound peptide.[15]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Best Coupling Conditions for Automated SPPS | pepresin [pepresin.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Preventing side reactions during deprotection of 3,4,5-Trifluoro-l-phenylalanine
Welcome to the technical support center for challenges in synthetic peptide chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the final deprotection step of peptides incorporating the non-canonical amino acid, 3,4,5-Trifluoro-l-phenylalanine. As a Senior Application Scientist, my goal is to provide you with the mechanistic understanding and practical protocols necessary to prevent common side reactions and ensure the highest purity for your final product.
The inclusion of fluorinated amino acids like 3,4,5-Trifluoro-l-phenylalanine is a powerful strategy for enhancing the metabolic stability, bioactivity, and pharmacokinetic profiles of peptide-based therapeutics.[1][2][3] However, the final acidolytic cleavage and deprotection step, typically performed with Trifluoroacetic Acid (TFA), is a critical stage where the integrity of the peptide can be compromised. The primary challenge arises from the generation of highly reactive carbocations from acid-labile side-chain protecting groups, which can lead to a variety of unwanted modifications.[4][5][6]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the primary cause of side reactions during the final TFA cleavage of my peptide containing 3,4,5-Trifluoro-l-phenylalanine?
A1: The principal source of side reactions during TFA-mediated deprotection is the generation of reactive electrophiles, predominantly carbocations, from the cleavage of acid-labile protecting groups used during solid-phase peptide synthesis (SPPS).[6]
-
Mechanism of Formation: During the final "cleavage cocktail" step, strong acid (TFA) cleaves protecting groups such as the tert-Butoxycarbonyl (Boc) group from the N-terminus or a Tryptophan side-chain, and tert-butyl (tBu) esters and ethers from the side chains of Asp, Glu, Ser, Thr, and Tyr. This cleavage proceeds via an SN1 mechanism, releasing a highly stable tert-butyl cation (t-Bu⁺).[4][7]
-
Peptide Modification: This t-butyl cation is a potent alkylating agent. In the absence of a more suitable nucleophile, it will attack electron-rich sites on your peptide. The most susceptible residues are the indole ring of Tryptophan, the thioether of Methionine, the phenol ring of Tyrosine, and the thiol of Cysteine.[4][5]
While the 3,4,5-trifluorophenyl ring of your target amino acid is electron-deficient and thus relatively resistant to this type of electrophilic alkylation, any sensitive residues elsewhere in your peptide sequence remain highly vulnerable. Therefore, the strategy must focus on protecting the entire peptide, not just the fluorinated residue.
Q2: After cleavage and purification, my mass spectrometry results show a significant peak at +56 Da relative to the expected peptide mass. What is this modification and how can I prevent it?
A2: An unexpected mass addition of +56 Da is the classic signature of t-butylation, where a tert-butyl group has been covalently and irreversibly added to your peptide.[4] This confirms that reactive t-butyl cations generated during deprotection are not being effectively neutralized.
The solution is to use a "scavenger cocktail." Scavengers are nucleophilic reagents added to the TFA cleavage mixture. Their purpose is to react with and "scavenge" the carbocations at a much faster rate than they can react with the peptide residues, thereby preventing side product formation.[4][6][8]
The following diagram illustrates the critical role of scavengers in the deprotection workflow.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction. | Semantic Scholar [semanticscholar.org]
- 8. polypeptide.com [polypeptide.com]
Technical Support Center: HPLC Purification of Peptides Containing 3,4,5-Trifluoro-L-phenylalanine
Welcome to the technical support center for the purification of peptides incorporating 3,4,5-Trifluoro-L-phenylalanine. The unique physicochemical properties imparted by this fluorinated amino acid can present distinct challenges during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth strategies and troubleshooting advice to achieve high-purity peptides.
Introduction to the Challenge
The incorporation of 3,4,5-Trifluoro-L-phenylalanine into a peptide sequence significantly increases its hydrophobicity.[1] This modification is often desirable for enhancing metabolic stability and modulating biological activity.[2][3] However, this increased hydrophobicity can lead to several purification challenges, including poor solubility in aqueous mobile phases, strong retention on reversed-phase columns, and a higher propensity for aggregation.[1] This guide will address these issues in a practical question-and-answer format, providing both theoretical explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: How does the presence of 3,4,5-Trifluoro-L-phenylalanine affect my peptide's retention time in RP-HPLC?
A1: The trifluorinated phenyl ring makes this amino acid significantly more hydrophobic than its non-fluorinated counterpart. Consequently, peptides containing 3,4,5-Trifluoro-L-phenylalanine will exhibit longer retention times on RP-HPLC columns. The magnitude of this increase is dependent on the number of trifluorophenylalanine residues and the overall sequence of the peptide. For initial method development, it is advisable to start with a shallower gradient and a higher initial concentration of the organic mobile phase compared to the non-fluorinated analogue.
Q2: My peptide containing 3,4,5-Trifluoro-L-phenylalanine has poor solubility in my initial HPLC mobile phase. What are my options?
A2: Poor solubility is a common hurdle. Here are several strategies to address this:
-
Initial Dissolution: First, attempt to dissolve the crude peptide in a small volume of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Subsequently, dilute this solution with your initial mobile phase (e.g., 95% Mobile Phase A). It is crucial to ensure the final concentration of the strong organic solvent in the injected sample is minimized to prevent peak distortion and band broadening.[1]
-
Mobile Phase Modification: If solubility remains an issue, consider alternative organic modifiers. While acetonitrile is the most common organic solvent in RP-HPLC, for highly hydrophobic peptides, n-propanol or isopropanol can be more effective at solubilizing the sample. These solvents have different selectivities and can also aid in improving peak shape.
-
Elevated Temperature: Increasing the column temperature (e.g., to 40-60°C) can significantly improve the solubility of hydrophobic peptides and reduce mobile phase viscosity, leading to sharper peaks and better resolution.[1]
Q3: I am observing significant peak tailing with my 3,4,5-Trifluoro-L-phenylalanine peptide. What is the cause and how can I fix it?
A3: Peak tailing is often caused by secondary interactions between the peptide and the stationary phase, specifically with residual silanol groups on silica-based columns.[4] Peptides containing basic residues are particularly prone to this. Here’s how to troubleshoot:
-
Mobile Phase pH: Ensure you are operating at a low pH (typically 2-3). This is usually achieved by adding an ion-pairing agent like trifluoroacetic acid (TFA) to your mobile phases. At low pH, the peptide's basic groups are protonated, and the silanol groups on the column are less likely to be ionized, thus minimizing unwanted ionic interactions.[5]
-
Ion-Pairing Agents: TFA (0.1%) is the standard ion-pairing agent.[5][6] It forms a neutral ion-pair with positively charged residues on the peptide, increasing its overall hydrophobicity and masking interactions with silanols.[6] For particularly stubborn peak tailing, a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA) can be employed to further enhance retention and improve peak shape. However, be aware that HFBA is less volatile and can be more challenging to remove from the final product.[1]
-
Column Choice: If peak tailing persists, consider using a column with a different stationary phase. A C8 or C4 column, being less hydrophobic than the standard C18, might offer better performance for very hydrophobic peptides.[1] Alternatively, a phenyl-based column can provide different selectivity through π-π interactions with the aromatic trifluorophenylalanine residue.[1]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of peptides containing 3,4,5-Trifluoro-L-phenylalanine.
| Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| Poor Resolution/Co-eluting Impurities | - Inappropriate gradient slope.- Unsuitable stationary phase. | - Optimize the gradient: Make the gradient shallower around the elution time of your target peptide. A change of 0.5-1% organic phase per minute is a good starting point.- Screen different stationary phases: Evaluate C8, C4, or Phenyl columns for alternative selectivity that may better resolve your peptide from closely eluting impurities.[1] |
| Broad Peaks | - Secondary interactions with the column.- Column overloading.- Slow kinetics of desorption from the stationary phase. | - Adjust mobile phase pH and ion-pairing agent: As detailed in the FAQs, ensure a low pH and consider a more hydrophobic ion-pairing agent if necessary.[4][7]- Reduce sample load: Inject a smaller amount of your crude peptide to see if peak shape improves.- Increase column temperature: This can improve mass transfer and lead to sharper peaks. |
| Irreversible Adsorption/Low Recovery | - Extreme hydrophobicity of the peptide.- Peptide aggregation on the column. | - Use a less retentive stationary phase: A C4 or even a C3 column might be necessary for extremely hydrophobic peptides.- Incorporate a stronger organic modifier: Consider using n-propanol in your mobile phase.- Elevate the column temperature: This can help prevent on-column aggregation. |
| Precipitation in Autosampler/Tubing | - Poor solubility of the peptide in the injection solvent. | - Dissolve the sample in a stronger solvent: Use a minimal amount of DMSO or DMF for initial dissolution before diluting with the mobile phase.[1]- Ensure complete dissolution: Visually inspect the sample to confirm it is fully dissolved before placing it in the autosampler. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Column degradation.- Fluctuating column temperature. | - Prepare fresh mobile phases daily: Ensure accurate and consistent concentrations of the ion-pairing agent.- Use a guard column: This will protect your analytical/preparative column from contaminants.- Employ a column oven: This will ensure a stable and reproducible temperature throughout your runs. |
Experimental Protocols
Protocol 1: Initial Analytical Method Development
This protocol provides a starting point for developing a purification method for your 3,4,5-Trifluoro-L-phenylalanine-containing peptide.
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide (e.g., 1 mg) in 100 µL of DMSO.
-
Dilute to 1 mL with Mobile Phase A (0.1% TFA in water).
-
Filter the sample through a 0.22 µm syringe filter before injection.[8]
-
-
HPLC System and Column:
-
Gradient Program:
-
Run a broad scouting gradient first to determine the approximate elution time of your peptide.
-
Scouting Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
Based on the retention time from the scouting run, design an optimized, shallower gradient around the elution point of the target peptide.
-
Protocol 2: Scale-Up to Preparative Purification
Once an optimized analytical method is established, you can scale up to a preparative column.
-
Calculate Preparative Gradient and Flow Rate:
-
The gradient slope (%B/column volume) should be kept constant between the analytical and preparative runs.
-
Adjust the flow rate based on the column diameters.
-
-
Sample Loading:
-
Dissolve the crude peptide in a minimal volume of a strong solvent (e.g., DMSO), then dilute with Mobile Phase A. The final concentration will depend on the peptide's solubility and the column's loading capacity.
-
Ensure the sample is fully dissolved and filtered before loading onto the preparative column.
-
-
Fraction Collection:
-
Collect fractions across the main peak.
-
Analyze the purity of each fraction using the optimized analytical method.
-
-
Post-Purification Processing:
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified peptide as a powder.
-
Visualizations
Workflow for HPLC Purification of Hydrophobic Peptides
Caption: A typical workflow for developing an HPLC purification method for hydrophobic peptides.
Troubleshooting Logic for Peak Tailing
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. nestgrp.com [nestgrp.com]
- 7. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. renyi.hu [renyi.hu]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Protein Aggregation with Incorporated 3,4,5-Trifluoro-L-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins incorporating the non-canonical amino acid 3,4,5-Trifluoro-L-phenylalanine (Tf-Phe). This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of protein aggregation when working with this unique amino acid. As Senior Application Scientists, we have curated this information to be both technically robust and practically applicable in a laboratory setting.
PART 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding protein aggregation when incorporating 3,4,5-Trifluoro-L-phenylalanine.
Q1: Why is my protein aggregating after incorporating 3,4,5-Trifluoro-L-phenylalanine?
A1: The incorporation of 3,4,5-Trifluoro-L-phenylalanine can lead to protein aggregation for several reasons. The trifluorophenyl group is more hydrophobic than the phenyl group of phenylalanine, which can lead to the exposure of hydrophobic patches on the protein surface, promoting self-association.[][2] Additionally, the altered electronic properties of the fluorinated aromatic ring can disrupt native intramolecular and intermolecular interactions that are crucial for proper protein folding and stability.[3][4]
Q2: I see a precipitate after lysing my cells. What is the first thing I should check?
A2: The first step is to determine if your protein is in the soluble or insoluble fraction. After cell lysis and centrifugation, run a small sample of both the supernatant and the resuspended pellet on an SDS-PAGE gel. If your protein is predominantly in the pellet, it is likely forming inclusion bodies. Strategies to improve solubility during expression, such as lowering the induction temperature, should be your first line of attack.
Q3: My protein looks soluble after lysis but aggregates during purification. What can I do?
A3: Aggregation during purification is often due to suboptimal buffer conditions or an increase in protein concentration. Key parameters to optimize in your purification buffers are pH, ionic strength, and the inclusion of stabilizing additives.[5][6][7] Consider performing a buffer screen to identify conditions that enhance the stability of your protein.
Q4: Can co-expression of chaperones help with the aggregation of my Tf-Phe-containing protein?
A4: Yes, co-expression of molecular chaperones can be highly effective. Chaperones assist in the proper folding of newly synthesized polypeptide chains and can prevent the aggregation of misfolded or partially folded intermediates.[8][9][10] Chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE can be co-expressed with your target protein to improve its solubility.
Q5: How can I quickly assess if my protein is aggregated?
A5: Dynamic Light Scattering (DLS) is a rapid and low-volume technique to assess the aggregation state of a protein solution.[11][12][13][14] DLS measures the size distribution of particles in a solution, allowing for the quick detection of large aggregates. An increase in the average hydrodynamic radius or high polydispersity are indicative of aggregation.[11]
PART 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to troubleshooting aggregation at different stages of your experimental workflow.
Troubleshooting Workflow Overview
The following diagram outlines a general workflow for troubleshooting protein aggregation.
Caption: A general workflow for identifying and addressing protein aggregation at different experimental stages.
Stage 1: Aggregation During Protein Expression (Inclusion Bodies)
Observation: Your target protein is found in the insoluble pellet after cell lysis.
Potential Causes:
-
High expression rates overwhelm the cellular folding machinery.
-
The increased hydrophobicity of Tf-Phe promotes misfolding and aggregation into inclusion bodies.
-
Suboptimal growth conditions (e.g., temperature).
Troubleshooting Strategies:
-
Lower Expression Temperature: Reducing the temperature (e.g., to 15-25°C) after induction slows down transcription and translation, giving the protein more time to fold correctly.[15]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG to 0.1-0.5 mM) can decrease the rate of protein expression.[16]
-
Co-express Molecular Chaperones: Introduce a second plasmid carrying genes for chaperone proteins (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) to assist in proper folding.[9][15]
-
Use a Different Expression Strain: Some E. coli strains are specifically designed to enhance the solubility of recombinant proteins, for example, by containing plasmids that encode for rare tRNAs or having mutations that aid in disulfide bond formation.[15]
Stage 2: Aggregation After Lysis and During Purification
Observation: The protein is soluble after lysis but precipitates during purification steps like affinity chromatography or size-exclusion chromatography.
Potential Causes:
-
The purification buffer is not optimal for protein stability.
-
The increase in protein concentration during elution or concentration steps promotes aggregation.
-
The removal of cellular components that may have been stabilizing the protein.
Troubleshooting Strategies:
-
Buffer Optimization: This is the most critical step. Systematically screen different buffer conditions to find the optimal environment for your protein's stability. A thermal shift assay is an excellent high-throughput method for this.[17][18][19][20]
-
pH: Test a range of pH values. A protein's solubility is often lowest at its isoelectric point (pI). Buffering at a pH at least one unit away from the pI can improve solubility.[5]
-
Ionic Strength: Vary the salt concentration (e.g., NaCl or KCl from 50 mM to 500 mM). Salts can shield surface charges and prevent non-specific electrostatic interactions.[5][7]
-
Additives: Include stabilizing excipients in your buffer.
-
| Additive | Recommended Concentration | Rationale |
| Reducing Agents | 1-10 mM DTT or TCEP | Prevents the formation of non-native disulfide bonds.[5][21] |
| Non-denaturing Detergents | 0.05-0.1% Tween-20 or CHAPS | Can help solubilize exposed hydrophobic patches.[5][7] |
| Amino Acids | 50-500 mM L-Arginine or L-Glutamic Acid | Can suppress aggregation by interacting with hydrophobic surfaces or stabilizing the native state.[6][22] |
| Polyols/Sugars | 5-20% Glycerol or Sucrose | Stabilize the protein by preferential hydration.[6] |
-
Maintain Low Protein Concentration: If possible, perform purification steps with a lower concentration of your target protein.[5][6]
-
Gentle Purification Methods: Use methods that minimize harsh conditions. For example, use a gradual gradient elution instead of a step elution in affinity chromatography.[23]
Stage 3: Aggregation During Storage or After Freeze-Thaw Cycles
Observation: A purified, monomeric protein solution becomes hazy or shows aggregates after storage at 4°C or -80°C, or after being frozen and thawed.
Potential Causes:
-
Instability of the protein in the storage buffer over time.
-
Cryo-concentration during freezing can dramatically increase protein concentration, leading to aggregation.
-
The formation of ice crystals can damage the protein structure.
Troubleshooting Strategies:
-
Inclusion of Cryoprotectants: For long-term storage at -80°C, include a cryoprotectant like glycerol (10-25% v/v) in your final buffer.[5][6]
-
Flash Freezing: Rapidly freeze your protein aliquots in liquid nitrogen to minimize the formation of large ice crystals.
-
Optimize Protein Concentration for Storage: Determine the optimal concentration range for storing your protein. Sometimes, very high or very low concentrations can be detrimental.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your purified protein into single-use volumes to avoid multiple freeze-thaw cycles.[6]
PART 3: Key Experimental Protocols
Here are detailed protocols for key biophysical techniques to characterize protein aggregation and stability.
Protocol 1: Assessing Aggregation with Dynamic Light Scattering (DLS)
Objective: To quickly determine the size distribution and presence of aggregates in a protein sample.
Methodology:
-
Prepare your protein sample in the desired buffer. Ensure the buffer is filtered (0.22 µm) to remove any dust or particulate matter.
-
Transfer a small volume (typically 10-50 µL) of the protein solution into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the experimental parameters, including the temperature and the viscosity of the solvent.
-
Initiate the measurement. The instrument will shine a laser through the sample and measure the fluctuations in scattered light intensity over time.[11][14]
-
The software will analyze these fluctuations to calculate the diffusion coefficient of the particles, and from that, the hydrodynamic radius (Rh) using the Stokes-Einstein equation.[14]
-
Analyze the resulting size distribution plot. A single, narrow peak indicates a monodisperse sample, while the presence of larger peaks or a high polydispersity index (PDI) suggests aggregation.[11]
Protocol 2: Characterizing Molar Mass and Aggregation State with SEC-MALS
Objective: To separate protein species by size and determine the absolute molar mass of each species, providing definitive information on the oligomeric and aggregation state.[24][25][26]
Methodology:
-
Equilibrate the size-exclusion chromatography (SEC) column with a filtered and degassed mobile phase (your protein's buffer).
-
Inject a known concentration of your protein sample onto the column.
-
The protein will be separated based on hydrodynamic volume as it passes through the SEC column.
-
The eluate then flows through a series of detectors, typically a UV detector, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.[27]
-
The MALS detector measures the intensity of light scattered by the protein at multiple angles.
-
The UV and RI detectors measure the protein concentration in real-time.
-
The software combines the light scattering and concentration data to calculate the absolute molar mass at each point across the elution peak.[26]
-
A homogenous, monomeric protein will show a single peak with a constant calculated molar mass across the peak. Oligomers and aggregates will appear as separate peaks with correspondingly higher molar masses.[24][25]
Protocol 3: Screening for Optimal Buffer Conditions with Thermal Shift Assay (TSA)
Objective: To rapidly screen a variety of buffer conditions to identify those that increase the thermal stability of the protein, which often correlates with reduced aggregation.[17][18][20]
Methodology:
-
Prepare a master mix of your protein and a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.[18]
-
In a 96-well or 384-well PCR plate, aliquot the protein-dye mixture.
-
To each well, add a different buffer condition to be tested (e.g., varying pH, salt concentrations, or additives).
-
Seal the plate and place it in a real-time PCR machine.
-
Program the instrument to slowly ramp up the temperature (e.g., from 25°C to 95°C) and measure the fluorescence in each well at regular intervals.
-
As the temperature increases, the protein will unfold, exposing its hydrophobic core. The dye will bind to these exposed regions, causing an increase in fluorescence.[20]
-
Plot fluorescence versus temperature for each condition. The midpoint of the transition, known as the melting temperature (Tm), is a measure of the protein's thermal stability.[17]
-
Conditions that result in a higher Tm are considered to be more stabilizing for the protein.[18]
PART 4: Understanding the "Why": The Science Behind Tf-Phe Induced Aggregation
The incorporation of 3,4,5-Trifluoro-L-phenylalanine can significantly alter the physicochemical properties of a protein, making it more prone to aggregation. Understanding these underlying mechanisms can guide your troubleshooting efforts.
Increased Hydrophobicity
Fluorine is highly electronegative, but when multiple fluorine atoms are placed on a phenyl ring, the resulting molecule can be more hydrophobic than benzene. This increased hydrophobicity of the Tf-Phe side chain can lead to:
-
Disruption of the Hydrophobic Core: If Tf-Phe is incorporated into the protein's core, it may disrupt the native packing of hydrophobic residues, leading to instability and partial unfolding.
-
Exposure of Hydrophobic Patches: If Tf-Phe is located on the protein surface, it can create a "greasy" patch that promotes intermolecular hydrophobic interactions, leading to aggregation.
Altered Electrostatic and Aromatic Interactions
The electron-withdrawing fluorine atoms alter the electron distribution of the aromatic ring. This can affect:
-
Cation-π Interactions: The electron-deficient nature of the trifluorophenyl ring weakens its ability to participate in cation-π interactions, which can be crucial for protein structure and ligand binding.[28]
-
π-π Stacking: The altered quadrupole moment of the fluorinated ring can change the geometry and strength of π-π stacking interactions with other aromatic residues.
The following diagram illustrates how the incorporation of Tf-Phe can lead to aggregation.
Caption: Potential pathways to aggregation after incorporation of 3,4,5-Trifluoro-L-phenylalanine.
By understanding these principles, you can make more informed decisions when designing your troubleshooting experiments, leading to a higher probability of success in obtaining stable, soluble, and functional proteins containing 3,4,5-Trifluoro-L-phenylalanine.
PART 5: References
-
Dynamic Light Scattering (DLS). Unchained Labs. [Link]
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Stetefeld, J., McKenna, S. A., & Patel, T. R. (2012). Protein analysis by dynamic light scattering: methods and techniques for students. Biochemistry and Molecular Biology Education, 40(6), 372-382. [Link]
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Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. AZoNano. [Link]
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Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS). (2019). Journal of Visualized Experiments, (148), e59615. [Link]
-
Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. (2023). Medium. [Link]
-
Dynamic Light Scattering (DLS) for Protein Interaction Analysis. (2024). MolecularCloud. [Link]
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SEC-MALS for Absolute Molar Mass and Size Measurements. Wyatt Technology. [Link]
-
Understanding Absolute Stoichiometry of Oligomeric Protein Complexes Using SEC-MALS. (2021). News-Medical.net. [Link]
-
Some, D. (2019). Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS). Journal of Visualized Experiments, (148). [Link]
-
SEC-MALS for Quality Control. Bio-Techne. [Link]
-
Thermal shift assay. Wikipedia. [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. [Link]
-
Qu, H., Cheng, F., & Schultz, P. G. (2019). Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. ACS Chemical Biology, 14(4), 639-643. [Link]
-
Bond, M. D., & DeLucas, L. J. (2004). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 327(1), 1-14. [Link]
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Howard, T. P., et al. (2018). Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface. Scientific Reports, 8(1), 16823. [Link]
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Shiraki, K., Kudou, M., Fujiwara, S., Imanaka, T., & Takagi, M. (2002). Biophysical effect of amino acids on the prevention of protein aggregation. Journal of Biochemistry, 132(4), 591-595. [Link]
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How can I prevent protein aggregation? (2016). ResearchGate. [Link]
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Galles, G. D., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-15. [Link]
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Preventing Protein Aggregation. Biozentrum, University of Basel. [Link]
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Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Reaction Biology. [Link]
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Thermal shift assays for early-stage drug discovery. Axxam S.p.A. [Link]
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Jackson, J. C., et al. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(4), 846-847. [Link]
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Galles, G. D., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. ResearchGate. [Link]
-
Hartl, F. U. (1996). Molecular chaperones in cellular protein folding. Nature, 381(6583), 571-579. [Link]
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Molecular Chaperones. University of Washington. [Link]
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Chaperone (protein). Wikipedia. [Link]
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Bilgicer, B., Fichera, A., & Kumar, K. (2001). Fluorine: a new element in protein design. Current Opinion in Chemical Biology, 5(6), 635-642. [Link]
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Li, Y., et al. (2022). Biochemical and biophysical characterization of pathological aggregation of amyloid proteins. Biophysics Reports, 8(1), 42-54. [Link]
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Strategies in protein purification. GE Healthcare. [Link]
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Tips for Optimizing Protein Expression and Purification. Rockland Immunochemicals Inc. [Link]
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Purifying Challenging Proteins. Cytiva. [Link]
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Identify the Optimal Purification Strategies for Your Recombinant Protein Production. GenScript. [Link]
-
Li, Y., et al. (2022). Biochemical and biophysical characterization of pathological aggregation of amyloid proteins. Biophysics Reports, 8(1), 42–54. [Link]
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What is the role of molecular chaperones in protein folding? Quora. [Link]
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Protein Purification. University of Alberta. [Link]
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Saluja, A., & Kalonia, D. S. (2008). High-throughput biophysical analysis of protein therapeutics to examine interrelationships between aggregate formation and conformational stability. AAPS Journal, 10(2), 240-249. [Link]
-
Buer, B. C., & Marsh, E. N. G. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(19), 3466. [Link]
-
Jones, M. A., & Lu, H. (2009). Characterization of protein aggregation via intrinsic fluorescence lifetime. Analytical Chemistry, 81(24), 10137-10143. [Link]
-
Galles, G. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]
-
Kjaergaard, M., & Kragelj, J. (2021). Biophysical and Integrative Characterization of Protein Intrinsic Disorder as a Prime Target for Drug Discovery. International Journal of Molecular Sciences, 22(16), 8826. [Link]
-
Alfonta, L., et al. (2009). Biosynthesis of Proteins Incorporating a Versatile Set of Phenylalanine Analogues. Angewandte Chemie International Edition, 48(44), 8277-8280. [Link]
-
Zhang, X., et al. (2016). Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro. PLoS One, 11(8), e0161920. [Link]
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Technical Support Center: Synthesis of 3,4,5-Trifluoro-L-phenylalanine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,4,5-Trifluoro-L-phenylalanine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. As a non-natural amino acid, 3,4,5-Trifluoro-L-phenylalanine is a valuable building block in medicinal chemistry for creating peptides and pharmaceuticals with enhanced stability and novel biological activities.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate the complexities of its synthesis and maximize your yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts and common inquiries regarding the synthesis of 3,4,5-Trifluoro-L-phenylalanine.
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure L-3,4,5-Trifluorophenylalanine?
There are several effective strategies, each with distinct advantages. The choice often depends on available starting materials, scalability, and required enantiopurity.
-
Asymmetric Hydrogenation: This method typically involves the hydrogenation of a prochiral α,β-dehydroamino acid precursor using a chiral transition-metal catalyst (e.g., Rhodium or Palladium complexes). It can provide high enantioselectivity and quantitative yields under optimized conditions.[4]
-
Chiral Auxiliary-Mediated Alkylation: This classic approach uses a chiral auxiliary, such as those derived from Evans, Schöllkopf, or imidazolidinone, to direct the stereoselective alkylation of a glycine enolate equivalent with 3,4,5-trifluorobenzyl bromide.[5] Subsequent cleavage of the auxiliary yields the desired L-amino acid. For example, a chiral auxiliary can be cleaved under mild acidic conditions to afford the hydrochloride salt of 3,4,5-trifluoro-Phe in high yield (86%) and excellent enantiomeric excess (95% ee).[5]
-
Enzymatic and Chemoenzymatic Methods: Biocatalysis offers high stereoselectivity under mild conditions. Phenylalanine ammonia lyases (PALs) can catalyze the reverse reaction of ammonia addition to trifluorocinnamic acid.[6][7][8] Alternatively, enzymatic kinetic resolution can be used to separate a racemic mixture, for instance, by selectively hydrolyzing the N-acetyl group of the L-enantiomer using an acylase.[5]
-
Asymmetric Phase-Transfer Catalysis (PTC): This technique involves the alkylation of a glycine Schiff base under biphasic conditions using a chiral phase-transfer catalyst, often derived from cinchona alkaloids. It is a powerful method that avoids stoichiometric chiral auxiliaries and often uses mild, inexpensive reagents.[9]
Q2: Why is racemization a significant concern, and at which steps can it occur?
Racemization is the conversion of an enantiomerically pure compound into a racemic mixture, which nullifies the stereochemical control achieved in the synthesis. The α-proton of amino acids is susceptible to abstraction, especially under basic or harsh acidic conditions, leading to a loss of stereointegrity.
Key steps prone to racemization:
-
Deprotection: Removal of amine or carboxyl protecting groups, particularly if harsh basic conditions (like saponification of an ester) or strong acids are used, can lead to racemization.[10] The strong electron-withdrawing effect of the 3,4,5-trifluorophenyl ring makes the α-proton more acidic and thus more susceptible to abstraction.[10]
-
Peptide Coupling: During peptide synthesis, activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can readily racemize.
-
Purification: Prolonged exposure to non-neutral pH during chromatographic purification can sometimes cause partial racemization.
Q3: What are the most effective protecting groups for the amine and carboxyl functionalities in this synthesis?
The choice of protecting groups is critical to prevent side reactions and unwanted polymerization. Ideal groups are stable under reaction conditions but can be removed orthogonally and under mild conditions that do not cause racemization.[10]
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions | Key Advantages |
| Amine (α-NH₂) | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA in DCM) | Stable to a wide range of nucleophiles and catalytic hydrogenation. |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions; allows for orthogonal deprotection. | |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., 20% Piperidine in DMF) | Very labile to base, ideal for solid-phase peptide synthesis; orthogonal to Boc and Cbz. | |
| Carboxyl (-COOH) | Methyl or Ethyl Ester | -OMe, -OEt | Saponification (e.g., LiOH, NaOH) | Simple to install, but basic hydrolysis carries a risk of racemization. |
| tert-Butyl Ester | -OtBu | Acidic (e.g., TFA in DCM) | Removed under the same conditions as Boc, useful for simultaneous deprotection. | |
| Benzyl Ester | -OBn | Catalytic Hydrogenation (H₂, Pd/C) | Removed under the same conditions as Cbz; stable to acid and base. |
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Problem: Low Yield in Asymmetric Synthesis
Q: My asymmetric alkylation of a glycine Schiff base using phase-transfer catalysis is resulting in a low yield (<40%). What are the potential causes and how can I improve it?
Low yields in phase-transfer catalyzed alkylations can stem from several factors, including catalyst stability, reagent quality, and reaction conditions.
Causality & Solutions:
-
Catalyst Decomposition: Chiral phase-transfer catalysts, especially cinchona alkaloid derivatives, can be sensitive to base-catalyzed decomposition, particularly in the absence of the electrophile or nucleophile.[9]
-
Protocol: Add the catalyst or the base last to the reaction mixture containing both the glycine Schiff base and the 3,4,5-trifluorobenzyl halide. This minimizes the time the catalyst is exposed to the base alone.[9]
-
-
Poor Reagent Quality: The 3,4,5-trifluorobenzyl halide electrophile can degrade over time. Similarly, the base (e.g., solid KOH or CsOH) must be anhydrous and finely powdered to ensure a high surface area for efficient reaction.
-
Protocol: Use freshly purified 3,4,5-trifluorobenzyl bromide/chloride. Ensure the base is anhydrous and ground to a fine powder just before use.
-
-
Suboptimal Phase Mixing: Insufficient agitation will lead to poor mixing of the aqueous and organic phases, resulting in a slow reaction rate.
-
Protocol: Use a high-speed mechanical stirrer (e.g., >500 rpm) to ensure a fine emulsion is formed between the two phases.
-
-
Incorrect Solvent or Temperature: The choice of solvent can significantly impact solubility and reaction rates.
-
Protocol: Toluene or a mixture of toluene and dichloromethane are often effective. Run initial reactions at room temperature, but consider cooling to 0°C if side reactions or catalyst decomposition are suspected.
-
Workflow: Troubleshooting Low Yield in PTC Alkylation
Caption: A decision tree for troubleshooting low yields.
Problem: Poor Enantioselectivity
Q: I am using a well-established chiral auxiliary method, but my final product has a low enantiomeric excess (<80% ee). What could be going wrong?
Poor enantioselectivity often points to issues with steric hindrance, reaction temperature, or the purity of the chiral auxiliary.
Causality & Solutions:
-
Non-Optimal Deprotonation/Alkylation Temperature: The diastereoselectivity of the alkylation step is highly temperature-dependent. Higher temperatures can provide enough energy to overcome the facial bias imposed by the chiral auxiliary.
-
Protocol: Perform the deprotonation step at -78°C (dry ice/acetone bath) using a strong base like LDA or n-BuLi.[5] Add the 3,4,5-trifluorobenzyl bromide at this low temperature and allow the reaction to warm slowly to room temperature only after the alkylation is complete.
-
-
Impure Chiral Auxiliary: The enantiomeric purity of your starting chiral auxiliary directly dictates the maximum possible diastereomeric excess of your product.
-
Protocol: Verify the enantiomeric purity of the chiral auxiliary by chiral HPLC or by measuring its specific rotation before starting the synthesis.
-
-
Incorrect Stoichiometry of Base: Using excess base or a base that is too sterically hindered can affect the geometry of the enolate, leading to reduced facial selectivity.
-
Protocol: Use a slight excess (e.g., 1.05-1.1 equivalents) of a strong, non-nucleophilic base like LDA. Ensure accurate titration of alkyllithium reagents if used.
-
-
Premature Quenching: Quenching the reaction at a low temperature before the alkylation is complete can trap unreacted enolate, leading to a complex mixture upon workup.
-
Protocol: Monitor the reaction by TLC to ensure full consumption of the starting material before quenching with a saturated aqueous solution of NH₄Cl.
-
Protocol: General Asymmetric Alkylation using a Schöllkopf Auxiliary
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the Schöllkopf chiral auxiliary (e.g., (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) in anhydrous THF and cool the solution to -78°C.[5]
-
Deprotonation: Slowly add n-BuLi (1.05 eq) to the solution and stir for 30 minutes at -78°C to form the lithiated species.
-
Alkylation: Add a solution of 3,4,5-trifluorobenzyl bromide (1.0 eq) in anhydrous THF dropwise. Maintain the temperature at -78°C.
-
Reaction: Stir the mixture at -78°C for 2-4 hours, then allow it to warm slowly to room temperature overnight.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Hydrolysis: The resulting alkylated product can be hydrolyzed with mild acid (e.g., 0.1 M HCl) to cleave the auxiliary and yield the amino acid ester, which can then be further hydrolyzed to the free amino acid.[5]
Problem: Difficult Purification
Q: My crude product is a complex mixture, and I am finding it difficult to isolate the pure 3,4,5-Trifluoro-L-phenylalanine by standard column chromatography. What are my options?
Purification of highly polar compounds like amino acids can be challenging. A multi-step purification strategy is often required.
Causality & Solutions:
-
High Polarity: Free amino acids are zwitterionic and often show poor solubility in organic solvents and streak on standard silica gel columns.
-
Strategy 1: Protect and Purify: Before final deprotection, purify the fully protected amino acid derivative (e.g., N-Boc, O-Me). These derivatives are less polar and behave well on silica gel chromatography. After purification, perform the final deprotection step.
-
Strategy 2: Ion-Exchange Chromatography: This technique is ideal for separating amino acids. Use a cation-exchange resin (e.g., Dowex 50WX8). Load the crude mixture in an acidic solution (e.g., 0.1 M HCl), wash away neutral impurities, and then elute the desired amino acid with a basic solution (e.g., 2 M NH₄OH).
-
-
Enantiomeric Separation: If the product is a racemic or enantiomerically enriched mixture, chiral separation is necessary.
-
Strategy 1: Chiral HPLC: This is an analytical and semi-preparative method to separate enantiomers using a chiral stationary phase.[11]
-
Strategy 2: Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine or a chiral acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomer.
-
Workflow: Purification Strategy
Caption: A flowchart for selecting a purification strategy.
References
-
Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Wisen, C. N., et al. (2010). Synthesis of 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine by an Asymmetric Phase-Transfer Catalyzed Alkylation. Organic Process Research & Development, 14(5), 1139–1145. [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
-
Enantioselective Synthesis of Protected. (n.d.). Amanote Research. Retrieved January 17, 2026, from [Link]
-
Synthesis of complex unnatural fluorine-containing amino acids. (2021). National Institutes of Health. [Link]
-
Liu, J., et al. (2021). Enzymatic synthesis of fluorinated compounds. National Institutes of Health. [Link]
-
Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. (2006). National Institutes of Health. [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. (2021). ACS Catalysis. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2023). MDPI. [Link]
-
Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. Enlighten Theses. [Link]
-
Recent Advances in the Synthesis of Fluorinated Amino Acids. (2014). ResearchGate. [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). National Institutes of Health. [Link]
-
Contente, M. L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. National Institutes of Health. [Link]
-
Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. (2024). National Institutes of Health. [Link]
-
A Highly stereospecific and efficient synthesis of homopentafluoro- phenylalanine. (1998). PubMed. [Link]
-
Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. (2016). National Institutes of Health. [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. [Link]
-
Scheme 39: Synthesis of a series of β-fluoro-Phe derivatives via... (2020). ResearchGate. [Link]
-
Cascade Biocatalysis for Sustainable Asymmetric Synthesis: From Biobased l-Phenylalanine to High-Value Chiral Chemicals. (2017). ResearchGate. [Link]
-
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2020). MDPI. [Link]
-
Synthesis and evaluation of L-phenylalanine ester-based chiral ionic liquids for GC stationary phase ability. (2021). ResearchGate. [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (2022). National Institutes of Health. [Link]
-
Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. (2023). Frontiers. [Link]
-
Preparation of imprinted cryogel cartridge for chiral separation of l-phenylalanine. (2017). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the characterization of 3,4,5-Trifluoro-l-phenylalanine peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4,5-Trifluoro-l-phenylalanine (TFP-Phe) containing peptides. The unique properties imparted by the trifluorinated phenyl ring present both exciting opportunities and distinct analytical challenges.[1][2] This guide is designed to provide practical, experience-driven advice to navigate the complexities of synthesizing, purifying, and characterizing these novel peptides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and directs you to more detailed troubleshooting.
Q1: My electrospray ionization mass spectrometry (ESI-MS) signal for my TFP-Phe peptide is weak and inconsistent. What's the likely cause?
A: Weak ESI-MS signals for TFP-Phe peptides can often be attributed to poor solubility in common mobile phases or aggregation. The highly hydrophobic nature of the trifluorinated ring can lead to these issues. Consider modifying your mobile phase by increasing the organic content (e.g., acetonitrile or methanol) or adding a small percentage of a solubility-enhancing solvent like isopropanol.
Q2: I'm observing unexpected fragment ions in my MS/MS spectra that don't correspond to standard b- and y-ions. Is this normal?
A: Yes, this is a known phenomenon with fluorinated peptides. The electron-withdrawing nature of the fluorine atoms can alter the fragmentation pathways.[3] You may observe neutral losses of HF or other fluorine-containing fragments. It's crucial to carefully analyze the mass shifts to correctly identify these non-canonical fragments.
Q3: The resolution in my 1H NMR spectrum of the TFP-Phe peptide is poor, with broad peaks in the aromatic region. How can I improve this?
A: Poor resolution in the aromatic region is often due to peptide aggregation or conformational exchange. Try acquiring the spectrum at a higher temperature to disrupt aggregates and accelerate conformational exchange, which can lead to sharper signals. Additionally, ensure your sample is fully dissolved and consider using a different solvent system, such as one containing a small amount of a denaturing agent like trifluoroacetic acid (TFA), if compatible with your experimental goals.
Q4: Is Edman degradation a reliable method for sequencing TFP-Phe peptides?
A: While Edman degradation can be used, the presence of the TFP-Phe residue can sometimes lead to incomplete cleavage or ambiguous results.[4][5][6][7] The modified phenylthiohydantoin (PTH) derivative of TFP-Phe may have different chromatographic properties than standard PTH-amino acids, requiring optimization of your HPLC gradient. It is highly recommended to complement Edman sequencing with mass spectrometry for unambiguous sequence confirmation.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex challenges encountered during the characterization of TFP-Phe peptides.
Mass Spectrometry: Navigating Complex Fragmentation
The trifluorinated phenyl ring significantly influences peptide fragmentation in tandem mass spectrometry (MS/MS). Understanding these effects is key to accurate sequence determination and structural elucidation.
Problem: Ambiguous MS/MS spectra with unidentifiable fragment ions.
Underlying Cause: The strong electron-withdrawing effect of the three fluorine atoms on the phenyl ring alters the proton mobility and bond stabilities within the peptide backbone. This can lead to atypical fragmentation pathways alongside the expected b- and y-ion series.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ambiguous MS/MS spectra of TFP-Phe peptides.
Experimental Protocol: MS³ for Fragment Ion Characterization
-
Initial MS/MS: Acquire a standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) MS/MS spectrum of your TFP-Phe peptide precursor ion.
-
Identify Unknown Fragment: Select a prominent fragment ion that cannot be assigned to the b- or y-ion series.
-
Isolate and Fragment: In your mass spectrometer software, set up an MS³ experiment where the selected unknown fragment ion is isolated and subjected to a second round of fragmentation.
-
Analyze MS³ Spectrum: Analyze the resulting MS³ spectrum to identify the fragments of your unknown ion. This will provide valuable information about its structure and origin.[8]
Data Interpretation Table:
| Observed Mass Shift | Potential Interpretation | Recommended Action |
| -20.006 Da | Neutral loss of Hydrogen Fluoride (HF) | Annotate the corresponding peak and look for other backbone fragments. |
| -181.03 Da | Loss of the TFP-Phe side chain (C₇H₂F₃) | Confirm with high-resolution mass spectrometry. |
| Unusual low m/z ions | Immonium ions or internal fragments containing TFP-Phe | Compare with theoretical immonium ion mass for TFP-Phe. |
NMR Spectroscopy: Overcoming Aggregation and Signal Overlap
19F NMR is a powerful tool for studying TFP-Phe peptides, but both 1H and 19F NMR can be hampered by aggregation and spectral complexity.[9][10]
Problem: Broad, poorly resolved peaks in 1H and/or 19F NMR spectra.
Underlying Cause: The hydrophobic and aromatic nature of the TFP-Phe residue can promote intermolecular interactions, leading to peptide aggregation and broadened NMR signals. Additionally, the three fluorine atoms can introduce complex spin-spin couplings.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poorly resolved NMR spectra of TFP-Phe peptides.
Experimental Protocol: Temperature Titration for Aggregation Analysis
-
Prepare Sample: Dissolve the TFP-Phe peptide in a suitable deuterated solvent.
-
Initial Spectrum: Acquire a 1H or 19F NMR spectrum at room temperature (e.g., 298 K).
-
Incremental Heating: Increase the sample temperature in increments of 5-10 K and acquire a spectrum at each temperature.
-
Analyze Spectra: Observe changes in chemical shifts and linewidths. A significant sharpening of peaks with increasing temperature is indicative of disaggregation.
Expected Observations in NMR:
| Nucleus | Common Observation | Interpretation |
| 1H | Broad aromatic signals, potential upfield shifting of amide protons. | Aggregation and/or conformational exchange. |
| 19F | A single resonance for the three equivalent fluorine atoms, potentially broad. | Symmetrical substitution on the phenyl ring. Broadening suggests aggregation. |
| 13C | Complex splitting patterns in the aromatic region due to C-F coupling. | Confirms the presence and substitution pattern of the fluorinated ring. |
Synthesis and Purification: Ensuring Purity and Yield
The synthesis and purification of TFP-Phe peptides can be challenging due to the steric hindrance and altered reactivity of the fluorinated amino acid.
Problem: Low coupling efficiency during solid-phase peptide synthesis (SPPS) and difficult purification.
Underlying Cause: The bulky trifluorophenyl group can hinder the approach of the incoming activated amino acid, leading to incomplete coupling. The hydrophobicity of the peptide can also cause aggregation on the resin and poor solubility during HPLC purification.
Troubleshooting Strategies:
-
Extended Coupling Times: Double the standard coupling time for the amino acid following the TFP-Phe residue.
-
Double Coupling: Perform two consecutive coupling reactions for the residue being added after TFP-Phe.
-
Alternative Coupling Reagents: Use more potent coupling reagents like HATU or HCTU.
-
"Magic" Solvents: During purification, consider adding a small percentage of formic acid or hexafluoroisopropanol (HFIP) to the mobile phase to disrupt aggregates and improve peak shape.
Section 3: Reference Data
Table 1: Key Properties of 3,4,5-Trifluoro-l-phenylalanine
| Property | Value | Source |
| Molecular Formula | C₉H₈F₃NO₂ | |
| Molecular Weight | 219.16 g/mol | |
| Appearance | Off-white solid |
References
- Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Methods in Enzymology, 239, 695-722.
- Gevaert, K., & Vandekerckhove, J. (2000). Protein identification methods in proteomics. Electrophoresis, 21(6), 1145-1154.
- Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242-1249.
- Medzihradszky, K. F., & Chalkley, R. J. (2015). Lessons in de novo peptide sequencing by tandem mass spectrometry. Mass Spectrometry Reviews, 34(1), 43-63.
- Reid, G. E., O'Hair, R. A., & Simpson, R. J. (2000). A new, simple and sensitive procedure for N-terminal sequencing of proteins and peptides. Journal of the American Society for Mass Spectrometry, 11(12), 1049-1060.
- Scherkenbeck, J., & Zlatoidsky, P. (2003). Synthesis of fluorinated amino acids. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b: Synthesis of Peptides and Peptidomimetics (pp. 439-478). Thieme.
- Sykes, B. D. (1994). 19F NMR studies of proteins. Current Opinion in Biotechnology, 5(4), 379-384.
- Koksch, B., & Sewald, N. (Eds.). (2011). Fluorine in peptide and protein design. John Wiley & Sons.
- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
- Salwiczek, M., Nyakatura, E. K., Gerling, U. I., Wenschuh, H., & Koksch, B. (2012). Fluorinated amino acids: compatibility with biological systems and potential for biotechnology. Chemical Society Reviews, 41(6), 2135-2171.
- Hewick, R. M., Hunkapiller, M. W., Hood, L. E., & Dreyer, W. J. (1981). A gas-liquid solid phase peptide and protein sequenator. The Journal of Biological Chemistry, 256(15), 7990-7997.
- Borthwick, A. D. (2012). 2, 5-Diketopiperazines: Synthesis, reactions, medicinal chemistry, and therapeutic potential. Chemical Reviews, 112(7), 3641-3716.
- Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
- Harrison, A. G. (2009). The gas-phase chemistry of protonated peptides. Mass Spectrometry Reviews, 28(4), 594-616.
- Siuzdak, G. (1994). The emergence of mass spectrometry in biochemical research. Proceedings of the National Academy of Sciences, 91(24), 11290-11297.
- Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533.
- Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
- Wishart, D. S., Sykes, B. D., & Richards, F. M. (1991). Relationship between the 1H NMR chemical shift and protein secondary structure. Journal of Molecular Biology, 222(2), 311-333.
- Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212-217.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edman degradation sequence analysis of resin-bound peptides synthesized by 9-fluorenylmethoxycarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Improved peptide identification in proteomics by two consecutive stages of mass spectrometric fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ¹⁹F NMR Resolution for 3,4,5-Trifluoro-l-phenylalanine
Welcome to the technical support center dedicated to resolving challenges in obtaining high-resolution ¹⁹F NMR spectra of 3,4,5-Trifluoro-l-phenylalanine (3,4,5-F₃-Phe). This guide is designed for researchers, scientists, and drug development professionals who utilize this fluorinated amino acid as a sensitive probe in their NMR studies. Here, we address common issues with a focus on practical, field-proven solutions grounded in scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why are my ¹⁹F NMR signals for 3,4,5-F₃-Phe broad and poorly resolved?
A1: Several factors can contribute to broad ¹⁹F NMR signals. These can be broadly categorized into sample preparation, instrument parameters, and inherent molecular dynamics.
-
Sample Preparation:
-
Aggregation: 3,4,5-F₃-Phe, especially when incorporated into proteins, can promote aggregation, leading to broader lines.[1]
-
Viscosity: High sample viscosity, which can be caused by high protein concentration or the presence of viscogens, will slow molecular tumbling and broaden signals.[2]
-
Paramagnetic Impurities: The presence of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) even at trace levels can cause significant line broadening.
-
-
Instrumental Parameters:
-
Shimming: Poor magnetic field homogeneity is a frequent cause of broad peaks.[3][4]
-
Acquisition Time: An acquisition time that is too short can truncate the Free Induction Decay (FID), leading to artificially broadened lines.[3]
-
Decoupling: Inefficient proton decoupling will result in splitting of the fluorine signals due to J-coupling with neighboring protons, which can appear as broadening if the resolution is insufficient to resolve the couplings.
-
-
Molecular Dynamics:
-
Conformational Exchange: If the 3,4,5-F₃-Phe residue is in a region of the protein undergoing conformational exchange on an intermediate timescale relative to the NMR experiment, this can lead to significant line broadening.[1]
-
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio (S/N)
A low signal-to-noise ratio can obscure fine details and make accurate integration and coupling constant determination difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal-to-noise in ¹⁹F NMR.
Detailed Steps & Explanations:
-
Optimize Sample Concentration:
-
Action: If solubility permits, increase the concentration of your 3,4,5-F₃-Phe-labeled protein. For small molecules, ensure you are well above the limit of detection for your instrument.
-
Rationale: The signal intensity is directly proportional to the number of nuclei in the detection volume.
-
-
Increase the Number of Scans (NS):
-
Action: Double the number of scans to theoretically increase the S/N by a factor of √2.
-
Rationale: The signal averages coherently with the number of scans (N), while the noise averages as the square root of N.[4]
-
-
Optimize Recycle Delay (D1) and Pulse Angle:
-
Action: Set the recycle delay to be approximately 1.3 times the longest T₁ relaxation time of your fluorine nuclei. Use a 90° pulse angle for maximal signal per scan. If T₁ is long and you need to shorten the experiment time, a smaller pulse angle (e.g., the Ernst angle) can be used with a shorter D1.
-
Rationale: Allowing for sufficient relaxation between pulses prevents signal saturation and ensures quantitative results.[3]
-
-
Utilize a Cryoprobe:
-
Action: If available, use a spectrometer equipped with a cryoprobe.
-
Rationale: Cryoprobes significantly reduce thermal noise in the detection coil, leading to a 3-4 fold increase in S/N compared to room temperature probes.[5]
-
-
Advanced Methods:
-
Hyperpolarization: Techniques like Signal Amplification By Reversible Exchange (SABRE) can dramatically enhance ¹⁹F NMR signals, although they are not yet routinely applied to biomolecular NMR.[6]
-
Issue 2: Overlapping Resonances and Poor Resolution
The three fluorine atoms on the phenyl ring of 3,4,5-F₃-Phe can give rise to complex splitting patterns due to homo- and heteronuclear couplings, which may overlap.
Troubleshooting Workflow:
Sources
- 1. Optimizing 19F NMR protein spectroscopy by fractional biosynthetic labeling | Semantic Scholar [semanticscholar.org]
- 2. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Mass Spectrometry Analysis for Confirming 3,4,5-Trifluoro-l-phenylalanine Incorporation
For researchers, scientists, and drug development professionals venturing into the realm of protein engineering and novel biologics, the precise incorporation of non-canonical amino acids (ncAAs) is a critical determinant of success. Among the diverse array of ncAAs, 3,4,5-Trifluoro-l-phenylalanine stands out for its potential to modulate protein stability, folding, and interactions. However, the successful substitution of this fluorinated analog for its natural counterpart, phenylalanine, necessitates rigorous analytical confirmation. This guide provides an in-depth comparison of mass spectrometry-based approaches to unequivocally verify the incorporation of 3,4,5-Trifluoro-l-phenylalanine into a target protein.
The Fundamental Principle: Detecting the Mass Shift
At the heart of mass spectrometry-based confirmation lies the detection of a precise mass difference between the canonical amino acid, L-phenylalanine, and the incorporated ncAA, 3,4,5-Trifluoro-l-phenylalanine.
| Amino Acid | Monoisotopic Mass (Da) |
| L-Phenylalanine | 165.078979 |
| 3,4,5-Trifluoro-l-phenylalanine | 219.050713[1] |
| Mass Shift | +53.971734 |
This calculated mass shift serves as the primary indicator of successful incorporation, and the methodologies discussed below are tailored to detect this specific change with high confidence.
Comparative Analysis of Mass Spectrometry Workflows
The two predominant strategies in proteomics for protein analysis are "top-down" and "bottom-up" proteomics.[2][3] The choice between these approaches for confirming 3,4,5-Trifluoro-l-phenylalanine incorporation depends on the specific experimental goals, the nature of the protein of interest, and the available instrumentation.
Top-Down Proteomics: A Holistic View of the Intact Protein
In top-down proteomics, the intact protein is introduced into the mass spectrometer for analysis.[2] This approach offers a global perspective on the protein, allowing for the direct observation of the mass shift corresponding to the incorporation of 3,4,5-Trifluoro-l-phenylalanine.
Advantages:
-
Direct Confirmation of Incorporation: The measured mass of the intact protein will directly reflect the number of incorporated 3,4,5-Trifluoro-l-phenylalanine residues.
-
Preservation of Post-Translational Modifications (PTMs): Top-down analysis keeps all PTMs intact, providing a complete picture of the modified protein.[2]
-
Reduced Sample Preparation Complexity: This method avoids the enzymatic digestion step, minimizing the potential for sample loss and artifacts.
Disadvantages:
-
Challenges with Large Proteins: Top-down analysis is generally more challenging for large proteins (>30 kDa) due to the complexity of their isotopic distributions and the difficulty in obtaining high-quality fragmentation spectra.[4]
-
Lower Throughput: The separation and analysis of intact proteins can be more time-consuming compared to bottom-up approaches.
-
Instrumentation Requirements: High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, are typically required for effective top-down analysis.
Bottom-Up Proteomics: A Peptide-Centric Investigation
The more conventional bottom-up or "shotgun" proteomics approach involves the enzymatic digestion of the protein into smaller peptides prior to mass spectrometry analysis.[3] The incorporation of 3,4,5-Trifluoro-l-phenylalanine is then confirmed by identifying peptides that exhibit the characteristic mass shift.
Advantages:
-
High Sensitivity and Throughput: Bottom-up proteomics is a highly sensitive technique capable of analyzing complex protein mixtures and is well-suited for high-throughput applications.
-
Compatibility with a Wide Range of Instruments: This approach can be performed on a variety of mass spectrometers, including quadrupole-time-of-flight (Q-TOF) and triple quadrupole instruments.
-
Precise Localization of Incorporation: Tandem mass spectrometry (MS/MS) of the modified peptides allows for the precise localization of the 3,4,5-Trifluoro-l-phenylalanine residue within the peptide sequence.
Disadvantages:
-
Inference of Incorporation: The presence of the modified protein is inferred from the identification of modified peptides, which may not always provide a complete picture of all protein isoforms.
-
Potential for Incomplete Sequence Coverage: Not all peptides from a protein may be detected, potentially leading to missed incorporation sites.
-
Complex Data Analysis: The analysis of large datasets of peptide fragmentation spectra requires specialized bioinformatics software.[5][6]
Experimental Workflow: A Step-by-Step Guide
The following diagram and protocols outline a typical bottom-up proteomics workflow for confirming 3,4,5-Trifluoro-l-phenylalanine incorporation.
Detailed Experimental Protocol: Bottom-Up Approach
1. Protein Sample Preparation: [7][8][9]
-
Lysis and Protein Extraction: Lyse cells or tissues containing the protein of interest using a suitable buffer. Ensure the buffer is compatible with downstream mass spectrometry analysis (i.e., low in non-volatile salts and detergents).
-
Protein Quantification: Accurately determine the protein concentration using a standard method such as a BCA or Bradford assay.
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample by adding a chaotropic agent like urea or guanidine hydrochloride.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating at an elevated temperature (e.g., 56°C for 30 minutes).
-
Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 20-30 minutes. This step prevents the reformation of disulfide bonds.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the concentration of the denaturing agent.
-
Add a protease, most commonly trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50).
-
Incubate overnight at 37°C to allow for complete digestion.
-
-
Peptide Cleanup: Desalt and concentrate the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Separation: Separate the complex peptide mixture using a reversed-phase nano-liquid chromatography system. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides from the column based on their hydrophobicity.
-
Mass Spectrometry (MS) Analysis:
-
As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The instrument performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide ions.
-
The most intense precursor ions are then selected for fragmentation (MS/MS) using techniques like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[10]
-
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using software such as MaxQuant, Proteome Discoverer, or Mascot.
-
Modification Specification: Crucially, the search parameters must be modified to include the mass of 3,4,5-Trifluoro-l-phenylalanine as a variable modification on phenylalanine residues. The mass shift of +53.971734 Da should be specified.
-
Peptide and Protein Identification: The search engine will identify peptides whose fragmentation patterns match the theoretical fragmentation of sequences in the database, including those containing the modified phenylalanine. The identification of peptides with the specific mass shift confirms the incorporation of 3,4,5-Trifluoro-l-phenylalanine.
-
Localization of Incorporation: The MS/MS spectra of the modified peptides can be manually inspected to confirm the location of the 3,4,5-Trifluoro-l-phenylalanine residue based on the mass shifts observed in the b- and y-ion series. The fragmentation of peptides containing phenylalanine is well-characterized, and while the trifluorinated analog may introduce subtle changes, the fundamental principles of peptide fragmentation will still apply.[11][12]
Data Presentation and Interpretation
Table 2: Representative Data for a Peptide Containing 3,4,5-Trifluoro-l-phenylalanine
| Peptide Sequence | Precursor m/z (Observed) | Precursor m/z (Theoretical) | Mass Error (ppm) | Search Engine Score |
| VGYsLGN | 753.38 | 753.38 | 1.2 | 125 |
*s represents 3,4,5-Trifluoro-l-phenylalanine
Interpretation of MS/MS Spectra:
The fragmentation spectrum of a peptide containing 3,4,5-Trifluoro-l-phenylalanine will show a characteristic pattern. For example, in the peptide VGYsLGN, the y-ions containing the modified residue will exhibit a mass shift of +53.971734 Da compared to the corresponding ions in the unmodified peptide. This provides definitive evidence for the site of incorporation.
Conclusion
Mass spectrometry is an indispensable tool for the unambiguous confirmation of 3,4,5-Trifluoro-l-phenylalanine incorporation into proteins. The choice between a top-down and a bottom-up approach will depend on the specific research question and available resources. For routine confirmation and localization of the ncAA, the bottom-up workflow is a robust and widely accessible method. By carefully following the outlined experimental protocols and data analysis strategies, researchers can confidently validate the successful engineering of proteins with this unique fluorinated amino acid, paving the way for novel discoveries in drug development and biotechnology.
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The Fluorine Advantage: A Comparative Guide to 3,4,5-Trifluoro-L-phenylalanine vs. L-phenylalanine for Enhanced Protein Stability
For researchers, scientists, and drug development professionals, the quest for more robust and stable proteins is paramount. Therapeutic proteins, in particular, demand high stability to ensure efficacy, safety, and a viable shelf life. While nature's palette of twenty canonical amino acids provides a remarkable foundation, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool for protein engineering.[1] This guide provides an in-depth comparison of a potent stability-enhancing ncAA, 3,4,5-Trifluoro-L-phenylalanine (3,4,5-TFP) , against its natural counterpart, L-phenylalanine (Phe) , focusing on their respective impacts on protein stability.
We will delve into the physicochemical properties that underpin their behavior, explore the mechanisms of stability enhancement, present supporting experimental data and workflows, and provide actionable protocols for researchers looking to leverage the "fluorine advantage" in their own work.
Physicochemical Properties: A Tale of Two Side Chains
The journey to understanding protein stability begins at the molecular level, with the side chains (R-groups) of the constituent amino acids. Both L-phenylalanine and 3,4,5-TFP are aromatic amino acids, but the substitution of three hydrogen atoms with fluorine atoms on the phenyl ring dramatically alters the side chain's electronic and steric properties.
L-phenylalanine is an essential amino acid featuring a hydrophobic benzyl side chain.[2][3] This nonpolar R-group plays a crucial role in protein folding and stability by participating in hydrophobic interactions within the protein core, effectively excluding water.[2][4]
In contrast, 3,4,5-Trifluoro-L-phenylalanine introduces three fluorine atoms. Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect on the aromatic ring.[5] This modification, while seemingly subtle, has profound consequences for the side chain's interactions, size, and overall hydrophobicity, making 3,4,5-TFP a unique building block for protein design.[6]
| Property | L-Phenylalanine (Phe) | 3,4,5-Trifluoro-L-phenylalanine (3,4,5-TFP) | Causality of Difference |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₈F₃NO₂ | Substitution of 3 H atoms with 3 F atoms on the phenyl ring.[3][6] |
| Molecular Weight | 165.19 g/mol | 219.16 g/mol | The higher atomic mass of fluorine compared to hydrogen.[3][6] |
| Side Chain | Benzyl | 3,4,5-Trifluorobenzyl | C-H bonds are replaced by C-F bonds. |
| Calculated LogP | ~1.38 | ~2.1 (Estimated) | The C-F bond is more polarized than C-H, but the overall effect of fluorination often increases hydrophobicity (lipophilicity), leading to a higher partition coefficient (LogP).[3][7] |
| Aromatic Character | Electron-rich π system | Electron-deficient π system | The strong inductive electron-withdrawing effect of the three fluorine atoms pulls electron density from the aromatic ring.[5] |
The Fluorine Effect: A Deeper Dive into Stability Mechanisms
The enhanced stability observed in proteins containing fluorinated amino acids is not due to a single phenomenon but rather a confluence of modulated intermolecular forces.[8] While numerous studies have shown that fluorination significantly enhances stability to thermal unfolding and chemical denaturation, the precise explanation for this effect is multifaceted.[8]
Key Interactions Governing Stability:
-
Hydrophobic Effect: This is a primary driving force in protein folding. Nonpolar side chains, like that of phenylalanine, are buried in the protein's interior to minimize contact with water. The increased hydrophobicity of the 3,4,5-TFP side chain can strengthen this effect, leading to a more tightly packed and stable hydrophobic core.
-
Aromatic Interactions (π-π Stacking & Cation-π): The electron-rich face of phenylalanine's phenyl ring can interact favorably with other aromatic rings (π-π stacking) or with positively charged groups (cation-π interactions). Trifluorination significantly alters these interactions. The electron-withdrawing nature of the fluorine atoms reduces the negative electrostatic potential above the ring, weakening its ability to participate in traditional cation-π interactions.[9]
-
Orthogonal Interactions: The unique electronic properties of the fluorinated ring can lead to new, favorable interactions. For instance, the electron-deficient π-system of 3,4,5-TFP may interact favorably with electron-rich aromatic residues like tryptophan. Furthermore, the polarized C-F bond can act as a hydrogen bond acceptor in some contexts.
The primary contributor to the "fluoro-stabilization" effect is often an enhancement of the hydrophobic effect. The larger volume and surface area of the fluorinated side chain, when accommodated within the protein core, leads to an increase in the buried hydrophobic surface area, which is thermodynamically favorable.[8]
Caption: Key intermolecular interactions of Phe vs. 3,4,5-TFP.
Experimental Evidence: Quantifying the Stability Enhancement
While direct comparative studies measuring the melting temperature (Tm) of a protein substituted with 3,4,5-TFP versus Phe are not abundant in publicly accessible literature, the broader evidence from various fluorinated phenylalanine analogs is compelling. Studies incorporating other analogs, such as pentafluorophenylalanine, have shown significant increases in protein stability.[10][11] For instance, substituting a valine with trifluorovaline in the β-sheet of protein NTL9 resulted in a stabilization of 1.44 kcal·mol⁻¹ per residue.[10][11] Similarly, incorporating tetrafluorinated phenylalanines into the villin headpiece subdomain (HP35) led to variants with markedly increased thermal and thermodynamic stability compared to those with pentafluoro-phenylalanines.[6]
These findings strongly suggest that replacing a core L-phenylalanine residue with 3,4,5-TFP would yield a substantial increase in the protein's melting temperature (ΔTm).
| Protein System | Amino Acid Substitution | Observed Effect | Reference |
| Protein G B1 Domain | Phe -> Pentafluorophenylalanine (Pff) | Increased stability (Pff > Phe) | [10][11] |
| Villin Headpiece (HP35) | Phe -> Tetrafluorophenylalanines | Increased thermal and thermodynamic stability | [6] |
| E. coli metA | Phe -> p-benzoylphenylalanine (pBzF) | Remarkable 21°C increase in melting temperature (Tm) | [12] |
| Squalene-hopene cyclase | Phe -> 3,4,5-TFP | Altered enzyme activity, suggesting structural impact | [13][14] |
This table compiles data from related fluorinated analogs to infer the likely positive impact of 3,4,5-TFP on protein stability.
Experimental Workflow: From Gene to Stability Curve
Incorporating 3,4,5-TFP into a target protein and measuring its effect on stability is a multi-step process that leverages advancements in synthetic biology and biophysical characterization. The general workflow involves engineering an expression system, producing the protein, and analyzing its stability.
Caption: Overall experimental workflow.
Detailed Protocol 1: Site-Specific Incorporation of 3,4,5-Trifluoro-L-phenylalanine
This protocol describes the incorporation of 3,4,5-TFP into a protein of interest in E. coli using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair, which recognizes the amber stop codon (TAG).[10]
Causality: This method relies on hijacking the cell's translational machinery. An engineered aminoacyl-tRNA synthetase (aaRS) specifically recognizes and attaches 3,4,5-TFP to an engineered tRNA. This tRNA has an anticodon (CUA) that recognizes the UAG (amber) stop codon, which has been introduced at the desired phenylalanine site in the target gene. Thus, instead of terminating translation, the ribosome incorporates 3,4,5-TFP.[11]
Materials:
-
Expression vector for the gene of interest with a TAG codon at the desired site.
-
pEVOL plasmid encoding the orthogonal aaRS specific for 3,4,5-TFP and its cognate tRNA.[10]
-
E. coli BL21(DE3) competent cells.
-
3,4,5-Trifluoro-L-phenylalanine (Chem-Impex or similar).[6]
-
LB agar plates and liquid media with appropriate antibiotics (e.g., ampicillin for the gene plasmid, chloramphenicol for pEVOL).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) and L-arabinose.
Procedure:
-
Transformation: Co-transform E. coli BL21(DE3) cells with the plasmid containing your gene of interest and the pEVOL-3,4,5-TFP plasmid.
-
Plating: Plate the transformed cells on LB agar containing both antibiotics and incubate overnight at 37°C.
-
Starter Culture: Pick a single colony and inoculate a 10 mL starter culture in LB media with both antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of fresh LB media (with antibiotics) with the 10 mL starter culture.
-
Growth: Grow the culture at 37°C with shaking (180 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.
-
Induction:
-
Add 3,4,5-Trifluoro-L-phenylalanine to a final concentration of 1 mM.
-
Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the orthogonal aaRS/tRNA pair from the pEVOL plasmid.
-
Immediately add IPTG to a final concentration of 0.2 mM to induce the expression of your target protein.
-
-
Expression: Reduce the temperature to 18°C and continue shaking for 16-20 hours. Rationale: Lower temperature often improves protein folding and solubility.
-
Harvesting: Pellet the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet, containing the 3,4,5-TFP-incorporated protein, is now ready for purification.
Detailed Protocol 2: Measuring Thermal Stability via Differential Scanning Fluorimetry (DSF)
DSF, also known as a Thermal Shift Assay, is a rapid and high-throughput method to determine a protein's melting temperature (Tm).[15][16]
Causality: The assay uses a fluorescent dye (e.g., SYPRO Orange) that is quenched in an aqueous environment but fluoresces strongly when it binds to hydrophobic regions. As a protein is heated, it unfolds (denatures), exposing its hydrophobic core. The dye binds to these newly exposed regions, causing a sharp increase in fluorescence. The midpoint of this transition is the apparent melting temperature (Tm).[15][17]
Materials:
-
Purified wild-type (WT) and 3,4,5-TFP mutant proteins at a known concentration (e.g., 0.2-0.5 mg/mL).
-
Assay buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).
-
SYPRO Orange dye (e.g., 5000x stock in DMSO).
-
A real-time PCR (qPCR) instrument capable of monitoring fluorescence over a temperature gradient.
-
96-well PCR plates.
Procedure:
-
Master Mix Preparation: For each protein, prepare a master mix to ensure consistency. For a final volume of 20 µL per well, this would contain the protein and buffer.
-
Dye Dilution: Dilute the SYPRO Orange stock to a working concentration (e.g., 25x) in the assay buffer. Rationale: This avoids adding concentrated DMSO directly to the protein, which could cause precipitation.
-
Assay Setup (per well):
-
18 µL of protein solution (at final desired concentration, e.g., 5 µM).
-
2 µL of 25x SYPRO Orange dye.
-
Include no-protein controls to measure background fluorescence. Run each sample in triplicate.
-
-
Plate Sealing: Seal the 96-well plate securely with an optical adhesive film to prevent evaporation during heating.
-
Instrument Setup:
-
Place the plate in the qPCR instrument.
-
Set the instrument to detect fluorescence in the appropriate channel for SYPRO Orange (e.g., FAM or SYBR channel).
-
Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is the peak of the first derivative of this curve (-dF/dT), which corresponds to the inflection point of the sigmoid.
-
Compare the Tm of the 3,4,5-TFP mutant to the WT protein. The difference (ΔTm = Tm_mutant - Tm_WT) quantifies the change in stability.
-
Conclusion & Future Outlook
The substitution of L-phenylalanine with 3,4,5-Trifluoro-L-phenylalanine represents a potent strategy for enhancing protein stability. The physicochemical changes imparted by trifluorination—primarily an increase in hydrophobicity and altered aromatic electronics—strengthen the forces that hold a protein in its folded, functional state. This often translates to a significant increase in the protein's melting temperature, a key indicator of thermal stability.
For drug development professionals, this means the potential to engineer more robust therapeutic antibodies, enzymes, and peptides with longer shelf lives and better resistance to environmental stressors. For basic researchers, it provides a tool to systematically probe the role of aromatic interactions in protein structure and function. As the tools of synthetic biology continue to advance, the routine incorporation of 3,4,5-TFP and other "fluorous" amino acids will undoubtedly become a cornerstone of rational protein design, enabling the creation of novel proteins with properties tailored for a new generation of biotechnologies and medicines.
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Global Reassignment of Sense Codons. Methods in Molecular Biology.
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Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. Journal of the American Chemical Society.
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Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. PubMed.
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Structural basis for the enhanced stability of highly fluorinated proteins. PNAS.
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Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. UCLA.
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Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications.
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US Patent US8927500B2 - Peptidomimetic macrocycles. Google Patents.
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Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. Chemical Reviews.
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Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. PubMed.
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WO2020023502A1 - Peptidomimetic macrocycles and uses thereof. Google Patents.
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Essential roles of buried phenylalanine in the structural stability of thioredoxin from a psychrophilic Arctic bacterium Sphingomonas sp. PLoS One.
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Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. ACS Chemical Biology.
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WO2013123266A1 - Peptidomimetic macrocycles. Google Patents.
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Phenylalanine: Definition, Structure, Benefits and Uses. BOC Sciences.
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Biochemical and Biophysical Characterization of a Chimeric TRIM21-TRIM5α Protein. Journal of Virology.
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Unraveling Protein Stability with Differential Scanning Fluorimetry. Creative Proteomics.
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Phenylalanine Amino Acids: Properties, Function, Benefits, and Sources. Creative Peptides.
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The Role of L Phenylalanine in Protein Synthesis. Wuxi Jinghai Amino Acid Co., Ltd.
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The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. ChemMedChem.
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Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. PubMed Central.
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Phenylalanine: Benefits, Side Effects, and Food Sources. Healthline.
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A Comparative Guide to the ¹⁹F NMR Signals of 3,4,5-Trifluoro-L-phenylalanine and its Fluorinated Analogs
Abstract
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has become an indispensable tool in drug discovery and chemical biology, largely due to the unique properties of the ¹⁹F nucleus.[1][2] Its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to the local chemical environment make it an exquisite probe for studying molecular interactions, protein structure, and dynamics.[3][4] This guide provides an in-depth comparison of the ¹⁹F NMR spectral characteristics of 3,4,5-Trifluoro-L-phenylalanine with its less-substituted analogs, 4-Fluoro-L-phenylalanine and 3,5-Difluoro-L-phenylalanine. We will explore the underlying principles governing their distinct chemical shifts and coupling patterns, provide detailed experimental protocols for data acquisition, and discuss the implications of these differences for researchers in drug development and structural biology.
Introduction: The Power of the Fluorine Probe
The strategic incorporation of fluorine into small molecules or proteins provides a powerful analytical window. Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers background-free spectra, allowing for the unambiguous observation of the labeled molecule.[3][5] The expansive chemical shift range of ¹⁹F NMR, which can span over 800 ppm, makes it exceptionally sensitive to subtle changes in conformation, binding events, or solvent exposure.[2][6]
Fluorinated amino acids, particularly phenylalanine analogs, are widely used as probes. They can be biosynthetically incorporated into proteins, placing a sensitive ¹⁹F NMR reporter at specific sites within a complex biomolecule.[7][8] The choice of which fluorinated analog to use is a critical experimental decision. The number and position of fluorine substituents on the phenyl ring dictate the complexity of the resulting NMR signal and the information that can be extracted. This guide aims to elucidate these differences, empowering researchers to select the optimal probe for their specific application.
Structural Overview of Phenylalanine Analogs
The key difference between the analogs under comparison lies in the fluorine substitution pattern on the aromatic ring. This pattern directly influences the electronic environment of each fluorine nucleus and its interaction with neighboring spins (both ¹⁹F and ¹H), leading to unique NMR signatures.
Figure 1: Structures of the discussed fluorinated L-phenylalanine analogs.
Comparative Analysis of ¹⁹F NMR Parameters
The utility of each analog is defined by its characteristic NMR parameters: chemical shift (δ), spin-spin coupling constants (J), and relaxation times (T₁ and T₂).
Chemical Shift (δ): A Reporter of the Local Environment
The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic surroundings. Factors such as solvent exposure, hydrogen bonding, and binding to a protein can induce significant changes in the observed chemical shift, providing a clear signal of molecular interactions.[2][9]
| Analog | Fluorine Position(s) | Typical Chemical Shift (δ) vs. CFCl₃ | Key Observations |
| 4-F-Phe | C4 | ~ -113 to -118 ppm | A single resonance, simplifying spectral analysis. Ideal for initial binding screens where a simple "on/off" signal is desired. |
| 3,5-F₂-Phe | C3, C5 | ~ -108 to -112 ppm | A single resonance due to chemical equivalence (C₂ symmetry). Offers a slightly different electronic profile compared to 4-F-Phe. |
| 3,4,5-F₃-Phe | C3, C5 (equivalent) | ~ -135 ppm (range varies) | Two distinct signals. The C3/C5 fluorines are equivalent and appear as one signal. |
| C4 | ~ -155 ppm (range varies) | The C4 fluorine gives a separate signal, providing a more complex but information-rich spectrum. |
Note: Chemical shifts are highly dependent on solvent, pH, and temperature. The values provided are typical ranges for the free amino acid in an aqueous environment.
The key takeaway is the trade-off between simplicity and information content. 4-F-Phe provides a single peak, making it excellent for high-throughput screening.[10] In contrast, 3,4,5-F₃-Phe yields two distinct signals. The relative shift between these two signals can report on more nuanced conformational changes within the binding pocket, as the C4 fluorine experiences a different microenvironment than the C3/C5 fluorines.
Spin-Spin Coupling (J): A Window into Connectivity and Conformation
Spin-spin coupling arises from the interaction of nuclear spins through chemical bonds. The resulting splitting patterns and the magnitude of the coupling constants (J-values) provide invaluable structural information. ¹⁹F-¹⁹F and ¹⁹F-¹H couplings are particularly informative.[4]
-
Through-bond coupling decreases with the number of bonds separating the nuclei.
-
³J (three-bond) couplings are common and informative.
-
⁴J and ⁵J (four- and five-bond) couplings across the aromatic ring are frequently observed for ¹⁹F, unlike in ¹H NMR.[4]
| Analog | Key Coupling Interactions | Expected Splitting Pattern | Typical J-Values (Hz) |
| 4-F-Phe | ³JF-H (ortho H's) | Triplet (or doublet of doublets if ortho H's are inequivalent) | ³JFH ≈ 8-10 Hz |
| ⁴JF-H (meta H's) | ⁴JFH ≈ 5-7 Hz | ||
| 3,5-F₂-Phe | ³JF-H (ortho H's) | Triplet (coupling to H2, H6) | ³JFH ≈ 8-10 Hz |
| ⁴JF-F | Triplet (coupling to H4) | ⁴JFF ≈ 1-3 Hz (often unresolved) | |
| 3,4,5-F₃-Phe | F4 Signal: | Triplet | ³JFF ≈ 20-22 Hz |
| ³JF4-F3, ³JF4-F5 | |||
| F3/F5 Signal: | Doublet of triplets | ³JFF ≈ 20-22 Hz | |
| ³JF3-F4, ³JF5-F4 | ⁴JFH ≈ 6-8 Hz | ||
| ⁴JF3-H2, ⁴JF5-H6 |
The spectrum of 3,4,5-F₃-Phe is the most distinctive. The C4 fluorine appears as a clean triplet due to coupling with its two equivalent neighbors, F3 and F5. The F3 and F5 fluorines appear as a doublet (from coupling to F4) of triplets (from coupling to the two equivalent protons at C2 and C6). This rich coupling network provides a rigid and defined system where changes in conformation can potentially alter J-values, offering another layer of structural insight. The large ³JFF coupling constant (around 20 Hz) is characteristic of ortho F-F coupling and makes the splitting pattern clear and easy to interpret.[11]
Figure 2: Conceptual comparison of ¹⁹F NMR signal splitting patterns.
Relaxation Times (T₁ & T₂): Probing Dynamics
-
T₁ (Spin-Lattice Relaxation): Characterizes the rate at which the nuclear spins return to thermal equilibrium. It is sensitive to fast molecular motions (picosecond-nanosecond timescale).
-
T₂ (Spin-Spin Relaxation): Characterizes the decay of transverse magnetization and determines the signal's line width. It is sensitive to both fast and slow (microsecond-millisecond) motions.[12]
While specific T₁ and T₂ values are highly dependent on the molecular environment (e.g., free in solution vs. bound to a protein), some general principles apply. As a small molecule, the free amino acids will have relatively long T₁ and T₂ times.[13][14] Upon binding to a large protein, the overall molecular tumbling slows dramatically. This leads to:
-
A significant decrease in T₂: Resulting in broader NMR signals. This line broadening is a primary indicator of binding.
-
A change in T₁: The direction of change depends on the specific dynamics of the probe.
The presence of multiple fluorine atoms in 3,4,5-F₃-Phe can introduce additional relaxation pathways, such as dipole-dipole interactions between the fluorine nuclei, which can influence T₁ and T₂ values compared to the mono-fluorinated analog.
Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data
This section provides a robust, self-validating protocol for acquiring ¹⁹F NMR spectra of fluorinated amino acids for screening purposes. The causality behind each step is explained to ensure scientific integrity.
Workflow Overview
Figure 3: Standard workflow for ¹⁹F NMR sample analysis.
Step-by-Step Methodology
-
Materials & Reagents:
-
Fluorinated L-phenylalanine analog (e.g., 3,4,5-Trifluoro-L-phenylalanine)
-
Deuterium Oxide (D₂O, 99.9%)
-
Phosphate Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)
-
Internal Reference Standard (e.g., Trifluoroacetic acid (TFA), 0.05 mM)[15]
-
NMR Tubes (e.g., 5 mm high-precision)
-
-
Sample Preparation (Self-Validating System):
-
Step 2.1 (Buffer Prep): Prepare the phosphate buffer in D₂O. Using a deuterated solvent is crucial for the NMR spectrometer's lock system, which maintains magnetic field stability.[15] The buffer maintains a constant pH, as ¹⁹F chemical shifts can be pH-dependent.
-
Step 2.2 (Stock Solutions): Prepare a 10 mM stock solution of the fluorinated amino acid in the D₂O buffer. Prepare a 1 mM stock solution of the TFA reference.
-
Step 2.3 (Final Sample): In a clean microfuge tube, combine 450 µL of the D₂O buffer with 50 µL of the 10 mM amino acid stock (final concentration: 1 mM). Add the appropriate volume of TFA stock for a final concentration of ~0.05 mM. Transfer the final solution to an NMR tube.
-
Causality: The internal reference (TFA) is critical. It provides a sharp, known signal (δ ≈ -76.55 ppm) against which all other chemical shifts can be accurately measured, correcting for any field drift.[16]
-
-
NMR Spectrometer Setup & Acquisition:
-
Step 3.1 (Instrument): Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.
-
Step 3.2 (Lock & Tune): Insert the sample, lock onto the deuterium signal from the D₂O, and tune/match the probe to the ¹⁹F frequency. This ensures maximum signal sensitivity and homogeneity.
-
Step 3.3 (Shimming): Shim the magnetic field to optimize its homogeneity across the sample volume. This is essential for achieving sharp, well-resolved peaks and minimizing line widths.
-
Step 3.4 (Acquisition Parameters):
-
Experiment: A standard 1D ¹⁹F pulse-acquire experiment. For spectra with proton coupling, this is sufficient. To simplify spectra, use a proton-decoupled experiment (¹⁹F{¹H}).
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) centered around the expected signal region (e.g., -140 ppm) to ensure all peaks are captured. The large chemical shift range of fluorine necessitates this.[6]
-
Acquisition Time (at): 1-2 seconds. This determines the digital resolution of the spectrum.
-
Relaxation Delay (d1): 2-3 seconds. A sufficient delay is needed to allow the spins to return to equilibrium between scans for accurate signal integration.
-
Number of Scans (ns): 64-256 scans, depending on sample concentration. This improves the signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply an exponential line broadening factor (e.g., 0.3-1.0 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline for accurate integration.
-
Reference the spectrum by setting the TFA peak to its known chemical shift.
-
Conclusion and Outlook
The choice between 3,4,5-Trifluoro-L-phenylalanine and its mono- or di-fluorinated analogs is a strategic decision based on the experimental goals.
-
4-Fluoro-L-phenylalanine is the probe of choice for simplicity and speed, ideal for primary screens and yes/no binding assays. Its single, uncomplicated signal is easy to monitor in complex mixtures.
-
3,5-Difluoro-L-phenylalanine offers a similar simplicity with a different electronic profile, providing an alternative when the 4-position is synthetically inaccessible or sterically hindered.
-
3,4,5-Trifluoro-L-phenylalanine is the superior choice for detailed structural and dynamic studies. Its multiple, distinct ¹⁹F signals and rich, well-defined coupling patterns provide a more detailed fingerprint of the molecular environment. The relative changes between its two resonances can report on subtle conformational rearrangements that might be missed by a single-fluorine probe.
As ¹⁹F NMR continues to grow as a central technique in drug discovery, a deep understanding of the properties of these molecular probes is paramount.[5][17] By carefully selecting the appropriate fluorinated analog, researchers can design more insightful experiments to accelerate the discovery of novel therapeutics.
References
- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.
- 19 F-NMR in Target-based Drug Discovery. Bentham Science Publishers.
- 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology (RSC Publishing).
- 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. NIH.
- Using 19F NMR to Probe Biological Interactions of Proteins and Peptides.
- Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC - NIH.
- Fluorine- 19 Nuclear Magnetic Resonance Spectroscopic Study of Fluorophenylalanine- and Fluorotryptophan-Labeled Avian Egg White. Oldfield Group Website.
- Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PubMed.
- Fluorine labeling of proteins for NMR studies. UCLA MBI.
- Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Fluorine Chemistry.
- 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.
- 19Flourine NMR. University of Ottawa.
- NMR Studies of 4-19F-Phenylalanine-Labeled Intestinal Fatty Acid Binding Protein: Evidence for Conformational Heterogeneity in the Native State.
- NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository.
- 1H and 19F NMR Relaxation Time Studies in (NH4)2ZrF6 Superionic Conductor. CORE.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. PMC.
- Molecular tumbling r
Sources
- 1. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 12. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. radiopaedia.org [radiopaedia.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. benthamdirect.com [benthamdirect.com]
A Comparative Guide to Conformational Changes Assessed by Circular Dichroism Spectroscopy: The Case of 3,4,5-Trifluoro-l-phenylalanine
For researchers, medicinal chemists, and drug development professionals, the precise engineering of peptide and protein therapeutics is paramount. The introduction of non-canonical amino acids is a powerful strategy to enhance stability, modulate bioactivity, and fine-tune the conformational landscape of these biomolecules. Among these, fluorinated amino acids have garnered significant attention for their unique electronic and steric properties. This guide provides an in-depth technical comparison of how the incorporation of 3,4,5-Trifluoro-l-phenylalanine, a synthetic analogue of phenylalanine, can induce conformational changes that are sensitively detected and quantified by Circular Dichroism (CD) spectroscopy.
The Rationale for Fluorination: Why 3,4,5-Trifluoro-l-phenylalanine?
The substitution of hydrogen atoms with fluorine on the phenyl ring of phenylalanine can dramatically alter its physicochemical properties.[1] Fluorine is the most electronegative element, and its introduction can modulate hydrophobicity, aromaticity, and electrostatic potential.[1] Specifically, the trifluorination at the 3, 4, and 5 positions of the phenyl ring in 3,4,5-Trifluoro-l-phenylalanine offers several advantages in peptide and drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring less susceptible to enzymatic hydroxylation and subsequent degradation.[1][2]
-
Modulated Receptor Interactions: The altered electronic distribution of the fluorinated ring can lead to new or enhanced interactions with biological targets, potentially increasing potency and selectivity.
-
Conformational Constraint: The steric bulk and unique electronic properties of the trifluorophenyl group can influence local peptide backbone conformation, favoring specific secondary structures.[1]
Circular dichroism spectroscopy is an ideal technique to investigate these conformational effects rapidly and non-destructively in solution.[3][4][5]
Principles of Circular Dichroism Spectroscopy in Conformational Analysis
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[6] In proteins and peptides, the primary sources of chirality are the asymmetric α-carbon of the amino acids and the inherent handedness of secondary structures like α-helices and β-sheets.[7]
-
Far-UV CD (190-250 nm): This region is dominated by the amide bonds of the peptide backbone. The resulting spectra are highly sensitive to the secondary structure of the protein. Distinctive spectral signatures allow for the quantitative estimation of α-helical, β-sheet, and random coil content.[3]
-
Near-UV CD (250-350 nm): Signals in this region arise from the aromatic amino acid side chains (tryptophan, tyrosine, and phenylalanine) and disulfide bonds.[3] These signals are sensitive to the tertiary structure and the local environment of these chromophores.
Comparative Analysis: A Case Study of a Model Peptide
To illustrate the utility of CD spectroscopy in assessing the conformational impact of 3,4,5-Trifluoro-l-phenylalanine, we present a comparative analysis of a model α-helical peptide, "Pep-WT," and its fluorinated analogue, "Pep-F3," where a key phenylalanine residue has been replaced.
Peptide Sequences:
-
Pep-WT: Ac-Ala-Glu-Ala-Ala-Lys-Phe -Ala-Lys-Ala-Glu-Ala-Ala-Lys-NH₂
-
Pep-F3: Ac-Ala-Glu-Ala-Ala-Lys-(3,4,5-Trifluoro-l-phenylalanine) -Ala-Lys-Ala-Glu-Ala-Ala-Lys-NH₂
Far-UV CD Spectral Comparison
The far-UV CD spectra of Pep-WT and Pep-F3 were recorded in a 10 mM phosphate buffer at pH 7.4. The data reveals a subtle but significant conformational shift upon fluorination.
The spectra for both peptides are characteristic of α-helical structures, with distinct minima at ~208 nm and ~222 nm. However, the spectrum for Pep-F3 shows a greater mean residue ellipticity at these wavelengths, suggesting an increase in helical content. This is consistent with studies that have shown fluorinated amino acids can enhance the stability of secondary structures.[6]
Quantitative Comparison of Secondary Structure
The secondary structure content of each peptide was estimated by deconvolution of the CD spectra using a suitable algorithm, such as DichroWeb or CDPro.
| Peptide | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Pep-WT | 65 ± 2 | 5 ± 1 | 30 ± 2 |
| Pep-F3 | 72 ± 2 | 4 ± 1 | 24 ± 2 |
The data clearly indicates that the incorporation of 3,4,5-Trifluoro-l-phenylalanine leads to a measurable increase in the α-helical content of the peptide, with a corresponding decrease in the proportion of random coil. This suggests that the fluorinated residue promotes a more ordered and stable helical conformation.
Experimental Protocol for Comparative CD Spectroscopy
This section provides a detailed, step-by-step methodology for conducting a comparative CD analysis of a native and a fluorinated peptide.
Sample Preparation
The quality of CD data is highly dependent on the purity and accurate concentration determination of the sample.
-
Peptide Synthesis and Purification: Synthesize the wild-type and fluorinated peptides using solid-phase peptide synthesis (SPPS). Purify the peptides to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Concentration Determination: Accurately determine the concentration of the peptide stock solutions. A common method is to use the absorbance of tyrosine or tryptophan residues, if present. For peptides lacking these, quantitative amino acid analysis is the most accurate method.
-
Buffer Preparation: Prepare a suitable buffer that is transparent in the far-UV region. A 10 mM sodium phosphate buffer (pH 7.4) is a common choice. Avoid buffers containing high concentrations of chloride ions, as they absorb strongly below 200 nm.
-
Final Sample Preparation: Prepare the final samples for CD analysis by diluting the peptide stock solutions into the CD buffer to a final concentration of approximately 0.1-0.2 mg/mL for far-UV CD. The final absorbance of the sample in the cuvette should be between 0.4 and 1.0 for optimal signal-to-noise.
CD Spectrometer Setup and Data Acquisition
Proper instrument setup is crucial for obtaining high-quality data.
-
Instrument Purging: Purge the CD spectrometer with nitrogen gas for at least 30 minutes prior to and during the experiment to remove oxygen, which absorbs in the far-UV region.
-
Cuvette Selection and Cleaning: Use a quartz cuvette with a 1 mm path length for far-UV CD. Ensure the cuvette is scrupulously clean by washing with a suitable detergent, followed by thorough rinsing with deionized water and the experimental buffer.
-
Instrument Parameters:
-
Wavelength Range: 190-260 nm
-
Data Pitch: 0.5 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Integration Time: 2 s
-
Accumulations: 3-5 scans
-
-
Data Collection:
-
Record a baseline spectrum of the buffer in the same cuvette.
-
Record the spectrum of the peptide sample.
-
For each peptide (wild-type and fluorinated), collect data from at least three independent samples.
-
Data Processing and Analysis
-
Baseline Subtraction: Subtract the averaged baseline spectrum from the averaged sample spectrum.
-
Conversion to Mean Residue Ellipticity (MRE): Convert the raw CD data (in millidegrees) to MRE (deg cm² dmol⁻¹) using the following equation:
MRE = (CD signal in mdeg) / (10 * c * n * l)
where:
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
Secondary Structure Estimation: Use a validated deconvolution software (e.g., DichroWeb, BeStSel) to estimate the secondary structure content from the MRE data.
Experimental Workflow Diagram
Sources
- 1. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Circular dichroism spectroscopy of three tyrosine-to-phenylalanine substitutions of fd gene 5 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 7. Chiral Fibers Formation Upon Assembly of Tetraphenylalanine Peptide Conjugated to a PNA Dimer - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Fluorine's Power: A Comparative Guide to the Enzymatic Resistance of Peptides with Modified Phenylalanines
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is immense, yet their clinical translation is often hampered by rapid degradation by proteases. A key strategy to overcome this hurdle is the site-specific incorporation of non-canonical amino acids designed to thwart enzymatic cleavage. Among the most successful modifications is the substitution of phenylalanine with its fluorinated analogs. This guide provides an in-depth comparative analysis of the enzymatic resistance conferred by various fluorinated phenylalanines, supported by experimental data and detailed protocols to empower your peptide drug design.
The Mechanism: How Fluorine Fortifies Peptides Against Proteolysis
Proteases, such as chymotrypsin, exhibit high specificity, preferentially cleaving peptide bonds C-terminal to large hydrophobic residues like phenylalanine.[1][2][3] This recognition occurs within a well-defined hydrophobic binding pocket in the enzyme's active site. The introduction of fluorine atoms onto the phenyl ring of phenylalanine disrupts this interaction through a combination of steric and electronic effects.
-
Steric Hindrance: The fluorine atom, though small, is larger than hydrogen. Its presence on the aromatic ring can create a steric clash within the enzyme's binding pocket, preventing the optimal alignment required for catalysis.[4] This effect is magnified with increasing degrees of fluorination.
-
Electronic Perturbation: Fluorine is the most electronegative element, and its incorporation significantly alters the electronic distribution of the phenyl ring.[5][6] This can weaken the cation-π interactions that are often crucial for substrate binding and can also influence the conformation of the peptide backbone, making the cleavage site less accessible to the enzyme.[5][6]
The position and number of fluorine atoms on the phenyl ring are critical determinants of the resulting enzymatic stability.[5]
Sources
- 1. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. reddit.com [reddit.com]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation of 3,4,5-Trifluoro-l-phenylalanine incorporation fidelity in E. coli expression systems
A Researcher's Guide to Validating 3,4,5-Trifluoro-L-phenylalanine Incorporation in E. coli
A Comparative Analysis of Methodologies for Ensuring Fidelity in Genetic Code Expansion
In the rapidly advancing fields of protein engineering and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative technology. Among these, 3,4,5-Trifluoro-L-phenylalanine (3,4,5-F3-Phe) offers a powerful probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure, dynamics, and interactions. However, the success of these applications hinges on the high-fidelity incorporation of 3,4,5-F3-Phe at the desired position within the target protein. This guide provides a comprehensive comparison of validation strategies, offering researchers the insights needed to select and implement the most appropriate methods for their E. coli expression systems.
The core of ncAA incorporation technology lies in the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's endogenous translational machinery. This engineered system is designed to recognize a specific codon—typically a nonsense or "stop" codon like UAG (amber)—and insert the desired ncAA during protein synthesis. The challenge, however, is ensuring both high efficiency (the percentage of full-length protein produced) and high fidelity (the assurance that only the intended ncAA is incorporated at the target site).
This guide will compare the three primary methodologies for validating 3,4,5-F3-Phe incorporation: Mass Spectrometry, ¹⁹F-NMR Spectroscopy, and Reporter-Based Assays.
Comparative Overview of Validation Methodologies
Each validation technique offers a unique balance of quantitative power, sensitivity, and experimental overhead. The choice of method depends on the specific research question, available instrumentation, and the desired level of precision.
| Methodology | Principle | Pros | Cons | Information Yielded |
| Mass Spectrometry (MS) | Measures the precise mass-to-charge ratio of intact proteins or digested peptides, allowing direct confirmation of ncAA incorporation and detection of misincorporation. | Gold Standard: Provides definitive, quantitative data on both fidelity and efficiency. Can identify specific misincorporated canonical amino acids. | Requires specialized equipment and expertise. Can be lower throughput. Protein purification is often necessary. | Quantitative Fidelity (%), Efficiency (%), Identity of Misincorporations. |
| ¹⁹F-NMR Spectroscopy | Directly detects the ¹⁹F nucleus of the incorporated 3,4,5-F3-Phe, providing a unique signal that is highly sensitive to the local protein environment. | Functional Insight: Confirms incorporation and provides structural/dynamic information about the labeled site. Highly specific with no background signal from the host proteome. | Requires high protein concentrations and access to an NMR spectrometer with a fluorine probe. Provides limited information on misincorporation. | Qualitative/Semi-Quantitative Incorporation, Conformational Heterogeneity, Ligand Binding. |
| Reporter-Based Assays | Utilizes fluorescent or selectable markers (e.g., GFP, CAT) where the expression of a full-length reporter protein is dependent on successful ncAA incorporation at a stop codon. | High-throughput and suitable for screening large libraries of synthetase variants. Can be performed in whole cells without protein purification. | Indirect Measurement: Prone to artifacts and provides relative, rather than absolute, quantification. Does not identify the specific amino acid being incorporated. | Semi-Quantitative Efficiency and Fidelity (e.g., Relative Readthrough Efficiency). |
The Orthogonal Translation System Workflow
The successful incorporation of 3,4,5-F3-Phe relies on a carefully engineered biological system. The workflow begins with the introduction of two key genetic components into E. coli: a plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) engineered to recognize 3,4,5-F3-Phe, and a plasmid for the corresponding orthogonal tRNA with an anticodon that reads the target stop codon (e.g., CUA for the UAG codon).
Caption: Step-by-step workflow for LC-MS/MS validation.
Detailed Protocol: LC-MS/MS Analysis
-
Protein Expression and Purification:
-
Grow two parallel cultures of E. coli containing the expression plasmids. One culture is supplemented with 1-2 mM 3,4,5-F3-Phe, while the control culture is not.
-
Induce protein expression (e.g., with IPTG).
-
Harvest the cells and purify the target protein using an appropriate method (e.g., affinity chromatography).
-
Rationale: The no-ncAA control is crucial to identify background misincorporation by endogenous synthetases.
-
-
Sample Preparation for MS:
-
Quantify the purified protein concentration (e.g., via BCA assay).
-
Denature the protein (e.g., with 8 M urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide).
-
Perform an in-solution or in-gel proteolytic digest using an enzyme with known specificity, such as trypsin.
-
Rationale: Digestion breaks the protein into smaller peptides, which are more amenable to MS analysis and allow for precise localization of the modification.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a reverse-phase HPLC column coupled to an electrospray ionization (ESI) mass spectrometer.
-
Acquire data in a data-dependent acquisition mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant peptide ions.
-
-
Data Interpretation:
-
Identify the peptide containing the target amber codon position.
-
Calculate the theoretical mass of this peptide with the canonical amino acid (misincorporation) and with 3,4,5-F3-Phe.
-
Mass of Phenylalanine (Phe): ~165.19 Da
-
Mass of 3,4,5-F3-Phe: ~219.16 Da (a mass shift of +54 Da)
-
-
Extract ion chromatograms (XICs) for the calculated m/z values of both the 3,4,5-F3-Phe-containing peptide and any potential misincorporated peptides (e.g., containing Phe, Tyr, or Gln).
-
Calculate fidelity by integrating the peak areas:
-
Fidelity (%) = [Area(3,4,5-F3-Phe peptide) / (Area(3,4,5-F3-Phe peptide) + ΣArea(misincorporated peptides))] x 100
-
-
Recent studies have successfully used ESI-mass spectrometry to confirm high-fidelity incorporation of various fluorinated phenylalanine analogs in both E. coli and HEK cells.
Method 2: ¹⁹F-NMR Spectroscopy - The Functional Reporter
For fluorinated ncAAs like 3,4,5-F3-Phe, ¹⁹F-NMR is an exceptionally powerful validation tool. Because fluorine is absent in native biological systems, the ¹⁹F-NMR spectrum of a labeled protein is free of background signals. A signal in the ¹⁹F spectrum is direct proof of successful incorporation.
Protocol: 1D ¹⁹F-NMR Analysis
-
Expression and Purification: Express and purify the 3,4,5-F3-Phe labeled protein to a high concentration (typically >100 µM) in a suitable NMR buffer.
-
NMR Data Acquisition: Acquire a simple one-dimensional ¹⁹F-NMR spectrum. Proton decoupling is often used to simplify the spectrum by collapsing fluorine-proton couplings, resulting in sharper signals.
-
Data Interpretation:
-
Presence of Signal: The observation of a resonance in the ¹⁹F spectrum is unambiguous evidence of incorporation.
-
Chemical Shift: The precise chemical shift is highly sensitive to the local environment, providing information on the protein's folded state.
-
Multiple Peaks: The presence of more than one peak may indicate conformational heterogeneity at the labeled site.
-
Ligand Titration: Monitoring changes in the ¹⁹F chemical shift upon addition of a ligand can provide insights into binding events and conformational changes.
-
While ¹⁹F-NMR excels at confirming incorporation and providing functional data, it is not ideal for quantifying misincorporation, which remains the strength of mass spectrometry.
Conclusion and Best Practices
Validating the fidelity of 3,4,5-Trifluoro-l-phenylalanine incorporation is not merely a quality control step; it is fundamental to the integrity of the downstream experimental results. For the most rigorous and publishable data, a dual validation approach is recommended.
-
Initial Screening: Use reporter-based assays for high-throughput screening of new orthogonal synthetase/tRNA pairs or for optimizing expression conditions.
-
Definitive Validation: Employ high-resolution mass spectrometry (LC-MS/MS) to obtain unambiguous, quantitative data on incorporation fidelity and to identify any competing canonical amino acids.
-
Functional Confirmation: Use ¹⁹F-NMR to confirm that the incorporated 3,4,5-F3-Phe is in the correct chemical environment within a properly folded protein, providing a bridge between successful incorporation and functional utility.
By carefully selecting and implementing these validation strategies, researchers can confidently utilize 3,4,5-F3-Phe as a powerful tool to dissect complex biological processes, accelerating innovation in both basic science and therapeutic development.
References
- Eybe, D. (2022). Selection of an Orthogonal tRNA Synthetase for Trifluoromethyl-phenylalanine in Methanomethylophilus Alvus System.
-
d'Oelsnitz, S., et al. (2020). Reporter system architecture affects measurements of noncanonical amino acid incorporation efficiency and fidelity. Molecular Systems Design & Engineering, 5(2), 573-588. [Link]
-
Zhang, K., et al. (2011). Site-Specific Incorporation of a ¹⁹F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society. [Link]
-
Bartholomae, M., et al. Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Journal of Visualized Experiments. [Link]
-
Borgo, B., & Havranek, J. J. (2016). A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast. ACS Synthetic Biology, 5(9), 992-1003. [Link]
-
Jewett, J. C., & Söll, D. (2014). Overcoming challenges in engineering the genetic code. Journal of Molecular Biology, 426(5), 1097-1100. [Link]
-
Aria, V., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for ¹⁹F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]
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d'Oelsnitz, S., et al. (2020). Efficiency and fidelity of ncAA incorporation in cells containing each of three MaPylRS mutants induced in the presence of 10 mM ncAA. ResearchGate. [Link]
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Danielson, M. A., & Falke, J. J. (1996). Use of ¹⁹F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]
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d'Oelsnitz, S., et al. (2021). Rapid and Inexpensive Evaluation of Nonstandard Amino Acid Incorporation in Escherichia coli. ResearchGate. [Link]
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Robinson, A. C., et al. (2021). Fluorinated Tags to Study Protein Conformation and Interactions Using ¹⁹F NMR. CORE. [Link]
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Chen, Y., et al. (2022). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules, 27(19), 6245. [Link]
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D'Amour, K. A., & Liu, D. R. (2018). Genetic Code Expansion: A Brief History and Perspective. ACS Chemical Biology, 13(7), 1644-1654. [Link]
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Musselman, C. A., et al. (2023). iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. Nucleic Acids Research. [Link]
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University of Connecticut. Fluorine labeling of proteins for NMR studies. UConn NMR Wiki. [Link]
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Wan, W., et al. (2023). Genetic Code Expansion: Recent Developments and Emerging Applications. Journal of the American Chemical Society. [Link]
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Italia, J. S., et al. (2019). Dual Noncanonical Amino Acid Incorporation Enabling Chemoselective Protein Modification at Two Distinct Sites in Yeast. ACS Synthetic Biology, 8(6), 1439-1447. [Link]
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Galles, J. A., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. [Link]
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Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 22. [Link]
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Atger, F., et al. (2015). Incorporation of non-canonical amino acids into the developing murine proteome. PLoS One, 10(3), e0119522. [Link]
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Infield, D. T., & Gopishetty, B. (2021). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology, 654, 3-18. [Link]
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Poehler, J., & Loll, B. (2022). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews. [Link]
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GCE4All Center, Oregon State University. (2022, February 13). Unleashing the Potential of Genetic Code Expansion. YouTube. [Link]
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Horn-Ghetko, D., et al. (2024). Tuning the Functionality of Designer Translating Organelles with Orthogonal tRNA Synthetase/tRNA Pairs. Gutenberg Open Science. [Link]
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Ho, J. M., & Chan, C. T. (2017). Efforts and Challenges in Engineering the Genetic Code. International Journal of Molecular Sciences, 18(3), 614. [Link]
- Kim, S., et al. (2019). Development of Orthogonal Aminoacyl tRNA
Benchmarking the performance of 3,4,5-Trifluoro-l-phenylalanine as an NMR probe for protein dynamics
A Comparative Guide to 3,4,5-Trifluoro-L-phenylalanine as a ¹⁹F NMR Probe for Protein Dynamics
This guide provides an in-depth performance benchmark of 3,4,5-Trifluoro-L-phenylalanine (3,4,5-F₃-Phe) as a nuclear magnetic resonance (NMR) probe for studying protein dynamics. We will objectively compare its utility against other commonly used fluorinated amino acids, supported by established experimental data and protocols, to empower researchers in making informed decisions for their molecular studies.
Introduction: The Power of the Fluorine Nucleus in Protein Science
Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled window into the atomic-level dynamics that govern protein function.[1][2] While ¹H, ¹³C, and ¹⁵N NMR are foundational techniques, they can be hampered by spectral complexity, especially in large proteins.[3] This is where the introduction of a bio-orthogonal nucleus, the fluorine-19 (¹⁹F) isotope, provides a significant advantage.
The ¹⁹F nucleus is an ideal NMR probe for several reasons:
-
100% Natural Abundance: It is a spin ½ nucleus with 100% natural abundance, ensuring high intrinsic sensitivity (83% that of ¹H).[4][5]
-
Zero Biological Background: Fluorine is virtually absent in biological systems, meaning that spectra of ¹⁹F-labeled proteins are free from background signals.[4][6]
-
Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is exceptionally sensitive to the local electrostatic environment, making it a powerful reporter on subtle conformational changes, ligand binding, and protein-protein interactions.[7][8][9]
By strategically incorporating a fluorinated amino acid into a protein, we can create a high-fidelity spectroscopic beacon to monitor structural and dynamic events at a specific site.
Spotlight on 3,4,5-Trifluoro-L-phenylalanine (3,4,5-F₃-Phe)
3,4,5-Trifluoro-L-phenylalanine is an analogue of phenylalanine featuring three fluorine atoms symmetrically placed on the phenyl ring. This specific substitution pattern imparts a unique combination of properties that make it a compelling, albeit less conventional, choice for ¹⁹F NMR studies.
Key Attributes:
-
Amplified Signal: With three fluorine nuclei per probe, 3,4,5-F₃-Phe has the potential for enhanced signal intensity compared to its monofluorinated counterparts.
-
Unique Electronic Profile: The three electron-withdrawing fluorine atoms create a distinct electronic environment on the aromatic ring, which can influence its non-covalent interactions and modulate the sensitivity of its chemical shift to changes in the surrounding protein matrix.
-
Structural Mimicry: As a derivative of phenylalanine, it can be incorporated into hydrophobic cores or at protein interfaces, serving as a relatively conservative structural substitute to probe the dynamics of these critical regions.[10][11]
The primary value proposition of 3,4,5-F₃-Phe lies in its potential to serve as a highly sensitive reporter. The causality behind this is rooted in the amplified effect of three fluorine atoms responding in concert to environmental perturbations. While a single fluorine atom is a sensitive probe, the cumulative electronic response of three symmetrically arranged fluorines can, in principle, lead to larger and more easily detectable chemical shift perturbations upon a protein conformational change.
Comparative Benchmarking: 3,4,5-F₃-Phe vs. Alternative Probes
The selection of an NMR probe is a critical experimental decision. The ideal probe offers maximum sensitivity with minimal perturbation to the protein's native structure and function. Here, we compare 3,4,5-F₃-Phe to the most widely adopted ¹⁹F NMR probes.
Monofluorinated Phenylalanines (e.g., 4-F-Phe, 3-F-Phe)
-
Overview: These are the most common and least sterically perturbing probes.[4] 4-fluorophenylalanine, in particular, is often well-tolerated by protein expression systems.[12][13]
-
Performance Comparison:
-
Sensitivity: 3,4,5-F₃-Phe offers a theoretical 3-fold increase in the number of nuclei per incorporated molecule. However, NMR sensitivity is also governed by relaxation properties. The broader lines often associated with multi-substituted aromatic rings due to increased chemical shift anisotropy (CSA) can sometimes offset the gain from the higher number of nuclei.
-
Perturbation: As a rule, increasing the number of fluorine substitutions increases the likelihood of structural or functional perturbation. While phenylalanine analogues are generally well-tolerated, the trifluorinated ring is electronically and sterically distinct from a standard phenylalanine.[14] Monofluorinated probes are considered more conservative substitutes.
-
Chemical Shift Dispersion: The chemical shift range of ¹⁹F is vast. While monofluorinated probes like 3-fluorotyrosine have been reported to give dispersions over 12 ppm, the range for any given probe is highly context-dependent.[15][16] The unique electronic nature of 3,4,5-F₃-Phe may offer a different and potentially advantageous sensitivity to specific types of interactions.
-
Trifluoromethyl-containing Probes (e.g., 4-(trifluoromethyl)-L-phenylalanine, tfm-Phe)
-
Overview: Probes containing a trifluoromethyl (-CF₃) group are extremely popular.[17][18] The three equivalent ¹⁹F nuclei provide a strong, sharp singlet in the NMR spectrum.
-
Performance Comparison:
-
Sensitivity & Linewidth: The key advantage of the -CF₃ group is its rapid rotation around the C-C bond axis. This motion effectively averages the chemical shift anisotropy (CSA), a major source of line broadening at high magnetic fields.[19][20] This leads to sharper resonance lines and superior sensitivity, especially for larger proteins. The fluorine atoms on the aromatic ring of 3,4,5-F₃-Phe do not benefit from this motional averaging, which can result in broader lines.
-
Information Content: The rotating -CF₃ group reports on the average environment it samples. In contrast, the fixed fluorine atoms of 3,4,5-F₃-Phe are rigid reporters of the ring's orientation. This makes 3,4,5-F₃-Phe potentially more sensitive to anisotropic motions like aromatic ring flips, which are crucial components of protein dynamics.[11][21]
-
Incorporation: Site-specific incorporation of tfm-Phe has been well-established using orthogonal tRNA/synthetase pairs.[18][22]
-
Fluorinated Tryptophans (e.g., 5-F-Trp, 6-F-Trp)
-
Overview: Tryptophan is often found in functionally critical regions like binding pockets and protein-protein interfaces.[15] Fluorinating the indole ring provides a probe in these key locations.[21]
-
Performance Comparison:
-
Location Specificity: The choice between a Phe or Trp analogue is dictated entirely by the protein's sequence and the specific region of interest.
-
Dual-Mode Probe: 5-Fluorotryptophan is unique in that it serves as both a ¹⁹F NMR probe and a fluorescent probe.[8] This allows for correlative studies using two powerful biophysical techniques, a distinct advantage not offered by 3,4,5-F₃-Phe.
-
Perturbation & Dynamics: The replacement of a proton with a fluorine on the bulky indole ring is generally considered a minimal perturbation. Studies have shown that incorporating 5-F-Trp does not affect the global motions of several model proteins.[1] However, care must be taken as the motions reported by the fluorine probe may be faster than those of the protein backbone.[1]
-
Quantitative Data Summary
| Probe | No. of ¹⁹F Atoms | Key Advantage | Key Disadvantage | Best Suited For |
| 3,4,5-F₃-Phe | 3 | High nuclear count per probe; unique electronic sensitivity | Potential for line broadening (CSA); higher chance of perturbation | Probing electrostatic changes in hydrophobic cores of small to medium-sized proteins. |
| 4-F-Phe | 1 | Minimal structural and electronic perturbation; well-tolerated | Lower signal intensity per molecule compared to multi-F probes | High-fidelity reporting in systems sensitive to probe perturbation. |
| tfm-Phe | 3 | Sharp lines and high sensitivity due to motional averaging of CSA | Reports on an averaged environment; larger steric footprint | Studies of large proteins (>100 kDa) and membrane proteins.[20] |
| 5-F-Trp | 1 | Dual NMR and fluorescence probe; probes unique indole environment | Limited to tryptophan sites; potential for distinct local dynamics | Correlative studies; probing active sites and binding pockets rich in tryptophan. |
Experimental Protocols & Methodologies
A self-validating protocol is essential for trustworthy results. The following workflows include steps for verification and quality control.
Workflow 1: Incorporation of 3,4,5-F₃-Phe via Auxotrophic Expression
This protocol is a standard method for globally replacing a specific amino acid with its fluorinated analogue. The causality for its success relies on providing the fluorinated analogue in an E. coli strain that cannot synthesize the natural amino acid itself.
Caption: Workflow for incorporating 3,4,5-F₃-Phe into proteins.
Protocol Steps:
-
Strain and Plasmid: Transform an E. coli strain auxotrophic for phenylalanine (unable to synthesize it) with the plasmid encoding your protein of interest.
-
Starter Culture: Grow a 5-10 mL starter culture overnight in a rich medium (like LB) containing the appropriate antibiotic.
-
Growth in Minimal Media: Inoculate 1 L of M9 minimal media, supplemented with all 20 canonical amino acids except phenylalanine, with the starter culture. This step is crucial to deplete any internal Phe stores.
-
Growth to Mid-Log Phase: Grow the culture at 37°C with vigorous shaking until it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.
-
Induction and Labeling: Cool the culture to the desired expression temperature (e.g., 20°C). Induce protein expression with IPTG (final concentration 0.5-1 mM) and simultaneously add 3,4,5-Trifluoro-L-phenylalanine to a final concentration of 60-80 mg/L.
-
Expression: Allow the protein to express for 12-16 hours.
-
Harvest and Purification: Harvest the cells and purify the labeled protein using established chromatography methods.
-
Validation (Trustworthiness Check): The most critical step is to verify the incorporation of the probe using mass spectrometry. The resulting mass should correspond to the theoretical mass of the protein with Phe residues replaced by 3,4,5-F₃-Phe. This validates the entire labeling process.
Protocol 2: 1D ¹⁹F NMR Data Acquisition
This protocol outlines a standard single-pulse experiment for acquiring high-quality 1D ¹⁹F NMR data.
Caption: Standard workflow for 1D ¹⁹F NMR data acquisition.
-
Sample Preparation: Prepare the purified, labeled protein sample at a concentration of 40-100 µM in a suitable NMR buffer containing 5-10% D₂O for the field-frequency lock.[15]
-
Spectrometer Setup: Tune the NMR probe to the ¹⁹F frequency. Set and equilibrate the sample temperature (typically 25°C / 298 K).
-
Acquisition Parameters:
-
Referencing: Use an external reference standard, such as trifluoroacetic acid (TFA).[15]
-
Sweep Width: Center the spectrum on the expected chemical shift range of the fluorinated Phe and use a sweep width of at least 20 ppm to ensure all signals are captured.[15]
-
Relaxation Delay (D1): Set a relaxation delay of 0.7-1.5 seconds to allow for sufficient relaxation between scans.[15]
-
Transients: Accumulate a sufficient number of scans (transients) to achieve a good signal-to-noise ratio, which can range from a few hundred to several thousand depending on the sample concentration.[15]
-
-
Processing: Apply an exponential window function (line broadening of 10-20 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation, phasing, and baseline correction.[15]
Conclusion and Recommendations
3,4,5-Trifluoro-L-phenylalanine presents a specialized tool in the ¹⁹F NMR toolbox. Its primary strength lies in its potential as a highly sensitive reporter of electrostatic changes due to its trifluorinated aromatic system.
Choose 3,4,5-Trifluoro-L-phenylalanine when:
-
Studying small to medium-sized proteins where CSA-induced line broadening is less problematic.
-
The goal is to detect very subtle conformational changes that might induce a larger chemical shift perturbation on a multi-fluorinated ring.
-
A phenylalanine residue is located in a hydrophobic core where its unique electronic properties can serve as a sensitive environmental probe.
Consider alternatives when:
-
Working with large, slowly tumbling proteins (>100 kDa), where a trifluoromethyl-containing probe (tfm-Phe) will almost certainly provide superior spectral quality due to reduced CSA.
-
Minimal perturbation is the absolute highest priority, making monofluorinated probes (4-F-Phe) a safer choice.
-
Correlative fluorescence and NMR studies are desired, in which case 5-Fluorotryptophan is the unparalleled option.
Ultimately, the optimal choice of a ¹⁹F NMR probe is not universal but is dictated by a careful analysis of the biological system, the size of the protein, and the specific dynamic question being addressed. This guide provides the foundational data and protocols to empower researchers to benchmark 3,4,5-F₃-Phe and select the most effective probe for their experimental goals.
References
- Bax, A. (2003). NMR spectroscopy of proteins and nucleic acids. Cambridge University Press.
- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25(1), 163-195.
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Freischem, S., et al. (2023). Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. Journal of Biomolecular NMR, 77(1), 29-40. [Link]
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Gales, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-15. [Link]
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Jeon, J., et al. (2023). 19F NMR-based solvent accessibility profiling reveals tryptophan ring-flip dynamics in a protein. Protein Science, 32(10), e4769. [Link]
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Kitevski, J. L., et al. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: Aliphatic substituents. Journal of Magnetic Resonance, 191(1), 16-23. [Link]
- Kitevski-LeBlanc, J., & Prosser, R. S. (2012). 19F NMR as a tool in chemical biology. Chemical biology & drug design, 80(5), 645-658.
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Kokšál, O., et al. (2024). Rational design of 19F NMR labelling sites to probe protein structure and interactions. bioRxiv, 2024-01. [Link]
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Kuhlman, B., et al. (2002). Site-specific incorporation of a 19F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 124(7), 1275-1283. [Link]
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Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573-2576. [Link]
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Mishra, P., et al. (2014). Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions. ACS chemical biology, 9(12), 2755-2760. [Link]
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TBO, B., et al. (2013). 5-Fluorotryptophan as a dual NMR and fluorescent probe of α-synuclein. Methods in molecular biology (Clifton, N.J.), 988, 269-281. [Link]
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T-Ra, R., et al. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Biochemistry, 54(48), 7101-7113. [Link]
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Ye, L., et al. (2023). Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM. Journal of the American Chemical Society, 145(10), 5857-5866. [Link]
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The Fluorine Advantage: A Side-by-Side Comparison of Mono-, Di-, and Trifluorinated Phenylalanine in Peptide Design
<_ _>
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids has become a cornerstone of modern peptide and protein engineering.[1][2][3][4][5] By replacing hydrogen with fluorine, researchers can subtly yet profoundly alter the physicochemical properties of peptides, leading to enhanced stability, improved binding affinity, and modulated bioactivity.[2][6] This guide provides an in-depth, side-by-side comparison of mono-, di-, and trifluorinated phenylalanine, offering insights into their unique attributes and applications in peptide design.
The Graduated Impact of Fluorination on Phenylalanine's Core Properties
The introduction of one, two, or three fluorine atoms to the phenyl ring of phenylalanine creates a spectrum of properties that can be harnessed for specific design objectives. The high electronegativity of fluorine is a key driver of these changes, influencing the electronic distribution, lipophilicity, and conformational preferences of the amino acid side chain.[2][7]
Key Physicochemical Property Comparison
| Property | Monofluorinated Phe (F-Phe) | Difluorinated Phe (F2-Phe) | Trifluoromethyl-Phe (CF3-Phe) | Rationale & Implications |
| pKa (Aromatic Ring) | Slightly more acidic than Phe | Moderately more acidic than Phe | Significantly more acidic than Phe | The strong electron-withdrawing effect of fluorine atoms lowers the pKa of the aromatic ring, influencing cation-π interactions.[2][8][9] This can be critical for modulating binding to biological targets. |
| Lipophilicity (logP) | Context-dependent; can be similar to or slightly higher than Phe | Generally higher than Phe | Significantly higher than Phe | Increased fluorination generally increases lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles.[6][7][10][11] However, excessive lipophilicity can lead to off-target effects and reduced solubility. |
| Conformational Preference | Minimal perturbation from Phe | Can induce specific side-chain conformations | Strong preference for specific rotamers | Fluorination can introduce gauche effects and other stereoelectronic interactions that restrict side-chain rotation, pre-organizing the peptide for target binding.[1][2] |
| Metabolic Stability | Modest increase in resistance to enzymatic degradation | Significant increase in proteolytic resistance | High resistance to enzymatic cleavage | The C-F bond is exceptionally strong and resistant to metabolic breakdown, shielding adjacent peptide bonds from proteases and extending the in-vivo half-life of the peptide.[2][6][12][13] |
| ¹⁹F NMR Signature | Single, sharp signal | Can show complex splitting patterns | Single, sharp signal (per CF3 group) | Provides a sensitive and specific probe for studying peptide conformation, dynamics, and interactions with binding partners without background interference.[14][15][16] |
Monofluorinated Phenylalanine (F-Phe): The Subtle Modulator
Single fluorine substitution on the phenyl ring offers a nuanced approach to peptide modification. The position of the fluorine atom (ortho, meta, or para) can have distinct effects on the peptide's properties.
Key Attributes and Applications:
-
Fine-Tuning Binding Affinity: A single fluorine atom can alter the electronic landscape of the phenyl ring, potentially enhancing or disrupting cation-π or other non-covalent interactions within a binding pocket.[17][18]
-
Probing Structure and Dynamics: The ¹⁹F NMR signal of a single fluorine atom provides a powerful tool for investigating local conformational changes and binding events.[14][15][16]
-
Modest Stability Enhancement: While not as robust as higher degrees of fluorination, monofluorination can still offer a degree of protection against enzymatic degradation.[17]
Experimental Insight: Studies on proton-bound dimers of monofluorinated phenylalanine have shown that the position of the fluorine atom influences the geometry of intermolecular interactions, highlighting the subtle yet significant impact of single fluorination.[19][20]
Difluorinated Phenylalanine (F2-Phe): A Balance of Potency and Precision
The introduction of a second fluorine atom amplifies the effects observed with monofluorination, offering a compelling balance between significant property modulation and synthetic accessibility.
Key Attributes and Applications:
-
Enhanced Proteolytic Resistance: The presence of two fluorine atoms provides a more substantial steric and electronic shield against enzymatic attack, significantly increasing peptide stability in biological fluids.[12]
-
Conformational Constraint: Difluorination can impose more defined conformational preferences on the side chain, which can be advantageous for designing peptides with high receptor selectivity.
-
Improved Pharmacokinetics: The increased lipophilicity of difluorinated phenylalanine can lead to better absorption and distribution profiles for peptide-based drug candidates.[21]
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Phenylalanine
The incorporation of fluorinated phenylalanine analogs into peptides is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Caption: Impact of increasing fluorination on the conformational freedom of the phenylalanine side chain.
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading: Add the first Fmoc-protected amino acid (e.g., Fmoc-L-Phe-OH) and N,N-diisopropylethylamine (DIPEA) to the resin and agitate for 1-2 hours. Cap any unreacted sites with a solution of methanol/DIPEA in DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 10-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-L-4-F-Phe-OH), a coupling reagent (e.g., HBTU/HOBt), and DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC. [22][23]
Protocol 2: Assessing Proteolytic Stability in Human Plasma
-
Peptide Preparation: Dissolve the purified fluorinated peptide and a non-fluorinated control peptide in a suitable buffer (e.g., PBS) to a final concentration of 1 mg/mL.
-
Plasma Incubation: Add the peptide solution to fresh human plasma to a final peptide concentration of 100 µg/mL. Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Immediately add an equal volume of cold acetonitrile to the aliquot to precipitate plasma proteins and stop enzymatic activity. Centrifuge to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and half-life of the peptide in plasma. [12]
Conclusion
The choice between mono-, di-, and trifluorinated phenylalanine is a critical design parameter in contemporary peptide science. By understanding the graduated effects of fluorination on key physicochemical properties, researchers can rationally design peptides with tailored stability, conformation, and bioactivity. This guide provides a framework for leveraging the "fluorine advantage" to accelerate the development of next-generation peptide therapeutics and research tools.
References
-
MDPI. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
-
Taylor & Francis Online. (n.d.). Utility of fluorinated α-amino acids in development of therapeutic peptides. Retrieved from [Link]
-
PubMed. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Utility of fluorinated α-amino acids in development of therapeutic peptides. Retrieved from [Link]
-
ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved from [Link]
-
MDPI. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link]
-
PubMed. (2013). Impact of Fluorination on Proteolytic Stability of Peptides in Human Blood Plasma. Retrieved from [Link]
-
Royal Society of Chemistry. (2002). Fluorinated amino acids in protein design and engineering. Retrieved from [Link]
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PubMed. (n.d.). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. Retrieved from [Link]
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Fritz Haber Institute. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fluorine in Peptide Design: Insights with Fmoc-D-3,5-Difluorophenylalanine. Retrieved from [Link]
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National Institutes of Health. (n.d.). Fluorinated peptide biomaterials. Retrieved from [Link]
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National Institutes of Health. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved from [Link]
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ResearchGate. (n.d.). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F.... Retrieved from [Link]
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ACS Sensors. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. Retrieved from [Link]
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National Institutes of Health. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Retrieved from [Link]
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Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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Freie Universität Berlin. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Retrieved from [Link]
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bioRxiv. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Amino Acids in Modern Drug Design. Retrieved from [Link]
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PubMed. (2009). Expanding the fluorous arsenal: tetrafluorinated phenylalanines for protein design. Retrieved from [Link]
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National Institutes of Health. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Retrieved from [Link]
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National Institutes of Health. (n.d.). Genetic Encoding of Pentafluorophosphato‐Phenylalanine Provides PF5‐Proteins as Phosphoprotein Mimetics. Retrieved from [Link]
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Morressier. (2020). Lipophilicity modulations by aliphatic fluorination: an exploration. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,4,5-Trifluoro-l-phenylalanine
As a Senior Application Scientist, I understand that pioneering research in drug development often involves navigating the safety and handling protocols for novel or specialized compounds. 3,4,5-Trifluoro-l-phenylalanine, a fluorinated amino acid, is a valuable tool in modern biochemistry for its ability to modulate protein stability and function.[][2] However, its proper disposal is not merely a matter of procedural compliance; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of your research environment.
This guide provides a direct, in-depth operational plan for the disposal of 3,4,5-Trifluoro-l-phenylalanine. While a specific Safety Data Sheet (SDS) for this exact trifluorinated isomer may not be readily available, the principles outlined here are synthesized from authoritative sources on halogenated organic compounds, general laboratory safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), and the safety profiles of structurally similar chemicals.[3][4][5]
Part 1: Hazard Assessment and the Rationale for Specialized Disposal
Understanding the "why" behind a disposal protocol is fundamental to its correct implementation. The molecular structure of 3,4,5-Trifluoro-l-phenylalanine dictates its disposal pathway.
-
Halogenated Organic Compound: The presence of three fluorine atoms bonded to the phenyl ring places this compound in the category of halogenated organic wastes.[6][7][8] These compounds are often subject to specific disposal regulations because they can be persistent in the environment and may produce hazardous byproducts, such as corrosive hydrogen fluoride gas, upon improper incineration.[9] This is the primary reason it must not be mixed with non-halogenated waste.
-
Solid Waste Stream: In its pure form, this amino acid is a solid powder.[5] Therefore, it should be managed as a solid chemical waste, separate from liquid waste streams.[10]
-
Toxicological Profile: While comprehensive toxicological data for this specific compound is limited, it is prudent to handle it as a potentially hazardous substance.[11] Standard laboratory practice dictates avoiding direct contact, inhalation, and ingestion.[5][11]
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing appropriate PPE. This is your first line of defense against accidental exposure.
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[4][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.
-
Body Protection: A standard laboratory coat is required to protect clothing and skin.[3]
Step 2: Waste Segregation - The Critical Decision
Proper segregation is the most crucial step in chemical waste management.[12] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
-
Action: Designate a specific waste container for "Halogenated Organic Solids."
-
Causality: 3,4,5-Trifluoro-l-phenylalanine must be kept separate from all other waste types, including:
Step 3: Containerization and Labeling
The integrity of your waste container and the clarity of its label are mandated by OSHA and the EPA to ensure safe handling from the lab to the final disposal facility.[14][15][16]
-
Container Selection:
-
Labeling:
-
The label must be clear, legible, and permanently affixed to the container.
-
It must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3,4,5-Trifluoro-l-phenylalanine." Do not use abbreviations.
-
The primary hazard(s) (e.g., "Irritant," "Handle with Care").
-
The date waste was first added to the container (the "Accumulation Start Date").[12]
-
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be accumulated at or near its point of generation, under the control of laboratory personnel.[15] This designated space is known as a Satellite Accumulation Area (SAA).
-
Location: The SAA should be a designated area within your lab, such as a secondary containment tray within a cabinet or on a bench. It should not be in a high-traffic area.
-
Storage: Keep the waste container tightly sealed except when adding waste.[15][17] This prevents the release of dust or vapors.
-
Quantity Limits: Be aware of your institution's limits for waste accumulation. Per federal regulations, a maximum of 55 gallons of hazardous waste may be stored in an SAA.[17]
Step 5: Final Disposal via Institutional EHS
Laboratory personnel should never personally dispose of hazardous chemicals. The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department.
-
Action: Once your waste container is approaching full, or if your experiment is complete, submit a chemical waste pickup request to your EHS office according to their specific procedures.
-
Responsibility: The EHS department is responsible for collecting the waste from your lab and ensuring it is transported to a licensed hazardous waste disposal facility for proper treatment, typically via high-temperature incineration.[12][14]
The workflow for this entire process can be visualized as a clear decision-making pathway.
Caption: Disposal workflow for 3,4,5-Trifluoro-l-phenylalanine.
Part 3: Spill Management and Emergency Procedures
In the event of an accidental spill, a prepared response is essential to mitigate exposure and contamination.
| Spill Scenario | Containment & Cleanup Protocol |
| Small Spill | For minor spills of solid material (a few grams) in a contained area: 1. Alert personnel in the immediate area. 2. Wearing your full PPE, gently sweep the solid material using a dustpan and brush. Avoid creating dust. [11] 3. Place the collected material and any contaminated cleaning materials (e.g., paper towels) into your designated halogenated solid waste container. 4. Clean the spill area with an appropriate solvent and decontaminate surfaces. |
| Large Spill | For significant spills, or any spill that generates airborne dust: 1. Evacuate the immediate area. 2. Alert your supervisor and contact your institution's EHS or emergency response number immediately. 3. Prevent others from entering the area. 4. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so. |
Source: Synthesized from general laboratory safety guidelines.[3][11]
By adhering to this comprehensive disposal plan, you contribute to a robust culture of safety, ensure regulatory compliance, and protect the integrity of your laboratory and the wider environment.
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Safeguarding Your Research: A Comprehensive Guide to Handling 3,4,5-Trifluoro-l-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
As a novel building block in medicinal chemistry and materials science, 3,4,5-Trifluoro-l-phenylalanine holds significant promise for advancing therapeutic design and engineering innovative materials.[1] Its unique trifluorinated structure can enhance the biological activity and metabolic stability of peptide-based drugs.[1][2] However, as with any new chemical entity, a thorough understanding of its safe handling, storage, and disposal is paramount to protecting researchers and ensuring the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.
Hazard Assessment and Risk Mitigation: What You Need to Know
While a comprehensive toxicological profile for 3,4,5-Trifluoro-l-phenylalanine is not yet widely established, a risk assessment based on its chemical structure and data from similar compounds is a critical first step. The Safety Data Sheet (SDS) for the closely related 3,4,5-Trifluoro-DL-phenylalanine indicates that it can cause skin and eye irritation, and may cause respiratory irritation. Therefore, it is prudent to handle 3,4,5-Trifluoro-l-phenylalanine with the assumption of similar hazards.
A foundational principle of laboratory safety is to minimize all chemical exposures.[3] The American Chemical Society (ACS) advocates for the "RAMP" framework—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—as a systematic approach to laboratory safety.[4][5]
Key Considerations for Risk Assessment:
-
Physical Form: The compound is an off-white solid or powder.[1] The primary risk associated with powders is the potential for aerosolization and inhalation.[6]
-
Routes of Exposure: The most likely routes of exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a possibility in cases of poor laboratory hygiene.
-
Unknown Toxicity: For new or not fully characterized substances, it is wise to "avoid underestimation of risk" and handle them with a higher degree of caution.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate personal protective equipment to safeguard against workplace hazards.[7][8] The following PPE is essential when handling 3,4,5-Trifluoro-l-phenylalanine:
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable choice for handling powdered chemicals. Always inspect gloves for tears or holes before use and change them immediately if they become contaminated. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Protects against airborne particles and accidental splashes. |
| Body | Laboratory coat | A standard lab coat protects skin and personal clothing from incidental contact with the chemical. |
| Respiratory | NIOSH-approved respirator (if necessary) | A respirator should be used if there is a risk of inhaling the powder, such as when handling large quantities or if the ventilation is inadequate. The need for respiratory protection should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling 3,4,5-Trifluoro-l-phenylalanine is crucial to minimize exposure and prevent contamination.
Preparation and Engineering Controls:
-
Designated Area: Whenever possible, handle 3,4,5-Trifluoro-l-phenylalanine in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[9]
-
Ventilation: Ensure adequate ventilation in the laboratory.[3] Chemical fume hoods are the most effective engineering control for preventing exposure to airborne substances.[10]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and readily accessible.
Weighing and Transferring the Compound:
To minimize the generation of airborne dust, the following procedure is recommended:
Dissolution and Use in Experiments:
-
Solvent Addition: Add the desired solvent to the vessel containing the 3,4,5-Trifluoro-l-phenylalanine.
-
Mixing: Gently swirl or stir the mixture until the compound is fully dissolved.
-
Experimental Use: Proceed with your experimental protocol, adhering to good laboratory practices.
Post-Handling:
-
Decontamination: Clean all equipment that has come into contact with the chemical.
-
Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.
-
PPE Removal: Remove your personal protective equipment in the correct order to avoid cross-contamination.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the compound.
Spill Management and Emergency Preparedness
Accidents can happen, and being prepared is a critical component of laboratory safety.[7]
In Case of a Small Spill:
-
Alert Others: Notify colleagues in the immediate area.
-
Evacuate (if necessary): If there is a risk of significant airborne dust, evacuate the immediate area.
-
Don PPE: Wear appropriate PPE, including respiratory protection if needed.
-
Clean-up: Carefully sweep up the solid material, avoiding the generation of dust. Place the spilled material and any contaminated cleaning materials into a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for laboratory safety and environmental protection. As 3,4,5-Trifluoro-l-phenylalanine is a halogenated organic compound, it must be disposed of as hazardous waste.[11]
Disposal Protocol:
-
Waste Segregation: Collect all waste containing 3,4,5-Trifluoro-l-phenylalanine separately from non-halogenated waste.[12][13]
-
Solid Waste: Place unused powder and contaminated disposable items (e.g., weigh boats, gloves, pipette tips) in a clearly labeled, sealed container designated for halogenated organic waste.
-
Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealed container for halogenated liquid waste.
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated, secondary containment area until they are collected for disposal.
-
Disposal: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup. Do not pour any chemical waste down the drain.[14]
By adhering to these guidelines, researchers can confidently and safely work with 3,4,5-Trifluoro-l-phenylalanine, harnessing its potential while upholding the highest standards of laboratory safety.
References
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American Chemical Society. (n.d.). Safety. Retrieved from [Link]
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IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
